Product packaging for Dspe-N3(Cat. No.:)

Dspe-N3

Cat. No.: B11927773
M. Wt: 831.1 g/mol
InChI Key: ZIQJHLAPBLHPFF-RRHRGVEJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dspe-N3 is a useful research compound. Its molecular formula is C43H83N4O9P and its molecular weight is 831.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H83N4O9P B11927773 Dspe-N3

Properties

Molecular Formula

C43H83N4O9P

Molecular Weight

831.1 g/mol

IUPAC Name

[(2R)-3-[2-[(2-azidoacetyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C43H83N4O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(49)53-38-40(39-55-57(51,52)54-36-35-45-41(48)37-46-47-44)56-43(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-39H2,1-2H3,(H,45,48)(H,51,52)/t40-/m1/s1

InChI Key

ZIQJHLAPBLHPFF-RRHRGVEJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-N3)

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, a key component in modern drug delivery systems. This document details its physicochemical characteristics, provides experimental protocols for its use, and illustrates relevant biological pathways and experimental workflows.

Core Chemical Identity and Properties

This compound is a phospholipid derivative featuring a distearoylphosphatidylethanolamine (DSPE) lipid anchor and a terminal azide (-N3) group. This amphiphilic structure, with its hydrophobic lipid tails and hydrophilic head group, allows for its incorporation into lipid bilayers, such as those of liposomes. The azide functionality serves as a chemical handle for bioconjugation via "click chemistry," enabling the attachment of targeting ligands, imaging agents, or other molecules.

Chemical Structure and Identifiers

The fundamental chemical information for this compound is summarized in the table below.

PropertyValue
IUPAC Name [(2R)-3-[2-[(2-azidoacetyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
CAS Number 2839508-98-2
Molecular Formula C43H83N4O9P
Molecular Weight 831.1 g/mol

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in formulation and drug delivery. While specific quantitative values for this compound are not extensively published, the properties of the parent DSPE molecule and its PEGylated derivatives provide valuable insights.

PropertyDescription
Appearance White to off-white solid powder or chunk.[1]
Solubility Soluble in organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), chloroform, and acetone.[1] A stock solution of a similar lipid, DSPE, can be prepared at 20 mg/mL in a 3:1 chloroform:methanol mixture.[2] DSPE-PEG-N3 is also soluble in hot water.
Melting Point (Tm) The melting temperature of fully hydrated DSPE lipids is 74°C.[3] However, the addition of a polyethylene glycol (PEG) chain, which is common for DSPE derivatives used in drug delivery (DSPE-PEG-N3), significantly alters this property. For instance, DSPE-PEG(2000) micelles exhibit a chain melting transition at a much lower temperature of 12.8°C. This indicates that the bulky PEG group disrupts the crystalline packing of the lipid tails.
Stability and Storage This compound should be stored at -20°C for long-term stability (months to years). For short-term storage (days to weeks), 0–4°C is suitable. Stock solutions can be stored at -20°C for up to a month or at -80°C for up to six months. It is recommended to keep the compound in a dry, dark environment and to avoid repeated freeze-thaw cycles. The material is generally stable enough for shipping at ambient temperatures for a few weeks.
Reactivity The terminal azide group is highly reactive towards alkynes in click chemistry reactions. It can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). SPAAC is a copper-free click chemistry reaction, which is advantageous for biological systems where copper can be cytotoxic.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of this compound containing liposomes and their subsequent functionalization using click chemistry.

2.1. Preparation of this compound Incorporated Liposomes via Thin-Film Hydration

The thin-film hydration method is a common and effective technique for preparing liposomes.

Materials:

  • This compound

  • Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture, typically 2:1 or 3:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the desired lipids (e.g., DPPC, cholesterol, and this compound at a specific molar ratio) in the organic solvent in a round-bottom flask. Gently swirl the flask to ensure complete dissolution and a homogeneous mixture. A typical total lipid concentration in the organic solvent is 10-20 mg/mL.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 30-40°C). Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Film Drying: To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 1-2 hours.

  • Hydration: Add the pre-warmed hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the lipid phase transition temperature. The final total lipid concentration is typically in the range of 1-10 mg/mL.

  • Vesicle Formation: Agitate the flask by hand-shaking or vortexing above the phase transition temperature of the lipids until the lipid film is fully suspended. This process, which can take 30-60 minutes, results in a milky suspension of multilamellar vesicles (MLVs).

  • Sizing by Extrusion: To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension is passed through a liposome extruder. Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Equilibrate the extruder and the liposome suspension to a temperature above the lipid phase transition temperature. Force the liposome suspension through the membrane multiple times (typically 11-21 passes). The resulting liposome suspension should appear more translucent.

  • Storage: Store the prepared liposomes at 4°C.

2.2. Bioconjugation to this compound Liposomes via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click chemistry reaction between the azide-functionalized liposomes and a DBCO-functionalized molecule (e.g., a targeting peptide).

Materials:

  • This compound containing liposomes (prepared as in section 2.1)

  • DBCO-functionalized molecule of interest (e.g., DBCO-PEG-RGD peptide)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation: Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer).

  • Conjugation Reaction: In a suitable reaction vessel, mix the this compound liposome suspension with the DBCO-functionalized molecule. The molar ratio of DBCO-reagent to azide-lipid will depend on the desired degree of surface modification and should be optimized for each application. A molar excess of the DBCO-reagent is often used.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored if the DBCO reagent has a characteristic UV absorbance around 310 nm, which decreases as the reaction proceeds.

  • Purification: Remove the unreacted DBCO-functionalized molecule from the conjugated liposomes using a suitable purification method such as size exclusion chromatography or dialysis.

  • Characterization and Storage: Characterize the functionalized liposomes for size, zeta potential, and conjugation efficiency. Store the purified conjugate at 4°C.

Visualizing Workflows and Pathways

3.1. Experimental Workflow for Targeted Liposome Preparation

The following diagram illustrates the overall experimental workflow for preparing and functionalizing this compound liposomes for targeted drug delivery.

experimental_workflow cluster_prep Liposome Preparation cluster_conj Bioconjugation cluster_char Characterization dissolution 1. Lipid Dissolution (this compound, DPPC, Cholesterol) film_formation 2. Thin-Film Formation (Rotary Evaporation) dissolution->film_formation hydration 3. Hydration (Aqueous Buffer) film_formation->hydration extrusion 4. Sizing (Extrusion) hydration->extrusion click_reaction 5. Click Chemistry (this compound Liposomes + DBCO-Ligand) extrusion->click_reaction Azide-Liposomes purification 6. Purification (Size Exclusion Chromatography) click_reaction->purification characterization 7. Analysis (Size, Zeta Potential, Conjugation Efficiency) purification->characterization Targeted Liposomes

Caption: Workflow for preparing targeted liposomes using this compound.

3.2. Integrin-Mediated Signaling Pathway

This compound is frequently used to create liposomes targeted to cancer cells by attaching ligands such as the RGD (Arginine-Glycine-Aspartic acid) peptide. RGD binds to integrin receptors, which are often overexpressed on the surface of tumor cells and endothelial cells of tumor neovasculature. Binding of RGD-functionalized liposomes to integrins can trigger downstream signaling pathways that promote cellular uptake of the liposome and can also influence cell survival, proliferation, and migration.

integrin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus liposome RGD-Liposome (with this compound-RGD) integrin Integrin Receptor (αvβ3) liposome->integrin Binding fak FAK (Focal Adhesion Kinase) integrin->fak src Src fak->src pi3k PI3K fak->pi3k ras Ras fak->ras src->fak akt Akt pi3k->akt transcription Gene Transcription akt->transcription Cell Survival, Anti-apoptosis raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription Cell Proliferation, Migration

Caption: Simplified integrin signaling pathway activated by RGD binding.

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and nanomedicine. Its well-defined chemical structure and reactivity, combined with its ability to be incorporated into lipid-based nanoparticles, make it an ideal component for creating targeted drug delivery systems. The experimental protocols provided in this guide offer a starting point for the successful implementation of this compound in laboratory settings. The visualization of the experimental workflow and a relevant signaling pathway further contextualizes its application, providing a comprehensive resource for scientists in the field.

References

The Lynchpin of Liposomal Targeting: A Technical Guide to the Mechanism of Action of DSPE-N3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery, the ability to functionalize nanocarriers for targeted delivery is paramount. Liposomes, versatile spherical vesicles composed of a lipid bilayer, have emerged as a leading platform for encapsulating both hydrophilic and hydrophobic therapeutic agents. Their biocompatibility and biodegradability make them ideal candidates for clinical applications. However, to enhance their efficacy and minimize off-target effects, their surface must be engineered to recognize and bind to specific cells or tissues. This is where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-N3) plays a pivotal role. This in-depth technical guide elucidates the mechanism of action of this compound in liposomes, providing a comprehensive resource for researchers and professionals in drug development.

The Core Mechanism: this compound as a Functional Anchor

At its core, this compound is an amphiphilic molecule that integrates into the lipid bilayer of liposomes, acting as a stable anchor for surface modification. Its mechanism of action can be broken down into two key components: the DSPE lipid anchor and the terminal azide (N3) group.

  • The DSPE Anchor: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a phospholipid with two long, saturated stearoyl acyl chains. These hydrophobic chains readily intercalate into the lipid bilayer of the liposome, ensuring stable and robust incorporation. The presence of DSPE contributes to the overall rigidity and stability of the liposomal membrane.

  • The Azide (N3) Functional Group: The terminal azide group is the reactive handle that enables the covalent attachment of a wide array of molecules to the liposome surface. This is primarily achieved through "click chemistry," a set of bioorthogonal reactions that are highly efficient, specific, and occur under mild, aqueous conditions, making them ideal for working with sensitive biological molecules.

Often, a polyethylene glycol (PEG) spacer is incorporated between the DSPE anchor and the azide group (DSPE-PEG-N3). This PEG linker extends the azide group away from the liposome surface, creating a hydrophilic shield that reduces protein binding and uptake by the reticuloendothelial system (RES), thereby prolonging the circulation time of the liposomes in the bloodstream.[1][2]

Bioconjugation via Click Chemistry

The primary function of the azide group on this compound is to participate in click chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide group on the liposome surface and an alkyne-functionalized molecule (e.g., a targeting ligand, imaging agent, or polymer). The reaction is catalyzed by copper(I) ions and is known for its high yields and specificity.[3][4][5] However, the potential toxicity of the copper catalyst can be a concern for in vivo applications.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a copper catalyst, SPAAC utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne - DBCO, or bicyclononyne - BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows it to react spontaneously with the azide group, forming a stable triazole linkage without the need for a metal catalyst. This copper-free click chemistry is highly bioorthogonal and is increasingly favored for in vivo applications.

The choice between CuAAC and SPAAC depends on the specific application, the sensitivity of the molecules being conjugated, and the intended use of the final liposomal formulation.

Quantitative Data on DSPE-Functionalized Liposomes

The incorporation of functionalized DSPE lipids, such as this compound, and the subsequent conjugation of ligands can influence the physicochemical properties of liposomes. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Properties of DSPE-PEG Functionalized Liposomes

Liposome CompositionMolar RatioMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
EPC/DSPE-PEG-2000/DiI-~255--
HSPC/Chol/DSPE-PEG-2000-~90--
DOPC/Chol/DSPE-PEG2000-Maleimide52:45:0.1~110-125--
DPPC/Chol/PEG-DSPE/MAL-PEG-DSPE77:15:4:4160-200< 0.2~ -20

EPC: Egg Phosphatidylcholine, HSPC: Hydrogenated Soy Phosphatidylcholine, Chol: Cholesterol, DiI: 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate, DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine, DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, MAL: Maleimide

Table 2: Drug Loading and Circulation Half-life of PEGylated Liposomes

Liposome CompositionDrugDrug Loading Efficiency (%)Circulation Half-life (h)Reference
EPC/DSPE-PEG-2000--~22
HSPC/Chol/DSPE-PEG-2000Doxorubicin>90%~29
-Asiatic Acid69.78 ± 0.2-
-Asiatic Acid (Chitosan-coated)74.2 ± 0.1-

Table 3: Click Chemistry Conjugation Efficiency on Liposomal Surfaces

Reaction TypeLiposome SystemLigandEfficiencyReference
CuAACAlkyne-LiposomesAzido-MannoseExcellent Coupling Yields
SPAACDBCO-LiposomesAzido-PeptideHigh Efficiency
SPAACBCN-LiposomesAzido-DARPinSlower but Sufficient for Targeting
SPAACCyclooctyne-LiposomesAzide-Peptide58 ± 2.2% (after 72h)
SPAAC with Affinity TagCyclooctyne/NTA-LiposomesAzide-Peptide with His-tag87 ± 0.2% (after 72h)

DBCO: Dibenzocyclooctyne, BCN: Bicyclononyne, DARPin: Designed Ankyrin Repeat Protein, NTA: Nitrilotriacetic acid

Experimental Protocols

Preparation of this compound Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes incorporating this compound.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC, or Egg PC)

  • Cholesterol

  • DSPE-PEG-N3 (e.g., DSPE-PEG(2000)-N3)

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of the primary phospholipid, cholesterol, and DSPE-PEG-N3 in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG-N3).

    • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids.

    • Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the lipid film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to a temperature above the Tc of the lipids.

    • Add the warm buffer to the flask containing the lipid film.

    • Agitate the flask by gentle rotation (without vacuum) in the water bath for 1-2 hours to hydrate the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.

    • Store the resulting liposome suspension at 4°C.

Ligand Conjugation to this compound Liposomes via SPAAC

This protocol outlines the conjugation of a DBCO-functionalized ligand to this compound liposomes.

Materials:

  • This compound containing liposomes (prepared as in 4.1)

  • DBCO-functionalized ligand (e.g., peptide, antibody fragment) dissolved in a compatible buffer

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, mix the this compound liposome suspension with the DBCO-functionalized ligand solution. The molar ratio of this compound to the ligand will depend on the desired degree of surface functionalization and should be optimized. A common starting point is a 2:1 to 10:1 molar excess of the ligand.

    • Adjust the final volume with the reaction buffer.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-24 hours with gentle shaking. The reaction time may need to be optimized based on the specific reactants.

  • Purification:

    • Remove the unreacted ligand and other small molecules by dialysis, size exclusion chromatography (SEC), or tangential flow filtration.

      • Dialysis: Place the reaction mixture in a dialysis bag with an appropriate molecular weight cutoff (MWCO) and dialyze against a large volume of buffer at 4°C with several buffer changes.

      • Size Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column (e.g., Sepharose CL-4B) to separate the larger liposomes from the smaller, unconjugated ligand.

  • Characterization:

    • Characterize the final ligand-conjugated liposomes for size, zeta potential, and conjugation efficiency. Conjugation can be quantified using various methods, such as fluorescence spectroscopy (if the ligand is fluorescently labeled) or by protein quantification assays (for protein ligands).

Visualizing the Workflow and Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involved in the preparation and functionalization of this compound liposomes.

Liposome_Preparation_Workflow cluster_prep Liposome Preparation lipids Lipids (DSPC, Cholesterol, this compound) dissolve Dissolution lipids->dissolve solvent Organic Solvent (Chloroform) solvent->dissolve film Thin Lipid Film Formation (Rotary Evaporation) dissolve->film hydration Hydration (Aqueous Buffer) film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion (100 nm membrane) mlv->extrusion suv Unilamellar Vesicles (SUVs) with this compound extrusion->suv

Caption: Workflow for the preparation of this compound containing liposomes.

SPAAC_Conjugation cluster_conjugation Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) liposome This compound Liposome N3 reaction Mixing and Incubation (Room Temperature) liposome:f1->reaction ligand Targeting Ligand DBCO ligand:f1->reaction conjugated_liposome Functionalized Liposome Triazole Linkage reaction->conjugated_liposome

Caption: Schematic of SPAAC conjugation to this compound liposomes.

Purification_Workflow cluster_purification Purification of Functionalized Liposomes reaction_mixture Reaction Mixture (Functionalized Liposomes + Unreacted Ligand) purification_step Purification Method reaction_mixture->purification_step dialysis Dialysis purification_step->dialysis Separation by MWCO sec Size Exclusion Chromatography purification_step->sec Separation by Size tff Tangential Flow Filtration purification_step->tff Separation by Size and Filtration purified_product Purified Functionalized Liposomes dialysis->purified_product sec->purified_product tff->purified_product

Caption: Workflow for the purification of ligand-conjugated liposomes.

Conclusion

This compound serves as a critical component in the development of advanced, targeted liposomal drug delivery systems. Its robust anchoring in the lipid bilayer and the bioorthogonal reactivity of its terminal azide group provide a versatile platform for surface functionalization. Through the power of click chemistry, researchers can covalently attach a diverse range of molecules to the liposome surface, thereby enhancing their therapeutic potential. This guide provides a foundational understanding of the mechanism of action of this compound, along with practical data and protocols to aid in the design and development of next-generation liposomal nanomedicines.

References

The Pivotal Role of DSPE-N3 in Advanced Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continually evolving, with a significant shift towards targeted therapies that maximize efficacy while minimizing off-target effects. At the forefront of this revolution is the development of sophisticated nanocarrier systems. Among the critical components enabling this progress is 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-N3). This functionalized phospholipid has emerged as a cornerstone in the design of advanced drug delivery vehicles, primarily due to its unique combination of biocompatibility, stealth properties, and versatile bioconjugation capabilities. This technical guide provides an in-depth exploration of the core functionalities of this compound, offering researchers and drug development professionals a comprehensive resource on its application, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

Core Principles of this compound in Nanomedicine

This compound is an amphiphilic molecule composed of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor and a hydrophilic polyethylene glycol (PEG) chain terminating in a reactive azide (-N3) group.[1][2] This structure imparts several advantageous properties to drug delivery systems.

The DSPE component seamlessly integrates into the lipid bilayer of nanocarriers like liposomes and the hydrophobic core of micelles.[3][4] The PEG chain extends from the surface of the nanocarrier, creating a hydrophilic shield. This "PEGylation" is crucial for imparting "stealth" characteristics, which helps to reduce recognition by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream and increasing the likelihood of reaching the target tissue.[5]

The terminal azide group is the key to the versatility of this compound. It serves as a chemical handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These highly efficient and specific reactions allow for the covalent attachment of a wide array of targeting ligands—such as peptides, antibodies, and small molecules—to the surface of the nanocarrier. This enables the active targeting of diseased cells and tissues that overexpress specific receptors, significantly enhancing the therapeutic index of the encapsulated drug.

Quantitative Performance Metrics of DSPE-Based Nanocarriers

The physical and chemical properties of this compound-containing nanocarriers are critical determinants of their in vivo performance. The following table summarizes key quantitative data from studies utilizing DSPE-PEG (a close structural analog to this compound, often used in foundational formulations) to encapsulate various therapeutic agents. These parameters are crucial for optimizing drug delivery systems for clinical applications.

DrugNanocarrier TypeDrug Loading Content (%)Encapsulation Efficiency (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
Doxorubicin Liposome3.8 ± 0.175.2 ± 1.456.2 ± 7.6< 0.3-26.3 ± 3.5
Doxorubicin Lipid Nanoemulsion4.0 ± 0.179.2 ± 2.1126.4 ± 8.7< 0.3-22.4 ± 4.6
Paclitaxel Liposome-41285< 0.3-22
Paclitaxel Solid Lipid Nanoparticle31.5 ± 2.175.42 ± 1.596 ± 4.40.162 ± 0.04+39.1 ± 0.8
siRNA Solid Lipid Nanoparticle4.4 - 5.5~78 - 83---
Bufalin Prodrug Self-Assembly Nanoparticle--~110~0.12~ -17

Detailed Experimental Protocols

The successful formulation of this compound-based drug delivery systems relies on precise and reproducible experimental procedures. The following sections provide detailed protocols for the preparation of liposomes and micelles, as well as for the conjugation of targeting ligands via click chemistry.

Protocol 1: Liposome Preparation via Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.

Materials:

  • This compound

  • Primary phospholipid (e.g., DSPC, POPC)

  • Cholesterol

  • Drug to be encapsulated (hydrophilic or hydrophobic)

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., PBS, HEPES)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Dissolution: Dissolve this compound, the primary phospholipid, and cholesterol in the desired molar ratio in an organic solvent in a round-bottom flask. If encapsulating a hydrophobic drug, it should also be dissolved in this step.

  • Film Formation: Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer by adding the buffer to the flask and agitating. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The hydration temperature should be above the phase transition temperature (Tc) of the lipids.

  • Vesicle Formation: The hydration process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension can be sonicated using a bath or probe sonicator, or extruded through polycarbonate membranes with a defined pore size.

Protocol 2: Micelle Preparation via Solvent Evaporation

The solvent evaporation method is a common technique for preparing polymeric micelles.

Materials:

  • This compound

  • Hydrophobic drug

  • Water-miscible organic solvent (e.g., acetone, acetonitrile)

  • Aqueous solution

  • Stirrer/homogenizer

Procedure:

  • Dissolution: Dissolve the this compound and the hydrophobic drug in a water-miscible organic solvent.

  • Emulsification: Add the organic phase to an aqueous solution under constant stirring or homogenization. This forms an oil-in-water emulsion.

  • Solvent Evaporation: Evaporate the organic solvent, typically under reduced pressure. As the solvent is removed, the amphiphilic this compound molecules self-assemble into micelles, encapsulating the hydrophobic drug in their core.

  • Purification: Remove any non-encapsulated drug by dialysis or filtration.

Protocol 3: Ligand Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is ideal for bioconjugation as it avoids the potential toxicity of a copper catalyst.

Materials:

  • This compound containing liposomes (prepared as in Protocol 1)

  • Dibenzocyclooctyne (DBCO)-functionalized targeting ligand (e.g., DBCO-peptide)

  • Reaction buffer (e.g., PBS pH 7.4)

Procedure:

  • Reactant Preparation: Prepare a solution of the this compound liposomes in the reaction buffer. Separately, dissolve the DBCO-functionalized targeting ligand in the same buffer.

  • Conjugation Reaction: Add the DBCO-ligand solution to the liposome suspension. The molar ratio of DBCO-ligand to this compound will depend on the desired ligand density on the liposome surface.

  • Incubation: Incubate the reaction mixture at room temperature with gentle stirring for 1-4 hours. The reaction progress can be monitored by analytical techniques such as HPLC.

  • Purification: Remove any unreacted ligand by size exclusion chromatography or dialysis.

Visualizing Molecular Pathways and Experimental Designs

To better illustrate the application of this compound in a therapeutic context and the workflow of a typical drug delivery experiment, the following diagrams have been generated using the DOT language for Graphviz.

Targeting the KRAS Signaling Pathway in Pancreatic Cancer

This compound nanoparticles can be utilized to deliver siRNA specifically to pancreatic cancer cells that are driven by mutations in the KRAS oncogene. By conjugating a tumor-targeting peptide to the nanoparticle surface, the siRNA payload can be directed to the cancer cells, where it can silence the expression of mutant KRAS and inhibit downstream pro-survival signaling pathways.

KRAS_Signaling_Pathway cluster_cell Tumor Cell Interior DSPE_N3_NP This compound Nanoparticle (siRNA-KRAS) Receptor Tumor Cell Receptor DSPE_N3_NP->Receptor binds to Apoptosis Apoptosis DSPE_N3_NP->Apoptosis promotes Targeting_Ligand Targeting Ligand Targeting_Ligand->DSPE_N3_NP conjugated via click chemistry Tumor_Cell Pancreatic Tumor Cell Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis siRNA_Release siRNA Release into Cytoplasm Endocytosis->siRNA_Release RISC RISC Complex siRNA_Release->RISC KRAS Mutant KRAS RAF RAF KRAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation & Survival ERK->Proliferation RISC->KRAS degrades KRAS mRNA

Targeting the KRAS signaling pathway.
Experimental Workflow for Targeted Drug Delivery

The development and evaluation of a targeted drug delivery system using this compound follows a logical progression from formulation and characterization to in vitro and in vivo testing.

Experimental_Workflow cluster_char Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation 1. Nanoparticle Formulation (Thin-Film Hydration) Drug_Loading 2. Drug Loading (e.g., Doxorubicin) Formulation->Drug_Loading Conjugation 3. Ligand Conjugation (SPAAC Click Chemistry) Drug_Loading->Conjugation Characterization 4. Physicochemical Characterization Conjugation->Characterization In_Vitro 5. In Vitro Studies Characterization->In_Vitro Size Particle Size (DLS) Characterization->Size Zeta Zeta Potential Characterization->Zeta EE Encapsulation Efficiency Characterization->EE Release Drug Release Kinetics Characterization->Release In_Vivo 6. In Vivo Studies In_Vitro->In_Vivo Uptake Cellular Uptake In_Vitro->Uptake Cytotoxicity Cytotoxicity Assay (MTT) In_Vitro->Cytotoxicity Biodistribution Biodistribution In_Vivo->Biodistribution Efficacy Tumor Growth Inhibition In_Vivo->Efficacy Toxicity Toxicity Assessment In_Vivo->Toxicity

A typical experimental workflow.

Conclusion

This compound is a powerful and versatile tool in the development of next-generation drug delivery systems. Its ability to form stable, long-circulating nanocarriers, combined with the facile conjugation of targeting moieties via click chemistry, provides a robust platform for the creation of highly specific and effective therapeutics. As our understanding of disease biology deepens, the modular nature of this compound-based systems will undoubtedly play a crucial role in the design of personalized medicines tailored to individual patient needs. The protocols and data presented in this guide offer a solid foundation for researchers and developers to harness the full potential of this remarkable phospholipid in their ongoing efforts to combat a wide range of diseases.

References

An In-depth Technical Guide to DSPE-N3 for Nanoparticle Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-N3) for the surface modification of nanoparticles. It covers the fundamental chemistry, detailed experimental protocols, and characterization of this compound functionalized nanoparticles, with a focus on their application in drug delivery and nanomedicine.

Introduction to this compound

This compound is a phospholipid-polyethylene glycol (PEG) conjugate that incorporates a terminal azide (-N3) group. This structure makes it an invaluable tool for nanoparticle surface modification, primarily through "click chemistry." The DSPE portion, a saturated 18-carbon phospholipid, serves as a lipid anchor, readily integrating into the lipid bilayer of liposomes or the surface of other lipid-based nanoparticles.[1][2] The PEG linker is a hydrophilic polymer that provides a "stealth" characteristic to nanoparticles, reducing non-specific protein binding and prolonging circulation time in vivo.[3][4] The terminal azide group is a key functional handle for the covalent attachment of various molecules, such as targeting ligands, imaging agents, and therapeutic payloads, via highly efficient and specific click chemistry reactions.[3]

The most common applications of this compound in nanoparticle surface modification are in the fields of drug delivery, gene transfection, and vaccine delivery. The ability to attach targeting moieties allows for the specific delivery of therapeutic agents to diseased tissues, enhancing efficacy and reducing off-target side effects.

Core Chemistry: The Power of Click Chemistry

The azide group of this compound is primarily utilized in two types of click chemistry reactions for nanoparticle surface functionalization: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide and a terminal alkyne, forming a stable 1,2,3-triazole linkage. CuAAC is highly efficient and offers excellent regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. However, the potential toxicity of the copper catalyst can be a concern for in vivo applications.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts with an azide without the need for a metal catalyst. The reaction is driven by the release of ring strain in the cyclooctyne. SPAAC is bioorthogonal, meaning it can be performed in complex biological environments without interfering with native biochemical processes, making it ideal for in vivo applications.

Experimental Protocols

Formulation of this compound Containing Nanoparticles (Liposomes)

This protocol describes the preparation of liposomes incorporating DSPE-PEG-N3 using the thin-film hydration method.

Materials:

  • Primary lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

  • Cholesterol

  • DSPE-PEG(2000)-N3

  • Chloroform or a suitable organic solvent mixture

  • Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DPPC, cholesterol, and DSPE-PEG-N3 in a desired molar ratio) in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times.

  • Purification:

    • Remove any unencapsulated material by dialysis or size exclusion chromatography.

Surface Modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-containing molecule to the surface of this compound functionalized nanoparticles.

Materials:

  • This compound functionalized nanoparticles (1 mg/mL in PBS)

  • Alkyne-functionalized molecule of interest (e.g., a targeting peptide)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.

  • Conjugation Reaction:

    • To the this compound nanoparticle suspension, add the alkyne-functionalized molecule (typically in a 5-20 fold molar excess relative to this compound).

    • If using, add THPTA to the reaction mixture.

    • Add CuSO4 to the mixture, followed by the addition of sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species.

    • Incubate the reaction at room temperature for 4-12 hours with gentle stirring.

  • Purification:

    • Remove the copper catalyst and excess reagents by dialysis, tangential flow filtration, or size exclusion chromatography.

Surface Modification via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a DBCO-functionalized molecule to this compound nanoparticles.

Materials:

  • This compound functionalized nanoparticles (1 mg/mL in PBS)

  • DBCO-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer.

  • Conjugation Reaction:

    • Add the DBCO-functionalized molecule to the this compound nanoparticle suspension (typically a 1.1-1.5 fold molar excess).

    • Incubate the reaction mixture at room temperature or 37°C for 1-24 hours, depending on the reactants' concentration and reactivity.

  • Purification:

    • Purify the conjugated nanoparticles using dialysis or size exclusion chromatography to remove any unreacted DBCO-molecule.

Data Presentation: Nanoparticle Characterization

The successful formulation and surface modification of nanoparticles require thorough characterization. The following tables summarize typical quantitative data for DSPE-PEG functionalized nanoparticles from various studies.

Nanoparticle FormulationPrimary Lipid(s)DSPE-PEG DerivativeAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
LiposomesDPPC/CholesterolDSPE-PEG2000116.60.112-13.7
Polymeric MicellesDSPE-PEG2000DSPE-PEG20009.6 ± 0.6--2.7 ± 1.1
Cationic LiposomesDOTAP/CholesterolDSPE-PEG2k-cRGD150 ± 1.02-19.8 ± 0.249
Mixed MicellesDSPE-PEG2000/Soluplus (1:1 w/w)DSPE-PEG2000116.60.112-13.7
Transferrin-Liposomes-DSPE-PEG(2000)-COOH~120< 0.2~ -30
Nanoparticle SystemLigand ConjugatedConjugation ChemistryEncapsulation/Conjugation Efficiency (%)Reference(s)
Transferrin-LiposomesTransferrinCarbodiimide39.2 ± 11.2% (TF grafting rate)
cRGD-Cationic LiposomescRGD peptide-up to 96% (nucleic acid encapsulation)
ASO-LiposomesAntisense oligonucleotide-48.3 ± 1.6% (ASO encapsulation)

Mandatory Visualizations

Experimental and Logical Workflows

experimental_workflow Experimental Workflow for this compound Nanoparticle Surface Modification cluster_prep Nanoparticle Preparation cluster_conjugation Surface Conjugation (Click Chemistry) cluster_purification Purification & Characterization lipid_prep Lipid Film Formation (Primary Lipid, Cholesterol, DSPE-PEG-N3) hydration Hydration with Buffer lipid_prep->hydration extrusion Size Extrusion hydration->extrusion add_ligand Add Alkyne/DBCO-Ligand extrusion->add_ligand This compound Nanoparticles reaction Incubation (with or without Cu(I) catalyst) add_ligand->reaction purify Purification (Dialysis / SEC) reaction->purify Conjugated Nanoparticles characterize Characterization (DLS, Zeta Potential, etc.) purify->characterize

Caption: Workflow for this compound Nanoparticle Formulation and Surface Modification.

click_chemistry_options Click Chemistry Options for this compound Functionalization cluster_cuaac CuAAC cluster_spaac SPAAC DSPE_N3 This compound (on Nanoparticle Surface) Alkyne Terminal Alkyne-Ligand DSPE_N3->Alkyne Reacts with DBCO Strained Alkyne-Ligand (e.g., DBCO) DSPE_N3->DBCO Reacts with Triazole_Cu 1,4-Triazole Linkage Alkyne->Triazole_Cu Cu_catalyst Cu(I) Catalyst (e.g., CuSO4 + NaAsc) Cu_catalyst->Triazole_Cu Triazole_Sp Triazole Linkage DBCO->Triazole_Sp

Caption: Comparison of CuAAC and SPAAC for this compound Nanoparticle Conjugation.

Signaling Pathways

The surface modification of nanoparticles can influence their interaction with cells and subsequently affect intracellular signaling pathways. While the cargo of the nanoparticle often dictates the primary therapeutic effect, the surface coating can play a role in cellular uptake and inflammatory responses. For instance, nanoparticles can induce the activation of the NLRP3 inflammasome and related signaling pathways.

signaling_pathway Potential Signaling Pathway Activation by Nanoparticles cluster_membrane Cellular Interaction cluster_downstream Downstream Signaling NP DSPE-Modified Nanoparticle Uptake Cellular Uptake NP->Uptake TLR4 TLR4 Activation NP->TLR4 ROS ROS Generation Uptake->ROS NFkB NF-κB Activation TLR4->NFkB NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 NFkB->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-18) Caspase1->Cytokines

Caption: Potential Nanoparticle-Induced Inflammatory Signaling Pathway.

Conclusion

This compound is a versatile and powerful tool for the surface modification of nanoparticles. Its ability to participate in highly efficient click chemistry reactions allows for the precise and stable conjugation of a wide range of molecules to the nanoparticle surface. This enables the development of sophisticated drug delivery systems with enhanced targeting capabilities and improved pharmacokinetic profiles. The choice between CuAAC and SPAAC depends on the specific application, with SPAAC being the preferred method for in vivo studies due to its bioorthogonal nature. Careful characterization of the modified nanoparticles is crucial to ensure their quality and performance. As research in nanomedicine continues to advance, this compound and other click-functionalized lipids will undoubtedly play a central role in the design of next-generation therapeutic and diagnostic nanoparticles.

References

An In-depth Technical Guide to Click Chemistry with DSPE-N3 for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of DSPE-N3 in Click Chemistry

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) functionalized with an azide group (N3), often through a polyethylene glycol (PEG) spacer (DSPE-PEG-N3), is a versatile phospholipid conjugate at the forefront of advanced drug delivery and bioconjugation. Its amphiphilic nature, comprising a hydrophobic DSPE lipid tail and a hydrophilic PEG chain, allows for its seamless integration into lipid-based nanoparticles such as liposomes and micelles. The terminal azide group serves as a chemical handle for "click chemistry," a suite of highly efficient and specific reactions for covalently linking molecules.

The most prominent click reactions involving this compound are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • CuAAC: This reaction involves the use of a copper(I) catalyst to unite an azide with a terminal alkyne, forming a stable triazole linkage. While highly efficient, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications.

  • SPAAC: To circumvent the need for a cytotoxic copper catalyst, SPAAC utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) that readily reacts with an azide. The release of ring strain drives the reaction forward, making it a bioorthogonal reaction suitable for use in living systems.

These click chemistry strategies enable the precise surface functionalization of this compound-containing nanoparticles with a wide array of molecules, including targeting ligands (peptides, antibodies, aptamers), imaging agents (fluorophores), and therapeutic payloads. This targeted approach enhances the efficacy of drug delivery systems by increasing their accumulation at the site of interest and minimizing off-target effects.

Quantitative Data on this compound Based Systems

The following tables summarize key quantitative data from various studies utilizing this compound and related phospholipid conjugates in the formulation of nanoparticles for drug delivery and bioconjugation.

Nanoparticle CompositionTarget Ligand/DrugNanoparticle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference(s)
DOTAP/HSPC/Chol/DOPE-peptide-PEG/α-tocopherol (10/49.5/38/2.5/0.2)Doxorubicin130.93 ± 2.25+14.9 ± 0.130.12 ± 0.0495[1]
DOTAP/HSPC/DOPE/DSPE-PEG2000/Chol/α-tocopherol (10/47/2.5/2.5/38/0.2)Doxorubicin120.82 ± 3.19+13.6 ± 0.160.10 ± 0.0192[1]
DOTAP/Chol/DOPE/DSPE-PEG2000 (with 5% DSPE-PEG2000)siRNA (HPV16 E6)86.42 ± 3.19Not specifiedNot specified>80[2]
DC-cholesterol/DOPE/DSPE-PEG(2000)-RGD (50/45/5)siRNANot specifiedNot specifiedNot specifiedNot specified[3]
CSL3/DSPC/Chol/DSPE-PEG (50/10/37.5/2.5)siRNA~80NeutralNot specified~80[4]

Table 1: Physicochemical Properties of this compound and Related Nanoparticle Formulations. This table provides a comparative overview of the size, surface charge (zeta potential), polydispersity, and drug encapsulation efficiency of various liposomal formulations.

Reaction ComponentsReaction ConditionsSecond-Order Rate Constant (k2) (M⁻¹s⁻¹)Reference(s)
Peptide with hydrophilic azide and DBCOHBS buffer (pH 7.4), 25°C0.34
Sulfo DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranosideHEPES buffer (pH 7), 37°CNot specified (fast kinetics)
DSPE-PEG2000-cyclooctyne and azide-functionalized peptideNot specifiedMean conversion of 83 ± 1.5% after 72h

Table 2: Reaction Kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This table presents kinetic data for SPAAC reactions involving DBCO and azide-containing molecules, highlighting the efficiency of this copper-free click chemistry approach.

Nanoparticle CompositionStorage Conditions/MediumStability OutcomeReference(s)
Lipoplexes-PEG-HPV16 E6 (with 5% DSPE-PEG2000)Not specifiedStable for 30 days
CSL3/DSPE-PEG formulationFetal Bovine Serum (FBS)No significant increase in mean size or decrease in concentration after 4 hours
18:0 Nanolipoprotein particles (NLPs)FBSPlateaued with approximately 75% of NLPs remaining intact for as long as 8 days
18:2 Nanolipoprotein particles (NLPs)FBSDissociated to half of the initial area within the first minute

Table 3: Stability of this compound and Related Nanoparticles. This table summarizes the stability of different nanoparticle formulations under various conditions, which is a critical parameter for their in vivo applications.

Experimental Protocols

Protocol 1: Preparation of this compound Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating DSPE-PEG-N3 using the thin-film hydration method, followed by extrusion to obtain unilamellar vesicles of a defined size.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG(2000)-N3

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and DSPE-PEG-N3 in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

    • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature (e.g., 60°C for DSPC). The volume of PBS will determine the final lipid concentration.

    • Continue hydration for 1-2 hours to form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.

    • Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a lipid extruder. The extrusion should also be performed at a temperature above the lipid phase transition temperature.

  • Characterization:

    • Determine the size distribution, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

Protocol 2: Surface Functionalization of this compound Liposomes with a DBCO-Containing Peptide via SPAAC

This protocol details the conjugation of a peptide functionalized with a DBCO group to the surface of pre-formed this compound liposomes.

Materials:

  • This compound containing liposomes (prepared as in Protocol 1)

  • DBCO-functionalized peptide

  • PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • To the this compound liposome suspension, add the DBCO-functionalized peptide solution. The molar ratio of this compound to the peptide should be optimized, but a starting point of 1:1 to 1:5 (liposomal azide to peptide) is common.

    • Gently mix the solution and incubate at room temperature for 2-4 hours, or overnight at 4°C, with gentle agitation.

  • Purification:

    • Remove the unreacted peptide from the functionalized liposomes using a suitable purification method.

    • Size Exclusion Chromatography (SEC): Pass the reaction mixture through a size exclusion column (e.g., Sepharose CL-4B or Sephadex G-75) equilibrated with PBS. The larger liposomes will elute first, separated from the smaller, unconjugated peptide.

    • Dialysis: Dialyze the reaction mixture against a large volume of PBS using a dialysis membrane with an appropriate molecular weight cutoff (MWCO) (e.g., 50-100 kDa) to allow the smaller, unreacted peptide to diffuse out.

  • Characterization:

    • Confirm the successful conjugation of the peptide to the liposomes. This can be done by various methods, such as:

      • HPLC: Analyze the purified liposomes by HPLC to detect the presence of the peptide.

      • Gel Electrophoresis (SDS-PAGE): If the peptide is large enough, its conjugation can be visualized by a shift in the band of a lipid-associated protein marker.

      • Functional Assays: If the peptide has a specific function (e.g., binding to a receptor), perform a functional assay to confirm its activity on the liposome surface.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Targeted Drug Delivery using this compound Click Chemistry cluster_formulation Nanoparticle Formulation cluster_conjugation Surface Functionalization (Click Chemistry) cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) lipids 1. Lipid Mixture Preparation (DSPC, Cholesterol, DSPE-PEG-N3) film 2. Thin-Film Hydration lipids->film extrusion 3. Extrusion (e.g., 100 nm) film->extrusion drug_loading 4. Drug Encapsulation (e.g., Doxorubicin) extrusion->drug_loading click_reaction 5. SPAAC Reaction (with DBCO-Targeting Ligand) drug_loading->click_reaction purification 6. Purification (Size Exclusion Chromatography/Dialysis) click_reaction->purification dls 7. DLS Analysis (Size, PDI, Zeta Potential) purification->dls tem 8. TEM Imaging (Morphology) dls->tem drug_content 9. Drug Content Analysis (HPLC/Spectrophotometry) tem->drug_content cell_culture 10. Cancer Cell Culture drug_content->cell_culture uptake 11. Cellular Uptake Studies (Flow Cytometry/Confocal Microscopy) cell_culture->uptake cytotoxicity 12. Cytotoxicity Assays (MTT/Apoptosis Assays) uptake->cytotoxicity animal_model 13. Tumor-bearing Animal Model cytotoxicity->animal_model biodistribution 14. Biodistribution Imaging animal_model->biodistribution efficacy 15. Therapeutic Efficacy Assessment biodistribution->efficacy

Caption: Experimental workflow for developing targeted drug delivery systems using this compound.

PI3K_Akt_Pathway Targeting the PI3K/Akt Signaling Pathway with siRNA-loaded Liposomes cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruitment akt Akt pdk1->akt Phosphorylation mtor mTOR akt->mtor Activation bad Bad akt->bad Inhibition proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis bad->apoptosis liposome This compound Liposome (encapsulating PI3K siRNA) siRNA PI3K siRNA liposome->siRNA Release siRNA->pi3k Silencing

Caption: PI3K/Akt signaling pathway and its inhibition by siRNA delivered via this compound liposomes.

References

An In-Depth Technical Guide to DSPE-N3 in Bioconjugation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-N3), a key reagent in modern bioconjugation research. This document details its core properties, provides established experimental protocols for its use, and presents quantitative data to inform experimental design. Furthermore, it visualizes key workflows and signaling pathways associated with DSPE-PEG-N3-based bioconjugates.

Introduction to DSPE-N3 and Its Role in Bioconjugation

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a saturated phospholipid frequently utilized in the formation of lipid-based nanoparticles, such as liposomes and micelles.[1] When functionalized with a polyethylene glycol (PEG) spacer and terminated with an azide (-N3) group, it becomes a versatile tool for bioconjugation. The DSPE portion serves as a hydrophobic anchor, readily incorporating into the lipid bilayer of nanoparticles.[2] The PEG linker provides a hydrophilic corona, which enhances solubility, improves stability, and reduces non-specific protein binding, thereby prolonging circulation time in vivo.[2][3]

The terminal azide group is the key to DSPE-PEG-N3's utility in bioconjugation, enabling covalent attachment of various molecules through highly specific and efficient "click chemistry" reactions.[4] This allows for the surface functionalization of nanoparticles with targeting ligands, imaging agents, or therapeutic molecules.

Core Properties and Characterization

DSPE-PEG-N3 is an amphiphilic molecule with a hydrophobic DSPE tail and a hydrophilic PEG-N3 headgroup. The physical properties, such as solubility and critical micelle concentration, are dependent on the length of the PEG chain, which can be varied.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ³¹P NMR are used to confirm the chemical structure of DSPE-PEG-N3 and its conjugates.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed for purity analysis and to monitor the progress of conjugation reactions.

  • Mass Spectrometry (MS): Mass spectrometry is used to verify the molecular weight of the DSPE-PEG-N3 and its conjugates.

  • Dynamic Light Scattering (DLS): DLS is used to determine the size distribution and zeta potential of nanoparticles formulated with DSPE-PEG-N3.

  • Nanoflow Cytometry (nFCM): This technique can be used to quantify the density of ligands on the surface of individual liposomes.

Key Bioconjugation Chemistry: Azide-Alkyne Cycloaddition

The azide group of DSPE-PEG-N3 allows for conjugation with alkyne-containing molecules via azide-alkyne cycloaddition, a prominent example of click chemistry. Two main variants of this reaction are commonly used in bioconjugation:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and proceeds rapidly at room temperature in aqueous solutions. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for in vivo applications and the conjugation of sensitive biomolecules.

Quantitative Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC depends on the specific application, balancing the need for rapid kinetics against the requirement for biocompatibility. The following table provides a summary of typical quantitative data for these reactions.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)References
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicityHigh, suitable for in vivo applications
**Reaction Kinetics (k₂) (M⁻¹s⁻¹) **10¹ - 10⁴10⁻³ - 1
Reactant Stability Terminal alkynes are generally stableStrained cyclooctynes can be less stable
Side Reactions Potential for oxidative damage to biomoleculesSome cyclooctynes may react with thiols

Note: Reaction rates are highly dependent on the specific reactants, solvent, and catalyst/ligand system used.

Experimental Protocols

Liposome Formulation using Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating DSPE-PEG-N3 using the thin-film hydration method.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • DSPE-PEG-N3

  • Chloroform and Methanol (or other suitable organic solvent)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Dissolve the desired lipids (e.g., DSPC, cholesterol, and DSPE-PEG-N3 in a specific molar ratio) in a chloroform/methanol mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous hydration buffer by adding the buffer to the flask and agitating (e.g., vortexing or sonicating) above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Peptide Conjugation

This protocol outlines the conjugation of a DBCO-functionalized peptide to DSPE-PEG-N3 containing liposomes.

Materials:

  • DSPE-PEG-N3 incorporated liposomes in PBS

  • DBCO-functionalized peptide (e.g., DBCO-RGD)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of the DBCO-peptide in a suitable solvent (e.g., DMSO or water).

  • Add the DBCO-peptide solution to the liposome suspension. A molar excess of the peptide (e.g., 1.2 to 2.5-fold molar excess relative to the available azide groups on the liposomes) is often used.

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.

  • The reaction can be monitored by HPLC to track the consumption of the DBCO-peptide.

  • Remove the unreacted peptide and purify the peptide-conjugated liposomes using a suitable method such as dialysis or size exclusion chromatography.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Small Molecule Conjugation

This protocol describes the conjugation of an alkyne-functionalized small molecule (e.g., alkyne-folate) to DSPE-PEG-N3 containing liposomes.

Materials:

  • DSPE-PEG-N3 incorporated liposomes in a suitable buffer

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Degassed buffer

Procedure:

  • Prepare stock solutions of the alkyne-molecule, CuSO₄, sodium ascorbate, and the ligand in a degassed buffer.

  • In a reaction vessel, combine the DSPE-PEG-N3 liposomes and the alkyne-molecule.

  • Add the copper-chelating ligand to the mixture, followed by the CuSO₄ solution.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction can be quenched by the addition of a chelating agent like EDTA.

  • Purify the conjugated liposomes using dialysis or size exclusion chromatography to remove the catalyst and unreacted components.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways relevant to DSPE-PEG-N3 bioconjugation research.

Experimental Workflows

G cluster_liposome_prep Liposome Formulation cluster_conjugation Bioconjugation (SPAAC) Lipid Dissolution Lipid Dissolution Thin Film Formation Thin Film Formation Lipid Dissolution->Thin Film Formation Hydration Hydration Thin Film Formation->Hydration Sizing (Extrusion) Sizing (Extrusion) Hydration->Sizing (Extrusion) DSPE-PEG-N3 Liposomes DSPE-PEG-N3 Liposomes Sizing (Extrusion)->DSPE-PEG-N3 Liposomes Incubation Incubation DSPE-PEG-N3 Liposomes->Incubation DBCO-Ligand DBCO-Ligand DBCO-Ligand->Incubation Purification (Dialysis) Purification (Dialysis) Incubation->Purification (Dialysis) Targeted Liposome Targeted Liposome Purification (Dialysis)->Targeted Liposome G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RGD-Liposome RGD-Liposome Integrin Integrin RGD-Liposome->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt Src->FAK Phosphorylation MAPK_ERK MAPK/ERK Pathway Src->MAPK_ERK Cell Migration Cell Migration p130Cas->Cell Migration Proliferation Proliferation MAPK_ERK->Proliferation Survival Survival PI3K_Akt->Survival G cluster_membrane Cell Membrane cluster_endocytosis Endocytosis cluster_signaling Signaling Folate-Liposome Folate-Liposome FRa Folate Receptor α Folate-Liposome->FRa Binding gp130 gp130 FRa->gp130 Endosome Endosome FRa->Endosome JAK JAK gp130->JAK Activation Lysosome Lysosome Endosome->Lysosome Acidification Drug Release Drug Release Lysosome->Drug Release STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Gene Transcription\n(Proliferation, Survival) Gene Transcription (Proliferation, Survival) pSTAT3->Gene Transcription\n(Proliferation, Survival)

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of DSPE-N3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-N3), particularly in its PEGylated forms, is a critical component in the development of advanced drug delivery systems, most notably liposomal and lipid nanoparticle formulations. Its azide functionality allows for versatile bioconjugation via "click chemistry," enabling the attachment of targeting ligands, imaging agents, and other molecules to the surface of nanoparticles. However, the successful formulation and long-term efficacy of this compound-containing nanocarriers are fundamentally dependent on its solubility and stability characteristics. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering researchers the foundational knowledge required for robust and reliable formulation development.

I. Solubility Profile of this compound and its PEGylated Derivatives

The solubility of this compound is highly dependent on the presence and length of a polyethylene glycol (PEG) chain. The amphiphilic nature of DSPE-PEG-N3, with its hydrophobic distearoyl lipid tails and hydrophilic PEG-azide headgroup, governs its behavior in various solvents.

Table 1: Solubility of DSPE-PEG-N3 in Common Solvents

SolventSolubilityReference(s)
Dimethyl sulfoxide (DMSO)Soluble[1]
Dichloromethane (DCM)Soluble[1]
ChloroformSoluble[1]
AcetoneSoluble[1]
Dimethylformamide (DMF)Soluble[1]
WaterForms micelles or liposomes
EthanolSoluble

II. Stability of this compound: A Multi-faceted Consideration

The stability of this compound is a critical parameter that influences the shelf-life, in vivo performance, and batch-to-batch consistency of drug delivery formulations. Degradation can occur at several points within the molecule: the ester linkages, the phosphodiester bond, and the terminal azide group.

A. Chemical Stability and Degradation Pathways

The primary degradation pathway for this compound is hydrolysis of the ester bonds linking the stearic acid chains to the glycerol backbone, and to a lesser extent, the phosphodiester bond. This hydrolysis is significantly influenced by pH and temperature.

  • Ester Hydrolysis: The ester linkages are susceptible to both acid- and base-catalyzed hydrolysis, leading to the formation of lysolipids and free fatty acids. This process is accelerated at pH values deviating from neutral and at elevated temperatures. The rate of hydrolysis is generally minimized around pH 6.5.

  • Phosphodiester Bond Stability: The phosphodiester bond in the headgroup is generally more stable than the ester bonds. However, it can still undergo hydrolysis under harsh acidic or basic conditions.

  • Azide Group Stability: The azide functional group is relatively stable under typical physiological conditions (neutral pH, moderate temperature). However, it can be sensitive to acidic conditions, which can lead to the formation of volatile and potentially explosive hydrazoic acid. It is also incompatible with certain reducing agents. The azide group is thermally stable at physiological temperatures but can decompose at significantly higher temperatures (typically above 175°C for aliphatic azides).

B. Physical Stability in Formulations

When incorporated into liposomes or lipid nanoparticles, the physical stability of the formulation is paramount. This refers to the ability of the nanoparticles to maintain their size, lamellarity, and prevent aggregation or fusion over time. The inclusion of DSPE-PEG-N3 generally enhances the physical stability of liposomes through steric hindrance provided by the PEG chains.

Table 2: Recommended Storage Conditions for DSPE-PEG-N3

ConditionShort-term (days to weeks)Long-term (months to years)Reference(s)
Solid Form 0 – 4°C, dry and dark-20°C, dry and dark
Stock Solution 0 – 4°C-20°C

III. Experimental Protocols

A. Liposome Formulation with DSPE-PEG-N3

A common method for preparing liposomes incorporating DSPE-PEG-N3 is the thin-film hydration technique followed by extrusion.

Liposome_Formulation_Workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration and Vesicle Formation cluster_sizing Sizing cluster_purification Purification dissolve Dissolve Lipids in Organic Solvent (e.g., Chloroform) evaporate Evaporate Solvent (Rotary Evaporation) dissolve->evaporate dry Dry Lipid Film under Vacuum evaporate->dry hydrate Hydrate Film with Aqueous Buffer dry->hydrate vortex Vortex to form Multilamellar Vesicles (MLVs) hydrate->vortex extrude Extrude through Polycarbonate Membranes vortex->extrude purify Remove Unencapsulated Material (e.g., Size Exclusion Chromatography) extrude->purify

Figure 1. Workflow for Liposome Formulation.

Detailed Methodology:

  • Lipid Film Preparation:

    • Dissolve DSPE-PEG-N3 and other lipid components (e.g., DSPC, cholesterol) in a suitable organic solvent such as chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Sizing (Extrusion):

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. This process is typically repeated 10-20 times.

  • Purification:

    • Remove any unencapsulated material by size exclusion chromatography or dialysis.

B. Stability Assessment: Drug Leakage Assay

A common method to assess the stability of liposomes is to measure the leakage of an encapsulated fluorescent probe over time.

Drug_Leakage_Assay_Workflow cluster_encapsulation Probe Encapsulation cluster_incubation Incubation cluster_measurement Fluorescence Measurement cluster_calculation Calculation encapsulate Encapsulate Self-Quenching Dye (e.g., Carboxyfluorescein) remove_free Remove Unencapsulated Dye encapsulate->remove_free incubate Incubate Liposomes under Test Conditions (e.g., 37°C in PBS) remove_free->incubate measure_F Measure Fluorescence (F) over Time incubate->measure_F lyse Lyse Liposomes with Detergent (e.g., Triton X-100) measure_F->lyse measure_Fmax Measure Maximum Fluorescence (Fmax) lyse->measure_Fmax calculate Calculate % Leakage: ((F - F₀) / (Fmax - F₀)) * 100 measure_Fmax->calculate

Figure 2. Workflow for Drug Leakage Assay.

Detailed Methodology (Carboxyfluorescein Leakage Assay):

  • Preparation of CF-loaded Liposomes: Hydrate the lipid film with a solution of 50-100 mM carboxyfluorescein (CF) in buffer. At this high concentration, the CF fluorescence is self-quenched.

  • Removal of Unencapsulated CF: Separate the liposomes from the unencapsulated CF using a size-exclusion chromatography column (e.g., Sephadex G-50).

  • Incubation and Measurement:

    • Dilute the CF-loaded liposomes in the desired buffer (e.g., PBS at different pH values) and incubate at a specific temperature (e.g., 37°C).

    • At various time points, measure the fluorescence intensity (Ft) using a fluorometer (excitation ~490 nm, emission ~520 nm). The initial fluorescence is F0.

    • At the end of the experiment, add a detergent (e.g., 0.5% Triton X-100) to lyse the liposomes completely and measure the maximum fluorescence (Fmax).

  • Calculation of Leakage: The percentage of CF leakage at time 't' is calculated using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100

C. Characterization Techniques

Table 3: Key Analytical Techniques for this compound and Formulations

TechniqueParameter MeasuredPurposeReference(s)
Dynamic Light Scattering (DLS) Hydrodynamic diameter, Polydispersity Index (PDI), Zeta potentialTo determine the size distribution and surface charge of liposomes. To monitor physical stability (aggregation).
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) Lipid concentration, Purity, Degradation productsTo quantify the amount of this compound and other lipids in a formulation. To assess chemical stability by monitoring the appearance of degradation products (e.g., lysolipids, free fatty acids).
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of azide groupTo confirm the presence of the characteristic azide (N₃) stretching vibration (around 2100 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy Molecular structureTo confirm the chemical structure of this compound and identify potential degradation products.
Mass Spectrometry (MS) Molecular weight, Fragmentation patternTo confirm the molecular weight of this compound and identify degradation products.

IV. Conclusion

A thorough understanding of the solubility and stability of this compound is indispensable for the rational design and successful development of targeted drug delivery systems. While DSPE-PEG-N3 offers excellent versatility for bioconjugation, researchers must carefully consider the potential for hydrolysis of its ester and phosphodiester bonds, as well as the reactivity of the azide group, particularly under non-neutral pH and elevated temperatures. The experimental protocols and characterization techniques outlined in this guide provide a robust framework for assessing the critical quality attributes of this compound-containing formulations, ultimately contributing to the development of safer and more effective nanomedicines.

References

A Technical Guide to DSPE-N3 for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-N3) and its PEGylated derivatives in the development of targeted drug delivery systems. This document provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with this compound-based nanocarriers.

Introduction to this compound

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a saturated phospholipid frequently utilized in the formulation of liposomes and other lipid-based nanoparticles.[1][2] Its amphiphilic nature, consisting of a hydrophilic head group and two hydrophobic stearoyl chains, enables self-assembly into bilayer structures in aqueous environments.[3][4] The modification of the DSPE head group with an azide (-N3) moiety, and often a polyethylene glycol (PEG) spacer to create DSPE-PEG-N3, introduces a powerful tool for covalent surface functionalization through "click chemistry".[5]

The PEG linker enhances the biocompatibility and stability of the nanocarrier by creating a hydrophilic shield that reduces opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time. The terminal azide group serves as a chemical handle for the attachment of targeting ligands, such as antibodies, peptides, or small molecules, enabling the nanocarrier to specifically bind to and be internalized by target cells, thereby enhancing therapeutic efficacy and minimizing off-target effects.

Physicochemical Properties of this compound Based Nanocarriers

The physicochemical characteristics of this compound based nanoparticles are critical determinants of their in vivo behavior and therapeutic efficacy. These properties are influenced by the formulation composition, including the molar ratio of lipids, the length of the PEG chain, and the nature of the encapsulated drug.

Nanoparticle TypeCompositionParticle Size (nm)Zeta Potential (mV)Drug Encapsulation Efficiency (%)Reference
MicellesDSPE-mPEG2000 and DSPE-PEG2000-DTPA9.6 ± 0.6-2.7 ± 1.1N/A
MicellesiRGD-conjugated DSPE-PEG2000~10Not Reported>90% (for Salinomycin)
LiposomesSPC:Chol:DSPE-PEG (10:2:0.5)~120NegativeHigh (for Rapamycin)
LiposomesDSPC, Cholesterol, DSPE-PEG2000 (52:45:3 molar ratio)~150Not ReportedNot Reported
Cationic LiposomescRGD-modified cationic lipids with DSPE-PEG150 ± 1.0219.8 ± 0.249up to 96% (for shRNA)
Mixed MicellesDSPE-PEG2000/Soluplus (1:1 w/w)~50-150Not ReportedNot Reported

SPC: Soy Phosphatidylcholine, Chol: Cholesterol, DTPA: Diethylenetriaminepentaacetic acid, iRGD: internalizing RGD peptide, N/A: Not Applicable.

Experimental Protocols

Preparation of DSPE-PEG-N3-Containing Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating DSPE-PEG-N3, suitable for subsequent conjugation with a targeting ligand.

Materials:

  • Primary phospholipid (e.g., DSPC, HSPC)

  • Cholesterol

  • DSPE-PEG-N3

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., PBS, HEPES)

Procedure:

  • Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG-N3 in a desired molar ratio) and the lipophilic drug in an organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with an aqueous buffer, which can contain a hydrophilic drug, by vortexing or gentle agitation above the lipid phase transition temperature.

  • To obtain unilamellar vesicles of a defined size, the resulting liposome suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.

  • Remove unencapsulated drug by dialysis or size exclusion chromatography.

Surface Functionalization via Copper-Free Click Chemistry

This protocol outlines the conjugation of a DBCO-functionalized targeting ligand to the surface of DSPE-PEG-N3-containing liposomes.

Materials:

  • DSPE-PEG-N3-containing liposomes

  • DBCO-functionalized targeting ligand (e.g., antibody, peptide)

  • Reaction buffer (e.g., PBS pH 7.4)

Procedure:

  • Prepare the DSPE-PEG-N3 liposomes as described in the previous protocol.

  • Dissolve the DBCO-functionalized targeting ligand in the reaction buffer.

  • Mix the liposome suspension with the DBCO-ligand solution at a desired molar ratio.

  • Incubate the reaction mixture at room temperature for 4-17 hours with gentle stirring.

  • The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.

  • Remove the unreacted ligand by dialysis or size exclusion chromatography.

Visualization of Key Processes and Pathways

Experimental Workflow for Targeted Liposome Development

G cluster_0 Liposome Formulation cluster_1 Surface Functionalization cluster_2 Characterization A Lipid Mixture (DSPC, Cholesterol, DSPE-PEG-N3) C Thin Film Hydration A->C B Drug Encapsulation B->C D Extrusion C->D E Azide-Liposomes D->E G Click Chemistry (SPAAC) E->G F DBCO-Targeting Ligand F->G H Targeted Liposomes G->H I Size (DLS) Zeta Potential H->I J Drug Loading & Release Kinetics H->J K In Vitro/In Vivo Studies H->K

Caption: Workflow for the development of targeted liposomes using DSPE-PEG-N3.

Cellular Uptake of Targeted Nanoparticles

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space NP Targeted Nanoparticle (DSPE-PEG-Ligand) Receptor Target Receptor (e.g., HER2, EGFR) NP->Receptor Binding Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Endosome->Drug_Release Lysosome->Drug_Release Target Intracellular Target (e.g., DNA, Kinases) Drug_Release->Target Therapeutic Action

Caption: Receptor-mediated endocytosis of a targeted nanoparticle.

EGFR Signaling Pathway Inhibition

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization PI3K PI3K EGFR->PI3K Activation RAS Ras EGFR->RAS Activation AKT Akt PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Drug Delivered Drug (e.g., Kinase Inhibitor) Drug->PI3K Inhibition Drug->MEK Inhibition

Caption: Inhibition of the EGFR signaling pathway by a delivered drug.

Conclusion

This compound and its PEGylated derivatives are versatile and powerful tools in the field of targeted drug delivery. The ability to precisely conjugate targeting moieties to the surface of nanocarriers via click chemistry has enabled the development of sophisticated drug delivery systems with enhanced efficacy and reduced toxicity. This guide has provided an overview of the key principles, quantitative data, and experimental protocols associated with the use of this compound. Further research and development in this area hold great promise for the future of personalized medicine.

References

An In-depth Technical Guide to Pegylated Lipids: Focus on DSPE-PEG-N3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pegylated lipids, with a specific focus on 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-N3). Pegylated lipids are integral to the advancement of drug delivery systems, particularly in the formulation of nanoparticles such as liposomes, for enhancing the therapeutic efficacy of various agents.

Introduction to Pegylated Lipids

Pegylated lipids are amphiphilic molecules consisting of a lipid anchor covalently attached to a polyethylene glycol (PEG) chain.[1] This unique structure imparts several desirable properties to nanoparticle drug delivery systems. The lipid portion, such as DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine), allows for stable incorporation into the lipid bilayer of liposomes and other lipid-based nanoparticles.[2] The hydrophilic PEG chain extends from the nanoparticle surface, creating a steric barrier.[3] This "stealth" characteristic reduces recognition by the mononuclear phagocyte system, thereby prolonging the circulation time of the nanoparticles in the bloodstream.[2][4]

The use of pegylated lipids in drug delivery has been shown to:

  • Increase circulation half-life: By evading the immune system, PEGylated nanoparticles can circulate for longer periods, increasing the probability of reaching the target tissue.

  • Improve stability: The PEG layer can prevent aggregation of nanoparticles, enhancing their stability in biological fluids and during storage.

  • Enhance drug encapsulation: The presence of PEGylated lipids can influence the packing of the lipid bilayer, which may affect drug loading and retention.

DSPE-PEG-N3: A Versatile Tool for Targeted Drug Delivery

DSPE-PEG-N3 is a heterobifunctional pegylated lipid. In addition to the DSPE lipid anchor and the PEG chain, it possesses a terminal azide (-N3) group. This azide functionality is particularly valuable for "click chemistry," a set of biocompatible and highly efficient chemical reactions. Specifically, the azide group can readily react with an alkyne group in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a stable triazole linkage. This allows for the covalent attachment of various molecules, such as targeting ligands (antibodies, peptides, aptamers), imaging agents, or other functional moieties to the surface of the nanoparticle. This functionalization enables the development of targeted drug delivery systems that can selectively accumulate at the site of disease, thereby increasing therapeutic efficacy and reducing off-target side effects.

Quantitative Data

PropertyDSPE-PEG2000DSPE-mPEG2000DSPE-PEG5000Reference
Molecular Weight (Da) ~2800~2750~5750
ParameterValueConditionsReference
Particle Size 168.91 ± 7.07 nmLong-circulating podophyllotoxin liposomes with DSPE-mPEG2000
Polydispersity Index (PDI) 0.19 ± 0.04Long-circulating podophyllotoxin liposomes with DSPE-mPEG2000
Zeta Potential -24.37 ± 0.36 mVLong-circulating podophyllotoxin liposomes with DSPE-mPEG2000
Encapsulation Efficiency 87.11 ± 1.77%Podophyllotoxin in long-circulating liposomes with DSPE-mPEG2000
Circulation Half-life > 24 hoursDSPC/CH/DSPE-PEG2000 LUVs (200 nm) in mice
~5 hoursPEGylated liposomes in mice (general example)
118.3 min to 160.0 minpH-sensitive liposomes with and without DSPE-PEG2000 in healthy animals

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of liposomes containing DSPE-PEG-N3 and subsequent surface functionalization via click chemistry.

Liposome Formulation using Thin-Film Hydration

The thin-film hydration method is a common and effective technique for preparing liposomes.

Materials:

  • Main structural lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)

  • Cholesterol

  • DSPE-PEG-N3

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • Drug to be encapsulated (if applicable)

Procedure:

  • Lipid Dissolution: Dissolve the desired molar ratios of DSPC, cholesterol, and DSPE-PEG-N3 in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask. The water bath temperature should be maintained above the transition temperature of the lipids (e.g., 65°C).

  • Drying: Further dry the lipid film under a high vacuum for several hours (or overnight) to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer. The buffer should be pre-heated to a temperature above the lipid transition temperature. Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs). If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion. This process involves passing the liposome suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times using a liposome extruder.

Characterization of Liposomes

Dynamic Light Scattering (DLS):

DLS is used to determine the hydrodynamic diameter (particle size) and the polydispersity index (PDI) of the liposome suspension. A low PDI value (typically < 0.2) indicates a homogenous population of liposomes.

Zeta Potential Measurement:

Zeta potential is a measure of the surface charge of the liposomes and is an indicator of their stability in suspension. Measurements are typically performed using a zetasizer. The inclusion of PEGylated lipids often results in a near-neutral zeta potential.

Surface Functionalization via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule (e.g., a targeting peptide) to the azide-functionalized surface of DSPE-PEG-N3 containing liposomes.

Materials:

  • DSPE-PEG-N3 containing liposomes

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-stabilizing ligand (e.g., THPTA - tris(3-hydroxypropyltriazolylmethyl)amine)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of CuSO4, sodium ascorbate, and THPTA in an appropriate buffer.

  • Reaction Setup: In a reaction tube, combine the DSPE-PEG-N3 liposome suspension with the alkyne-functionalized molecule.

  • Catalyst Preparation: Pre-mix the CuSO4 and THPTA solutions to form the copper(I) catalyst complex.

  • Initiate Reaction: Add the catalyst complex to the liposome mixture, followed by the addition of the sodium ascorbate solution to initiate the click reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes), protecting it from light.

  • Purification: Remove unreacted reagents and by-products by purifying the functionalized liposomes using methods such as size exclusion chromatography or dialysis.

Visualizations

The following diagrams illustrate key processes involving DSPE-PEG-N3.

G Workflow for Targeted Drug Delivery with DSPE-PEG-N3 Liposomes cluster_0 Liposome Formulation cluster_1 Surface Functionalization cluster_2 In Vivo Application A Lipid Mixture (DSPC, Cholesterol, DSPE-PEG-N3) B Thin-Film Hydration A->B C Extrusion B->C D DSPE-PEG-N3 Liposomes C->D E Click Chemistry (+ Alkyne-Ligand) D->E F Functionalized Liposomes E->F G Systemic Administration F->G H Prolonged Circulation G->H I Targeted Accumulation (e.g., Tumor Site) H->I J Drug Release I->J

Caption: Workflow for targeted drug delivery using DSPE-PEG-N3 liposomes.

G Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Liposome Surface cluster_0 Reactants cluster_1 Product liposome Liposome with DSPE-PEG-N3 catalyst Catalyst (Cu(I), THPTA, Sodium Ascorbate) liposome->catalyst ligand Alkyne-Ligand ligand->catalyst functionalized_liposome Functionalized Liposome catalyst->functionalized_liposome attached_ligand Ligand

Caption: "Click Chemistry" conjugation on a liposome surface.

References

Methodological & Application

Application Notes and Protocols for DSPE-N3 Liposome Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the formulation and characterization of liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-N3). These application notes offer a comprehensive protocol using the widely adopted thin-film hydration method, followed by extrusion for size homogenization. Additionally, it outlines key characterization techniques to ensure the quality and reproducibility of the resulting liposomal formulation. The inclusion of an azide (N3) functional group on the terminus of the PEGylated lipid allows for covalent surface modification via "click chemistry," enabling the attachment of targeting ligands, imaging agents, or other molecules of interest for advanced drug delivery applications.

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and lipophilic therapeutic agents.[1] The incorporation of polyethylene glycol (PEG) conjugated lipids, such as DSPE-PEG, into the liposome formulation provides a hydrophilic steric barrier, which can reduce recognition by the mononuclear phagocyte system and prolong circulation time in vivo.[2] this compound is a functionalized phospholipid that not only offers the benefits of PEGylation but also presents a terminal azide group.[3] This azide moiety serves as a chemical handle for bioorthogonal conjugation reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC, respectively), collectively known as "click chemistry".[2][4] This allows for the specific and efficient coupling of molecules bearing a compatible alkyne group to the liposome surface, facilitating the development of targeted and multifunctional nanocarriers.

Materials and Equipment

Lipids and Reagents
  • Primary structural lipid: e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Stabilizing lipid: Cholesterol

  • Functionalized PEGylated lipid: DSPE-PEG-N3 (e.g., DSPE-PEG2000-N3)

  • Organic solvent: Chloroform or a mixture of chloroform and methanol (e.g., 2:1 v/v)

  • Hydration buffer: Phosphate-buffered saline (PBS), HEPES-buffered saline (HBS), or other aqueous buffer as required for the application.

  • (Optional) Drug for encapsulation (hydrophilic or lipophilic)

  • (Optional) Targeting ligand with a terminal alkyne group (e.g., DBCO-functionalized peptide) for click chemistry.

Equipment
  • Rotary evaporator

  • Water bath

  • Round-bottom flask (50-250 mL)

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes with desired pore sizes (e.g., 400 nm, 200 nm, 100 nm)

  • Syringes (1 mL and 10 mL)

  • Heating block or water bath for extrusion

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Spectrophotometer or fluorometer for determining encapsulation efficiency

  • High-performance liquid chromatography (HPLC) system

  • Nitrogen or argon gas source

Experimental Protocols

This compound Liposome Formulation via Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

Step 1: Lipid Film Formation

  • Lipid Dissolution: In a round-bottom flask, dissolve the desired amounts of structural lipid (e.g., DSPC), cholesterol, and DSPE-PEG-N3 in an appropriate volume of organic solvent (e.g., chloroform/methanol 2:1 v/v). If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (e.g., 65°C for DSPC).

  • Film Formation: Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: To ensure complete removal of residual organic solvent, dry the lipid film under a high vacuum for at least 2 hours or overnight.

Step 2: Hydration of the Lipid Film

  • Pre-heating: Pre-heat the hydration buffer to a temperature above the lipid Tc (e.g., 65°C).

  • Hydration: Add the pre-heated hydration buffer to the round-bottom flask containing the dried lipid film. If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.

  • Vesicle Formation: Agitate the flask by rotating it in the warm water bath for 30-60 minutes to facilitate the hydration of the lipid film and the formation of multilamellar vesicles (MLVs).

Step 3: Liposome Sizing by Extrusion

  • Extruder Assembly: Assemble the liposome extruder with a polycarbonate membrane of a specific pore size (e.g., 400 nm). Pre-heat the extruder assembly to the same temperature as the hydration buffer.

  • Extrusion: Load the MLV suspension into a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes).

  • Sequential Extrusion: For a more uniform size distribution, sequentially extrude the liposomes through membranes with decreasing pore sizes (e.g., 400 nm, then 200 nm, and finally 100 nm).

Step 4: Purification

  • Remove unencapsulated drug or other small molecules by size exclusion chromatography or dialysis.

Below is a diagram illustrating the thin-film hydration and extrusion workflow.

Liposome_Formulation_Workflow This compound Liposome Formulation Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing cluster_3 Final Product dissolve 1. Dissolve Lipids & this compound in Organic Solvent evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry 3. Dry Film under Vacuum evaporate->dry hydrate 4. Hydrate with Aqueous Buffer dry->hydrate agitate 5. Agitate to Form MLVs hydrate->agitate extrude 6. Extrude through Polycarbonate Membranes agitate->extrude purify 7. Purify (e.g., Dialysis) extrude->purify final_liposome This compound Liposomes (LUVs) purify->final_liposome

This compound Liposome Formulation Workflow
Surface Functionalization via Click Chemistry

The azide-functionalized liposomes can be conjugated with alkyne-containing molecules.

  • Reaction Setup: In a suitable reaction buffer, mix the this compound liposomes with the alkyne-functionalized molecule of interest (e.g., DBCO-ligand for copper-free click chemistry).

  • Incubation: Incubate the reaction mixture under appropriate conditions (e.g., room temperature for several hours or overnight).

  • Purification: Remove the unreacted ligand by size exclusion chromatography or dialysis.

The following diagram illustrates the click chemistry conjugation process.

Click_Chemistry_Conjugation Surface Functionalization via Click Chemistry liposome This compound Liposome reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) liposome->reaction ligand Alkyne-Ligand (e.g., DBCO-Peptide) ligand->reaction conjugated_liposome Ligand-Conjugated Liposome reaction->conjugated_liposome

Surface Functionalization via Click Chemistry

Characterization Methods

Proper characterization is crucial to ensure the quality and performance of the liposomal formulation.

Particle Size and Zeta Potential
  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the liposome suspension in the hydration buffer or deionized water. Analyze using a DLS instrument to determine the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential.

  • Acceptance Criteria: A PDI value below 0.2 indicates a homogenous population of liposomes. The zeta potential provides information about the surface charge and stability of the formulation.

Encapsulation Efficiency
  • Method: Spectrophotometry, fluorometry, or HPLC.

  • Procedure:

    • Separate the liposomes from the unencapsulated drug using methods like dialysis, size exclusion chromatography, or ultracentrifugation.

    • Quantify the amount of drug in the liposomal fraction. This may require lysing the liposomes with a suitable solvent (e.g., methanol or Triton X-100).

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Quantitative Data Summary

The following table summarizes typical formulation parameters and characterization results for liposomes, including those with DSPE-PEG modifications. Note that specific values will vary depending on the exact lipids and protocols used.

ParameterExample Value/RangeReference
Lipid Composition (molar ratio)
DSPC:Cholesterol:DSPE-PEG200061.56:19.56:18.8 (w/w)
Cholesterol:SPC:DSPE-PEG2000:DSPE-PEG2000-R833:62:4.2:0.8 (molar ratio)
Formulation Parameters
Hydration Temperature65°C
Extrusion Pore Sizes100 nm, 200 nm, 400 nm
Characterization Results
Particle Size (Hydrodynamic Diameter)100 - 200 nm
Polydispersity Index (PDI)< 0.2General acceptance
Encapsulation Efficiency (ASO)48.3 ± 1.6%

Applications

This compound liposomes are versatile platforms for a wide range of biomedical applications:

  • Targeted Drug Delivery: The azide surface allows for the conjugation of targeting moieties such as antibodies, peptides, or aptamers to direct the liposomes to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

  • Medical Imaging: Imaging agents can be attached to the liposome surface for in vivo tracking and diagnostic purposes.

  • Gene Delivery: Cationic lipids can be incorporated into the formulation to create lipoplexes capable of delivering nucleic acids.

  • Vaccine Development: Liposomes can serve as adjuvants and delivery vehicles for antigens.

By following these detailed protocols and characterization methods, researchers can reliably produce and validate this compound functionalized liposomes for their specific research and development needs.

References

Application Notes and Protocols for Click Chemistry with DSPE-N3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for performing click chemistry reactions with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-N3). This versatile lipid is a cornerstone for the surface functionalization of liposomes and other nanoparticles, enabling the attachment of targeting ligands, imaging agents, and other molecules for applications in drug delivery, diagnostics, and biomedical research.[1][2][3]

Two primary methods of click chemistry are covered: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] While CuAAC offers rapid reaction kinetics, SPAAC provides a bioorthogonal approach by eliminating the need for a potentially cytotoxic copper catalyst, making it ideal for in vivo and cell-based applications.

Overview of Click Chemistry with this compound

This compound is a phospholipid-polyethylene glycol (PEG) conjugate where the distal end of the PEG chain is terminated with an azide group (-N3). This azide group serves as a chemical handle for "clicking" with a molecule of interest that has a complementary alkyne functional group. The result is a stable triazole linkage, covalently attaching the molecule to the DSPE-PEG chain. When incorporated into a liposome or nanoparticle, the DSPE anchor inserts into the lipid bilayer, displaying the conjugated molecule on the surface.

Logical Workflow for this compound Click Chemistry

G cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_characterization Characterization DSPE_N3 This compound CuAAC CuAAC (Copper-Catalyzed) DSPE_N3->CuAAC SPAAC SPAAC (Strain-Promoted) DSPE_N3->SPAAC Alkyne_Molecule Alkyne-functionalized Molecule (e.g., peptide, drug, dye) Alkyne_Molecule->CuAAC Alkyne_Molecule->SPAAC (with strained alkyne, e.g., DBCO) Purification Removal of unreacted reagents and catalyst CuAAC->Purification SPAAC->Purification Characterization Confirmation of conjugation and purity Purification->Characterization

Caption: General workflow for performing click chemistry with this compound.

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to this compound using a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.

Materials:

  • DSPE-PEG-N3

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper-stabilizing ligand

  • Solvent: A mixture of an organic solvent (e.g., DMSO, DMF, or a chloroform/methanol mixture) and an aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) is often used to dissolve both the lipid and the molecule of interest.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DSPE-PEG-N3 in an appropriate organic solvent (e.g., 10 mg/mL in chloroform/methanol 2:1 v/v).

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO or water).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the copper ligand (e.g., 50 mM THPTA in water).

  • Reaction Setup:

    • In a reaction vial, combine DSPE-PEG-N3 and the alkyne-functionalized molecule. A slight molar excess of the alkyne molecule (1.2 to 2 equivalents) is often used to ensure complete consumption of the DSPE-PEG-N3.

    • Add the appropriate solvent system to achieve a final reaction concentration that facilitates the reaction (typically in the low millimolar range).

    • Add the copper ligand to the reaction mixture. The ligand to copper ratio is typically 5:1 to stabilize the Cu(I) and protect biomolecules from oxidative damage.

    • Add the CuSO₄ solution to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 1 to 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification:

    • The purification method will depend on the properties of the final conjugate.

      • Dialysis: If the conjugate is incorporated into liposomes, dialysis using a membrane with an appropriate molecular weight cutoff (e.g., 10-14 kDa) can be used to remove unreacted small molecules, copper, and other reagents.

      • Size-Exclusion Chromatography (SEC): SEC can be used to separate the larger DSPE-PEG conjugate from smaller unreacted molecules.

      • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be a powerful tool for purifying the DSPE-PEG conjugate, especially when dealing with peptide or small molecule conjugations.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide group of this compound.

Materials:

  • DSPE-PEG-N3

  • DBCO-functionalized molecule of interest

  • Solvent: A biocompatible solvent system, such as a mixture of DMSO and PBS (pH 7.4), is commonly used.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DSPE-PEG-N3 in an appropriate solvent (e.g., 10 mg/mL in DMSO).

    • Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO or water).

  • Reaction Setup:

    • In a reaction vial, combine DSPE-PEG-N3 and the DBCO-functionalized molecule. A slight molar excess of the DBCO-functionalized molecule (1.5 to 3 equivalents) is recommended.

    • Add the solvent system to achieve the desired final concentration.

  • Reaction Incubation:

    • Incubate the reaction at room temperature. Reaction times can vary from 1 to 12 hours, and in some cases, longer incubation (up to 48 hours) at 4°C can improve yields, especially for sensitive biomolecules. The progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.

  • Purification:

    • Similar purification methods as for CuAAC can be employed (dialysis, SEC, or HPLC) to remove any unreacted starting materials.

Quantitative Data

The choice between CuAAC and SPAAC often depends on the specific application, with a trade-off between reaction speed and biocompatibility.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Reaction Rate Very fast (minutes to a few hours)Slower than CuAAC (hours to overnight)
Typical Yield High to quantitative (>90%)High to quantitative (>80%)
Biocompatibility Limited due to copper cytotoxicityExcellent, suitable for in vivo and live-cell applications
Reaction Conditions Aqueous or mixed aqueous/organic solvents, wide pH range (4-12)Aqueous or mixed aqueous/organic solvents, physiological pH
Cost of Alkyne Terminal alkynes are generally less expensiveStrained cyclooctynes (e.g., DBCO) are more expensive

Characterization of this compound Conjugates

After purification, it is crucial to characterize the this compound conjugate to confirm successful conjugation and assess purity.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool to confirm the formation of the triazole ring and the presence of both the DSPE-PEG and the conjugated molecule.

Chemical Shift (δ, ppm)AssignmentExpected Change Upon Conjugation
~8.0 - 8.5Triazole protonAppearance of a new peak in this region confirms triazole formation.
~3.6Methylene protons (-CH₂CH₂O-) of the PEG chainThis large, characteristic peak should remain, but its integration relative to the new triazole proton can be used to estimate conjugation efficiency.
~0.8Terminal methyl protons of the DSPE acyl chainsShould remain unchanged.
Specific peaks for the conjugated moleculeProtons of the attached moleculeThe characteristic peaks of the conjugated molecule should be present in the final spectrum.
Mass Spectrometry (MALDI-TOF or ESI-MS)

Mass spectrometry is used to determine the molecular weight of the this compound conjugate, confirming the addition of the molecule of interest. Due to the polydispersity of the PEG chain, a distribution of masses will be observed.

AnalyteExpected m/zNotes
DSPE-PEG-N3A distribution centered around the average molecular weight of the starting material.The peak distribution reflects the varying number of ethylene glycol repeat units.
DSPE-PEG-ConjugateA distribution with a mass shift corresponding to the molecular weight of the attached alkyne- or DBCO-functionalized molecule.The entire mass distribution will shift to a higher m/z value.

Application Example: Surface Modification of Liposomes

A primary application of this compound is the surface functionalization of pre-formed liposomes.

Experimental Workflow for Liposome Surface Modification

G cluster_liposome_prep Liposome Preparation cluster_click_reaction Click Reaction cluster_purification Purification Lipids Lipid mixture including DSPE-PEG-N3 Hydration Hydration of lipid film Lipids->Hydration Extrusion Extrusion to form size-defined liposomes Hydration->Extrusion Add_Reactants Add alkyne/DBCO-molecule and catalyst (if CuAAC) Extrusion->Add_Reactants Incubation Incubate at room temperature Add_Reactants->Incubation Purify_Liposomes Purify liposomes via dialysis or SEC Incubation->Purify_Liposomes

Caption: Workflow for the surface modification of liposomes using this compound and click chemistry.

In this process, DSPE-PEG-N3 is included in the initial lipid mixture used to form the liposomes. After liposome formation, the azide groups on the surface are readily available to react with an alkyne- or DBCO-functionalized molecule added to the external solution. This post-formulation conjugation strategy is advantageous as it protects sensitive targeting ligands or drugs from the potentially harsh conditions of liposome preparation.

Chemical Reaction Diagrams

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

G DSPE_N3 DSPE-PEG-N₃ Plus1 + DSPE_N3->Plus1 Alkyne R-C≡CH Arrow Alkyne->Arrow Plus1->Alkyne Catalyst Cu(I) catalyst Sodium Ascorbate Arrow->Catalyst Product DSPE-PEG-Triazole-R Arrow->Product

Caption: CuAAC reaction of this compound with a terminal alkyne.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound

G DSPE_N3 DSPE-PEG-N₃ Plus1 + DSPE_N3->Plus1 DBCO DBCO-R Arrow DBCO->Arrow Plus1->DBCO Product DSPE-PEG-Triazole-R Arrow->Product

Caption: SPAAC reaction of this compound with a DBCO-functionalized molecule.

References

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Application Notes and Detailed Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, renowned for its efficiency, specificity, and broad applicability in scientific research and drug development.[1][2][3][4] This application note provides detailed protocols for performing CuAAC for both small molecule synthesis and bioconjugation, targeting researchers, scientists, and drug development professionals. It includes a comprehensive overview of the reaction mechanism, quantitative data on reaction parameters, and visual diagrams to illustrate the experimental workflow and catalytic cycle.

Introduction

First described by Sharpless and Meldal, the CuAAC reaction involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[5] This reaction boasts a significant rate acceleration of up to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. Key advantages of the CuAAC reaction include its high yields (often exceeding 95%), mild reaction conditions, and tolerance of a wide array of functional groups and solvents, including water, over a broad pH range (4-12). These features have established CuAAC as an indispensable tool in drug discovery for creating libraries of potential drug candidates, in bioconjugation for labeling and modifying biomolecules, and in materials science.

Mechanism of Action

The CuAAC reaction proceeds through a catalytic cycle initiated by a copper(I) species. The active Cu(I) catalyst can be introduced from a Cu(I) salt or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. While initial proposals suggested a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper-mediated pathway as being kinetically favored.

The generally accepted mechanism involves the following key steps:

  • Formation of a Copper-Acetylide Complex: A copper(I) ion coordinates with the terminal alkyne to form a copper-acetylide intermediate.

  • Coordination of the Azide: The azide then coordinates to a second copper center, bringing it into proximity with the activated alkyne.

  • Cycloaddition: A [3+2] cycloaddition occurs between the azide and the copper acetylide, leading to the formation of a six-membered copper-containing intermediate.

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable dinuclear copper triazolide. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper catalyst, allowing the cycle to continue.

Data Presentation: Typical Reaction Parameters

The following table summarizes common quantitative parameters for CuAAC reactions, providing a starting point for experimental design.

ParameterSmall Molecule SynthesisBioconjugationNotes
Copper Source CuSO₄/Sodium Ascorbate, CuI, CuBrCuSO₄/Sodium AscorbateIn situ generation of Cu(I) from CuSO₄ is common in aqueous systems.
Catalyst Loading 0.25 - 5 mol%0.25 - 1 mMLower catalyst loading is preferred for biocompatibility.
Ligand TBTA (in organic solvents)THPTA (in aqueous solutions)Ligands stabilize the Cu(I) state and accelerate the reaction.
Ligand:Copper Ratio 1:1 to 2:12:1 to 5:1Higher ratios are often used in bioconjugation to protect biomolecules.
Reducing Agent Sodium Ascorbate (5 - 10 mol% or excess)Sodium Ascorbate (5 - 50 equivalents to azide or 5 mM)Maintains copper in the active Cu(I) state.
Reactant Ratio (Azide:Alkyne) ~1:14-50x excess of one reagent (e.g., azide)Excess of one reagent can drive the reaction to completion.
Temperature Room Temperature to 110 °CRoom TemperatureMost reactions proceed efficiently at room temperature.
Reaction Time 10 min - 24 h15 - 60 minutesBioconjugation reactions are typically faster due to higher effective concentrations.
Typical Yields >90%Near-quantitativeHigh yields are a hallmark of the CuAAC reaction.
Solvents DMF, t-BuOH/H₂O, DichloromethaneAqueous buffers (e.g., PBS), DMSOThe choice of solvent depends on the solubility of the reactants.

Experimental Protocols

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles from small organic molecules.

Materials:

  • Azide (1.0 equivalent)

  • Terminal Alkyne (1.0 - 1.2 equivalents)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Solvent (e.g., 1:1 v/v tert-butanol/water, DMF)

Procedure:

  • Dissolve the azide (1.0 equivalent) and alkyne (1.0-1.2 equivalents) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.1 M).

  • To the stirring solution of azide and alkyne, add the sodium ascorbate solution followed by the CuSO₄ solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Protocol 2: General Procedure for Bioconjugation

This protocol is designed for the labeling of proteins or other biomolecules.

Materials:

  • Biomolecule containing an azide or alkyne functionality (e.g., 10-50 µM)

  • Labeling reagent (alkyne or azide functionalized) (2-10 fold molar excess over the biomolecule)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

Procedure:

  • In a microcentrifuge tube, dissolve the biomolecule in the reaction buffer to the desired final concentration (e.g., 10-50 µM).

  • Add the labeling reagent to the biomolecule solution to the desired final concentration (2-10 fold molar excess).

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let this mixture stand for 1-2 minutes to allow for complex formation.

  • Add the catalyst premix to the biomolecule-labeling reagent mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and allow it to proceed at room temperature for 30-60 minutes.

  • Upon completion, the labeled biomolecule can be purified from excess reagents and catalyst using methods such as size exclusion chromatography, dialysis, or spin filtration.

Mandatory Visualizations

Experimental Workflow

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification azide Azide Solution mixing Combine Reactants & Catalyst Premix azide->mixing alkyne Alkyne Solution alkyne->mixing catalyst_premix Catalyst Premix (CuSO4 + Ligand) catalyst_premix->mixing reducer Reducing Agent (Sodium Ascorbate) initiation Add Reducing Agent to Initiate reducer->initiation mixing->initiation incubation Incubate at Room Temperature initiation->incubation monitoring Monitor Progress (TLC/LC-MS) incubation->monitoring workup Workup & Extraction (for small molecules) monitoring->workup purification Purification (Chromatography/Filtration) monitoring->purification workup->purification product Final Product purification->product

Caption: General experimental workflow for the CuAAC reaction.

Catalytic Cycle

CuAAC_Catalytic_Cycle cluster_cycle Catalytic Cycle Cu_I Cu(I) Cu_Acetylide Copper(I) Acetylide Cu_I->Cu_Acetylide + Alkyne dummy Alkyne R1-C≡CH Alkyne->Cu_Acetylide Azide R2-N3 Dinuclear_Complex Dinuclear Copper Intermediate Azide->Dinuclear_Complex Product 1,4-Triazole H_plus H+ H_plus->Cu_I Cu_Acetylide->Dinuclear_Complex + Azide + Cu(I) Metallacycle Six-membered Metallacycle Dinuclear_Complex->Metallacycle Cycloaddition Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->Cu_I + H+ Cu_Triazolide->Product dummy->Cu_I Catalyst Regeneration

Caption: The dinuclear catalytic cycle of the CuAAC reaction.

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition has proven to be a robust and versatile chemical transformation with significant impact across various scientific disciplines. Its reliability and ease of use make it an invaluable tool for both routine and complex molecular constructions. The protocols and data presented in this application note are intended to serve as a comprehensive guide for researchers, facilitating the successful implementation of the CuAAC reaction in their work.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DSPE-N3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction, a cornerstone of "click chemistry." This reaction enables the covalent conjugation of molecules in complex biological environments without the need for cytotoxic copper catalysts. SPAAC occurs between a strained cyclooctyne and an azide, proceeding with high efficiency and selectivity to form a stable triazole linkage.

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-azide (DSPE-N3), often used in its PEGylated form (DSPE-PEG-N3), is an azide-functionalized phospholipid ideal for incorporation into lipid-based drug delivery systems such as liposomes and micelles. The DSPE anchor ensures stable integration into the lipid bilayer, while the azide group provides a reactive handle for the attachment of targeting ligands, imaging agents, or therapeutic molecules via SPAAC. The optional Polyethylene Glycol (PEG) linker enhances solubility, stability, and biocompatibility, and provides a flexible spacer to improve the accessibility of the azide for reaction.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in SPAAC reactions, tailored for applications in drug delivery, bioconjugation, and cellular imaging.

Key Features of SPAAC with this compound

  • Copper-Free: Eliminates the need for cytotoxic copper catalysts, making it ideal for applications in living systems and with sensitive biomolecules.[1]

  • Bioorthogonal: The azide and cyclooctyne functional groups are abiotic and do not typically react with biological molecules, ensuring high specificity.

  • High Reaction Rates: SPAAC reactions exhibit favorable kinetics, proceeding efficiently at low concentrations under physiological conditions.

  • Stable Conjugation: The resulting triazole linkage is highly stable, ensuring the integrity of the conjugated molecule.

  • Versatility: this compound can be incorporated into various lipid nanoparticle formulations, allowing for the surface modification of liposomes and micelles for a wide range of applications.

Applications

The use of this compound in SPAAC enables the development of sophisticated drug delivery systems and diagnostic tools, including:

  • Targeted Drug Delivery: Conjugation of antibodies, peptides, or other targeting ligands to the surface of drug-loaded liposomes to enhance delivery to specific cells or tissues.

  • Medical Imaging: Attachment of fluorescent dyes, MRI contrast agents, or radionuclides for in vivo imaging and diagnostic applications.

  • Theranostics: Development of multifunctional nanoparticles that combine therapeutic and diagnostic capabilities.

  • Fundamental Research: Labeling and tracking of lipid vesicles in cellular and in vivo studies.

Data Presentation: Representative SPAAC Kinetic Data

The rate of the SPAAC reaction is dependent on the specific cyclooctyne used. The following table summarizes representative second-order rate constants for the reaction of an azide with various commonly used cyclooctynes. While specific kinetic data for this compound on a liposomal surface is not extensively published, these values provide a reasonable expectation for reaction performance and can aid in the selection of a suitable cyclooctyne for a given application.

Cyclooctyne DerivativeAbbreviationRepresentative Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
DibenzocyclooctyneDBCO~0.1 - 1.0Widely used, commercially available, good balance of reactivity and stability.
Bicyclo[6.1.0]nonyneBCN~0.1 - 0.5Compact and highly reactive, suitable for applications requiring fast kinetics.
DibenzoazacyclooctyneDIBAC~0.3 - 2.0High reactivity due to ring strain and electronic effects.
AzacyclooctyneAZA~0.01 - 0.1Less reactive than other cyclooctynes but can be useful in specific contexts.

Note: Reaction rates can be influenced by factors such as solvent, temperature, pH, and the steric environment of the azide on the liposome surface.

Experimental Protocols

Protocol 1: Formulation of this compound Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating DSPE-PEG-N3 using the thin-film hydration method followed by extrusion.

Materials:

  • Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • DSPE-PEG(2000)-N3

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for size analysis

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and DSPE-PEG-N3 in chloroform or a suitable organic solvent mixture. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG-N3), but this can be optimized for the specific application.

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure.

    • To ensure complete removal of the solvent, continue to evaporate for at least 30 minutes after the film appears dry. A thin, uniform lipid film should be formed on the inner surface of the flask.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.

    • Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the phase transition temperature (Tm) of the primary lipid (e.g., 60-65 °C for DSPC) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To produce uniformly sized small unilamellar vesicles (SUVs), the MLV suspension is extruded through polycarbonate membranes of a defined pore size.

    • Assemble the liposome extruder with the desired membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder and pass it through the membrane multiple times (e.g., 11-21 passes) at a temperature above the Tm of the lipids.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the resulting liposomes using a Dynamic Light Scattering (DLS) instrument.

    • The concentration of phospholipids can be determined using a phosphate assay (e.g., Bartlett assay).

Protocol 2: SPAAC Conjugation of a DBCO-Functionalized Molecule to this compound Liposomes

This protocol provides a general method for conjugating a dibenzocyclooctyne (DBCO)-functionalized molecule (e.g., a peptide, protein, or fluorescent dye) to the surface of pre-formed this compound containing liposomes.

Materials:

  • This compound containing liposomes (from Protocol 1)

  • DBCO-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-Exclusion Chromatography (SEC) column or dialysis cassette for purification

  • Analytical method to confirm conjugation (e.g., SDS-PAGE for proteins, UV-Vis or fluorescence spectroscopy for dyes)

Procedure:

  • Reactant Preparation:

    • Determine the concentration of accessible azide groups on the liposome surface. As a starting point, it can be assumed that approximately 50% of the this compound is oriented towards the outer leaflet of the bilayer.

    • Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer) to prepare a stock solution.

  • SPAAC Reaction:

    • In a reaction vessel, combine the this compound liposome suspension with the DBCO-functionalized molecule.

    • A molar excess of the DBCO-functionalized molecule (e.g., 1.5 to 5 equivalents) relative to the accessible azide groups is often used to drive the reaction to completion. However, for valuable ligands, a 1:1 to 1.5:1 (DBCO:Azide) ratio may be sufficient.

    • Incubate the reaction mixture at room temperature for 2-12 hours or overnight at 4°C with gentle mixing. The optimal reaction time will depend on the reactivity of the specific DBCO derivative and the concentration of reactants.

  • Purification:

    • Remove the unreacted DBCO-functionalized molecule from the conjugated liposomes.

    • For larger molecules like proteins, purification can be achieved using a size-exclusion chromatography (SEC) column.

    • Alternatively, dialysis using a cassette with an appropriate molecular weight cutoff (MWCO) can be used to remove smaller unreacted molecules.

  • Characterization of the Conjugate:

    • Confirm the successful conjugation of the molecule to the liposome surface.

    • For protein conjugates, this can be visualized by a shift in the band on an SDS-PAGE gel.

    • For fluorescently labeled conjugates, confirmation can be obtained through fluorescence spectroscopy.

    • The overall size and stability of the conjugated liposomes should be re-assessed using DLS.

Visualizations

SPAAC Reaction Mechanism

Caption: The SPAAC reaction between this compound and a strained cyclooctyne.

Experimental Workflow for Liposome Conjugation

Liposome_Conjugation_Workflow cluster_prep Liposome Preparation cluster_conjugation SPAAC Conjugation cluster_purification Purification & Analysis Lipid_Mixing 1. Lipid Mixing (DSPC, Cholesterol, this compound) Film_Formation 2. Thin-Film Hydration Lipid_Mixing->Film_Formation Extrusion 3. Extrusion Film_Formation->Extrusion Reaction 4. Add DBCO-Molecule & Incubate Extrusion->Reaction Purification 5. Purification (SEC or Dialysis) Reaction->Purification Characterization 6. Characterization (DLS, SDS-PAGE, etc.) Purification->Characterization Final_Product Functionalized Liposome Characterization->Final_Product

Caption: Workflow for SPAAC conjugation to this compound liposomes.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Insufficient molar excess of DBCO-molecule.- Steric hindrance of the azide group.- Inactive DBCO reagent.- Increase the molar ratio of the DBCO-molecule.- Consider using a longer PEG linker on the this compound.- Use a fresh stock of the DBCO reagent.
Liposome Aggregation - High concentration of conjugated ligand.- Changes in surface charge.- Optimize the molar percentage of this compound in the liposome formulation.- Monitor the zeta potential before and after conjugation.
Broad Particle Size Distribution after Conjugation - Instability of liposomes during the reaction.- Aggregation.- Ensure the reaction buffer is appropriate and does not destabilize the liposomes.- Optimize purification method to remove any aggregates.

Conclusion

The strain-promoted azide-alkyne cycloaddition with this compound offers a robust and versatile strategy for the surface functionalization of lipid-based nanoparticles. The protocols and data presented in these application notes provide a foundation for researchers to design and execute their own bioconjugation experiments, paving the way for the development of next-generation targeted therapeutics and diagnostics. Careful optimization of the liposome formulation and SPAAC reaction conditions is crucial for achieving the desired outcome.

References

Application Notes and Protocols for Attaching Antibodies to Nanoparticles using DSPE-N3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-N3) for the covalent attachment of antibodies to the surface of nanoparticles. This method leverages the highly efficient and bioorthogonal "click chemistry," specifically the azide-alkyne cycloaddition, to create stable and targeted nanocarriers for various applications, including drug delivery, diagnostics, and imaging.

Introduction to this compound and Click Chemistry

This compound is a phospholipid derivative that incorporates a reactive azide (-N3) group at the distal end of a polyethylene glycol (PEG) spacer. The DSPE portion of the molecule serves as a lipid anchor, readily inserting into the lipid bilayer of nanoparticles such as liposomes. The PEG spacer provides a hydrophilic shield, which can reduce non-specific protein binding and increase the circulation half-life of the nanoparticles. The terminal azide group is the key to "click chemistry" conjugation.

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them ideal for bioconjugation.[1] The most common click chemistry reaction used for this application is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne.[2][3] An alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore often preferred for in vivo applications.[4][5]

Advantages of using this compound for Antibody Conjugation:

  • High Specificity and Efficiency: Click chemistry reactions are highly specific, ensuring that the antibody is covalently attached to the nanoparticle surface with high efficiency.

  • Bioorthogonal Reaction: The azide and alkyne groups are largely unreactive with biological molecules, minimizing side reactions and preserving the integrity of both the antibody and the nanoparticle.

  • Stable Linkage: The resulting triazole linkage is highly stable under physiological conditions.

  • Precise Control: This method allows for good control over the density of antibodies on the nanoparticle surface.

Experimental Workflow Overview

The overall process for attaching antibodies to nanoparticles using this compound involves three main stages:

  • Nanoparticle Formulation: Preparation of nanoparticles (e.g., liposomes) incorporating this compound.

  • Antibody Modification: Introduction of a reactive alkyne group onto the antibody.

  • Conjugation: Covalent attachment of the alkyne-modified antibody to the azide-functionalized nanoparticles via click chemistry.

G cluster_0 Nanoparticle Formulation cluster_1 Antibody Modification cluster_2 Conjugation & Purification cluster_3 Characterization np_formulation Formulate nanoparticles with this compound conjugation React alkyne-antibody with azide-nanoparticles (Click Chemistry) np_formulation->conjugation ab_modification Modify antibody with an alkyne group (e.g., DBCO) ab_modification->conjugation purification Purify antibody-nanoparticle conjugates conjugation->purification characterization Analyze size, zeta potential, and antibody conjugation efficiency purification->characterization

Fig. 1: General experimental workflow for antibody-nanoparticle conjugation.

Detailed Experimental Protocols

This section provides a step-by-step protocol for the preparation of antibody-conjugated nanoparticles using this compound via the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This method is presented due to its biocompatibility, as it avoids the use of a copper catalyst.

Protocol 1: Formulation of this compound Containing Liposomes

This protocol describes the preparation of liposomes using the thin-film hydration method.

Materials:

  • Primary lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • DSPE-PEG(2000) (for stealth properties)

  • DSPE-PEG(2000)-N3

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the lipids (e.g., DPPC, cholesterol, DSPE-PEG, and DSPE-PEG-N3) in chloroform. A typical molar ratio is 55:40:4:1 (DPPC:Cholesterol:DSPE-PEG:DSPE-PEG-N3).

    • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the primary lipid (e.g., 60°C for DPPC). This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm). Perform 10-15 passes to ensure a uniform size distribution.

  • Characterization:

    • Measure the size (hydrodynamic diameter) and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the surface charge.

Protocol 2: Antibody Modification with a DBCO Linker

This protocol describes the modification of an antibody with a dibenzocyclooctyne (DBCO) group, which will react with the azide on the nanoparticle surface.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • DBCO-NHS ester (or other amine-reactive DBCO linker)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Spin desalting columns

Procedure:

  • Antibody Preparation:

    • If necessary, buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) to remove any interfering substances like Tris or sodium azide.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • DBCO-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove the unreacted DBCO-NHS ester using a spin desalting column equilibrated with PBS.

  • Characterization:

    • Determine the degree of labeling (DOL), i.e., the number of DBCO molecules per antibody, using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for protein) and ~310 nm (for DBCO).

Protocol 3: SPAAC Conjugation of Alkyne-Antibody to Azide-Nanoparticles

Materials:

  • This compound functionalized nanoparticles (from Protocol 1)

  • DBCO-modified antibody (from Protocol 2)

  • PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Mix the DBCO-modified antibody with the this compound functionalized nanoparticles in PBS at a desired molar ratio (e.g., 10-50 antibodies per nanoparticle).

  • Incubation:

    • Incubate the reaction mixture for 12-24 hours at 4°C or room temperature with gentle mixing.

  • Purification:

    • Remove unconjugated antibodies using a suitable method such as size exclusion chromatography (SEC) or tangential flow filtration.

  • Characterization and Quantification:

    • Characterize the final antibody-nanoparticle conjugates for size and zeta potential using DLS.

    • Quantify the amount of conjugated antibody using a protein quantification assay (e.g., BCA or microBCA assay) after separating the conjugated nanoparticles from free antibodies. Alternatively, a fluorescence-based method can be used if the antibody is fluorescently labeled.

Data Presentation

The following table summarizes typical quantitative data obtained during the characterization of nanoparticles before and after antibody conjugation.

ParameterUnconjugated NanoparticlesAntibody-Conjugated NanoparticlesMethod of AnalysisReference
Hydrodynamic Diameter (nm) 100 - 150120 - 180Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2< 0.25Dynamic Light Scattering (DLS)
Zeta Potential (mV) -5 to -20-10 to -25Laser Doppler Velocimetry
Antibody Conjugation Efficiency (%) N/A60 - 95%Protein Quantification Assay (BCA)
Antibodies per Nanoparticle N/A10 - 100Fluorescence Quantification / Protein Assay

Note: The values presented in this table are illustrative and can vary depending on the specific nanoparticle formulation, antibody, and conjugation conditions used.

Visualization of Key Processes

Chemical Reaction: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

G cluster_0 This compound on Nanoparticle cluster_1 Alkyne-Modified Antibody cluster_2 Conjugated Nanoparticle DSPE_N3 Nanoparticle-PEG-N3 reaction SPAAC (No Catalyst) DSPE_N3->reaction + Alkyne_Ab Antibody-Linker-DBCO Alkyne_Ab->reaction Conjugate Nanoparticle-PEG-Triazole-Linker-Antibody reaction->Conjugate Stable Triazole Linkage

Fig. 2: Schematic of the SPAAC reaction for antibody conjugation.
Example Signaling Pathway: HER2-Targeted Nanoparticle Therapy

Antibody-functionalized nanoparticles are often designed to target specific receptors on cancer cells. For example, nanoparticles conjugated with an anti-HER2 antibody can target breast cancer cells that overexpress the HER2 receptor. Upon binding, the nanoparticle can be internalized, leading to the intracellular release of a therapeutic payload and subsequent downstream signaling inhibition and apoptosis.

G cluster_0 Cellular Targeting and Internalization cluster_1 Intracellular Drug Release & Action cluster_2 Cellular Outcome Ab_NP Anti-HER2 Nanoparticle HER2 HER2 Receptor Ab_NP->HER2 Binding Endocytosis Receptor-Mediated Endocytosis HER2->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Signaling_Inhibition Inhibition of PI3K/Akt Pathway Drug_Release->Signaling_Inhibition Apoptosis Apoptosis Signaling_Inhibition->Apoptosis

Fig. 3: Simplified HER2 signaling inhibition by an antibody-nanoparticle conjugate.

References

Application Notes and Protocols for DSPE-N3 Surface Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) functionalized with a polyethylene glycol (PEG) spacer and a terminal azide group (DSPE-PEG-N3) is a versatile phospholipid conjugate for surface functionalization of nanoparticles, particularly liposomes.[1][2][3] The terminal azide group allows for the covalent attachment of various molecules, such as targeting ligands, imaging agents, and drugs, through highly efficient and bioorthogonal "click chemistry" reactions.[1][2] This enables the development of sophisticated drug delivery systems and diagnostic tools with enhanced stability, prolonged circulation times, and specific targeting capabilities.

This document provides a detailed, step-by-step guide to DSPE-N3 surface functionalization, covering the preparation of this compound containing liposomes, functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and characterization of the resulting functionalized surfaces.

Core Principles

DSPE-PEG-N3 integrates into the lipid bilayer of liposomes or other lipid-based nanoparticles, exposing the azide-functionalized PEG chains to the aqueous environment. The surface functionalization is then achieved by reacting the azide groups with a molecule of interest that has been modified with a complementary alkyne group.

There are two primary "click chemistry" approaches for this conjugation:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to join a terminal alkyne to the azide, forming a stable triazole linkage. It is a highly efficient and widely used method.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications involving live cells or in vivo studies.

Experimental Protocols

Protocol 1: Preparation of this compound Incorporated Liposomes via Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating DSPE-PEG-N3 using the thin-film hydration method.

Materials:

  • Primary phospholipid (e.g., DSPC, DOPC, or Egg PC)

  • Cholesterol

  • DSPE-PEG-N3

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, and DSPE-PEG-N3 in chloroform or a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (primary phospholipid:cholesterol:DSPE-PEG-N3).

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired hydration buffer by adding the buffer to the flask and gently rotating it above the lipid's transition temperature.

    • This process will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Perform the extrusion process at a temperature above the lipid's transition temperature. Pass the lipid suspension through the extruder 10-20 times to ensure a homogenous size distribution.

  • Purification (Optional):

    • Remove any unencapsulated material by size exclusion chromatography or dialysis.

Protocol 2: Surface Functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an alkyne-modified molecule to the surface of this compound liposomes.

Materials:

  • This compound incorporated liposomes

  • Alkyne-modified molecule of interest (e.g., peptide, drug)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-stabilizing ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., PBS pH 7.4)

Procedure:

  • Prepare Reagent Stocks:

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of the copper-stabilizing ligand (e.g., 50 mM THPTA in water).

    • Prepare a stock solution of the alkyne-modified molecule in a suitable solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound liposome suspension with the alkyne-modified molecule. The molar ratio of azide to alkyne can be optimized, but a slight excess of the alkyne is often used.

    • Add the copper-stabilizing ligand to the reaction mixture. A typical ratio is 5 equivalents of ligand to 1 equivalent of copper.

    • Add the CuSO₄ solution to the mixture. The final copper concentration typically ranges from 50 to 250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Remove the copper catalyst and excess reagents by size exclusion chromatography (e.g., using a desalting column) or dialysis against a buffer containing a chelating agent like EDTA.

Protocol 3: Surface Functionalization via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a cyclooctyne-modified molecule to this compound liposomes.

Materials:

  • This compound incorporated liposomes

  • Cyclooctyne-modified molecule of interest (e.g., DBCO-functionalized protein)

  • Reaction buffer (e.g., PBS pH 7.4)

Procedure:

  • Prepare Reagents:

    • Dissolve the cyclooctyne-modified molecule in the reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, mix the this compound liposome suspension with the solution of the cyclooctyne-modified molecule. A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne reagent is commonly used.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 24 hours, depending on the reactant concentrations and the specific cyclooctyne used.

  • Purification:

    • Purify the functionalized liposomes to remove any unreacted cyclooctyne-modified molecules using size exclusion chromatography or dialysis.

Characterization of Functionalized Liposomes

Protocol 4: Size and Zeta Potential Measurement

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.

Procedure:

  • Sample Preparation:

    • Dilute the liposome suspension in the appropriate buffer (e.g., PBS or deionized water) to a suitable concentration for DLS measurement.

  • DLS Measurement (Size):

    • Transfer the diluted sample to a cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Perform the measurement to determine the hydrodynamic diameter and polydispersity index (PDI) of the liposomes.

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a zeta potential cell.

    • Place the cell in the instrument.

    • Apply an electric field and measure the electrophoretic mobility of the particles to determine the zeta potential.

Protocol 5: Confirmation of Functionalization by FTIR Spectroscopy

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer.

Procedure:

  • Sample Preparation:

    • Lyophilize the liposome samples (unfunctionalized and functionalized) to obtain a dry powder.

    • Prepare a KBr pellet by mixing a small amount of the lyophilized sample with potassium bromide powder and pressing it into a transparent disk.

  • FTIR Analysis:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • Compare the spectra of the unfunctionalized this compound liposomes with the functionalized liposomes. Look for the disappearance of the characteristic azide peak (around 2100 cm⁻¹) and the appearance of new peaks corresponding to the conjugated molecule.

Data Presentation

Table 1: Physicochemical Properties of this compound Functionalized Liposomes

FormulationMean Hydrodynamic Diameter (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
Unfunctionalized this compound Liposomes115.2 ± 0.90.112 ± 0.02-4.02 ± 2.85
cRGD-Functionalized Liposomes (CuAAC)150 ± 1.02< 0.2+19.8 ± 0.249
Antibody-Functionalized Liposomes (SPAAC)125.8 ± 1.7< 0.2-9.68 ± 2.56

Data is representative and compiled from various sources for illustrative purposes.

Table 2: Conjugation Efficiency of this compound Functionalization

Functionalization MethodLigandMolar Ratio (Azide:Alkyne)Reaction Time (h)Conjugation Efficiency (%)
CuAACcRGD peptide1:1.22~96% (encapsulation efficiency)
SPAACDBCO-c(RGDfE)1:1.57283 ± 1.5%
SPAACDBCO-Transferrin1:21239.2 ± 11.2% (grafting rate)

Data is representative and compiled from various sources for illustrative purposes.

Visualization of Workflows and Pathways

DSPE_N3_Functionalization_Workflow cluster_prep Liposome Preparation cluster_func Surface Functionalization cluster_char Characterization Lipid_Mix 1. Lipid Mixture (DSPC, Cholesterol, DSPE-PEG-N3) Thin_Film 2. Thin-Film Hydration Lipid_Mix->Thin_Film Extrusion 3. Extrusion Thin_Film->Extrusion DSPE_N3_Liposome This compound Liposome Extrusion->DSPE_N3_Liposome CuAAC CuAAC (Alkyne-Molecule, Cu⁺, Ligand) DSPE_N3_Liposome->CuAAC Option 1 SPAAC SPAAC (DBCO-Molecule) DSPE_N3_Liposome->SPAAC Option 2 Functionalized_Liposome Functionalized Liposome CuAAC->Functionalized_Liposome SPAAC->Functionalized_Liposome DLS DLS/Zeta Potential (Size, PDI, Surface Charge) FTIR FTIR (Confirmation of Conjugation) Functionalized_Liposome->DLS Functionalized_Liposome->FTIR

Caption: Experimental workflow for this compound surface functionalization of liposomes.

Targeted_Drug_Delivery_Pathway Lipo Functionalized Liposome + Targeting Ligand + Therapeutic Drug Systemic_Circulation Systemic Circulation Lipo->Systemic_Circulation IV Injection Receptor Overexpressed Receptor Lipo->Receptor Active Targeting Tumor_Microenvironment Tumor Microenvironment Systemic_Circulation->Tumor_Microenvironment EPR Effect Tumor_Microenvironment->Receptor Tumor_Cell Tumor Cell Receptor->Tumor_Cell Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Drug_Release Intracellular Drug Release Endocytosis->Drug_Release Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect

Caption: Signaling pathway for targeted drug delivery using functionalized liposomes.

References

Application Notes and Protocols for the Purification of DSPE-N3 Conjugated Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile nanocarriers for targeted drug delivery, and their surface functionalization is crucial for achieving desired therapeutic outcomes. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-N3) is a commonly used lipid for introducing azide functionalities onto the liposomal surface. These azide groups serve as chemical handles for the covalent attachment of targeting ligands, imaging agents, or other molecules via "click chemistry," a highly efficient and bioorthogonal conjugation strategy.

Following the preparation of this compound incorporated liposomes, a critical step is the removal of unreacted this compound lipids and other small molecule contaminants from the liposome suspension. This purification process is essential to ensure the quality, stability, and subsequent conjugation efficiency of the liposomes. This document provides detailed protocols for two common and effective purification methods: Size Exclusion Chromatography (SEC) and Dialysis. Additionally, it outlines methods for the characterization of purified this compound liposomes and the quantification of surface azide groups.

Purification Methodologies

The choice of purification method depends on factors such as the scale of the preparation, the required purity, and the available equipment. Both SEC and dialysis are effective in separating large liposomes from smaller, unconjugated molecules.

Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size. Larger molecules, such as liposomes, are excluded from the pores of the chromatography medium and elute first, while smaller molecules, like free this compound, enter the pores and have a longer retention time.

Experimental Protocol: Size Exclusion Chromatography

  • Column Preparation:

    • Select a suitable size exclusion chromatography medium. Sephadex G-50 or G-100 are commonly used for liposome purification[1][2].

    • Prepare a column of appropriate size. For laboratory scale, a 1 cm diameter column with a bed height of 20-30 cm is often sufficient.

    • Swell the Sephadex beads in the desired elution buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) according to the manufacturer's instructions.

    • Pack the column with the swollen beads, ensuring a homogenous and well-packed bed to avoid channeling.

    • Equilibrate the column by washing with at least 2-3 column volumes of the elution buffer.

  • Sample Application and Elution:

    • Carefully apply the crude liposome suspension to the top of the column. The sample volume should ideally be between 1-5% of the total column volume for optimal separation.

    • Allow the sample to enter the gel bed completely.

    • Start the elution with the equilibration buffer at a flow rate appropriate for the column dimensions and resin type (e.g., 0.5-1.0 mL/min for a 1 cm diameter column).

    • Collect fractions of a defined volume (e.g., 1 mL).

  • Fraction Analysis:

    • Monitor the elution of liposomes. This can be done by measuring the turbidity (absorbance at 400-600 nm) of the collected fractions or by using a fluorescent lipid marker if incorporated into the liposomes.

    • The liposomes will be in the first peak that elutes from the column (the void volume).

    • Pool the fractions containing the purified liposomes.

Dialysis

Dialysis is a separation technique based on selective diffusion across a semi-permeable membrane. Liposomes are retained within the dialysis bag or cassette, while smaller molecules diffuse out into a larger volume of dialysis buffer.

Experimental Protocol: Dialysis

  • Membrane Preparation:

    • Select a dialysis membrane with an appropriate molecular weight cut-off (MWCO). A MWCO of 100-300 kDa is typically suitable for retaining liposomes while allowing free this compound to pass through. The Float-A-Lyzer® is a convenient, ready-to-use dialysis device[3][4][5].

    • Prepare the dialysis membrane according to the manufacturer's instructions. This usually involves rinsing with deionized water to remove any preservatives.

  • Sample Loading and Dialysis:

    • Load the crude liposome suspension into the dialysis bag or cassette, ensuring no air bubbles are trapped inside.

    • Place the sealed dialysis device in a beaker containing a large volume of the desired dialysis buffer (e.g., PBS, pH 7.4). The buffer volume should be at least 100 times the sample volume.

    • Stir the dialysis buffer gently on a magnetic stir plate at a controlled temperature (e.g., 4°C or room temperature).

  • Buffer Exchange and Sample Recovery:

    • Perform several buffer changes to ensure complete removal of the unconjugated components. A typical schedule is to change the buffer after 2-4 hours, then again after another 4-6 hours, and finally dialyze overnight.

    • After the final dialysis period, carefully remove the dialysis device from the buffer.

    • Recover the purified liposome suspension from the dialysis bag or cassette.

Characterization of Purified this compound Liposomes

After purification, it is essential to characterize the liposomes to ensure their quality and suitability for downstream applications.

Data Presentation: Liposome Characterization Before and After Purification

ParameterBefore Purification (Typical Values)After Purification (Expected Values)Method
Size (Hydrodynamic Diameter) 100 - 150 nm100 - 150 nm (minimal change)Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2< 0.2 (should remain low)Dynamic Light Scattering (DLS)
Zeta Potential -10 to -30 mV-10 to -30 mV (minimal change)Electrophoretic Light Scattering (ELS)
Liposome Recovery N/A> 80% (SEC), > 90% (Dialysis)Quantification of lipid concentration
Purity (Removal of Free this compound) High concentration of free lipid> 95% removalHPLC, or indirect quantification

Experimental Protocols: Characterization

  • Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter and the polydispersity index (PDI) of the liposomes. A low PDI value (typically < 0.2) indicates a homogenous population of liposomes.

    • Dilute a small aliquot of the purified liposome suspension in the appropriate buffer (the same as the suspension buffer).

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the size distribution and PDI using a DLS instrument.

  • Zeta Potential Measurement: The zeta potential is a measure of the surface charge of the liposomes and is an important indicator of their stability in suspension.

    • Dilute the purified liposome suspension in an appropriate low-ionic-strength buffer.

    • Load the sample into a specialized zeta potential cell.

    • Measure the zeta potential using an instrument capable of electrophoretic light scattering.

Quantification of Surface Azide Groups

To ensure successful subsequent conjugation, it is important to quantify the number of accessible azide groups on the surface of the purified liposomes. A common method involves a click reaction with a fluorescently-labeled dibenzocyclooctyne (DBCO) derivative.

Experimental Protocol: Azide Quantification

  • Reaction Setup:

    • To a known concentration of purified this compound liposomes, add a molar excess of a DBCO-fluorophore conjugate (e.g., DBCO-Cy5).

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours), protected from light.

  • Removal of Unreacted Fluorophore:

    • Separate the liposomes from the unreacted DBCO-fluorophore using a small, disposable size exclusion column (e.g., Sephadex G-25 spin column).

  • Fluorescence Measurement and Quantification:

    • Measure the fluorescence intensity of the liposome fraction using a fluorometer with the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Create a standard curve using known concentrations of the DBCO-fluorophore.

    • Calculate the concentration of the conjugated fluorophore, which corresponds to the concentration of accessible azide groups on the liposomes.

Visualizing the Workflow and Concepts

// Nodes formulation [label="Liposome Formulation\n(with this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(SEC or Dialysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterization [label="Characterization\n(DLS, Zeta Potential)", fillcolor="#FBBC05", fontcolor="#202124"]; quantification [label="Azide Quantification\n(Fluorescence Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; conjugation [label="Click Chemistry\nConjugation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges formulation -> purification [label="Crude Liposomes"]; purification -> characterization [label="Purified Liposomes"]; characterization -> quantification; quantification -> conjugation; } caption [label="Fig. 1: Experimental Workflow", shape=plaintext, fontsize=10]; }

Caption: Overall experimental workflow for the purification and characterization of this compound liposomes.

// Nodes start [label="Crude Liposome\nSuspension", fillcolor="#F1F3F4", fontcolor="#202124"]; apply_sample [label="Apply to SEC Column\n(e.g., Sephadex G-50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elution [label="Elute with Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fraction_collection [label="Collect Fractions", fillcolor="#FBBC05", fontcolor="#202124"]; liposome_fraction [label="Liposome Fractions\n(Void Volume)", fillcolor="#34A853", fontcolor="#FFFFFF"]; contaminant_fraction [label="Contaminant Fractions\n(Later Elution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pool_fractions [label="Pool Liposome Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Purified Liposomes", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> apply_sample; apply_sample -> elution; elution -> fraction_collection; fraction_collection -> liposome_fraction; fraction_collection -> contaminant_fraction; liposome_fraction -> pool_fractions; pool_fractions -> end; } caption [label="Fig. 2: SEC Purification Workflow", shape=plaintext, fontsize=10]; }

Caption: Step-by-step workflow for the purification of this compound liposomes using Size Exclusion Chromatography.

// Nodes liposome [label="{ this compound Liposome | N3}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ligand [label="{ Alkyne-Ligand | ≡}", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="{ Conjugated Liposome | Triazole Linkage}", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges liposome:f1 -> product:f1 [label="Strain-Promoted\nAzide-Alkyne\nCycloaddition\n(SPAAC)"]; ligand:f1 -> product:f1; } caption [label="Fig. 3: Click Chemistry Conjugation", shape=plaintext, fontsize=10]; }

Caption: Principle of conjugating a ligand to a this compound liposome via click chemistry.

Stability and Storage

The azide group is generally stable under standard purification and storage conditions. Purified this compound liposomes should be stored at 4°C and protected from light to maintain their integrity and the reactivity of the azide groups. Avoid freezing the liposome suspension, as this can disrupt the lipid bilayer. For long-term storage, the stability should be periodically assessed by monitoring the size, PDI, and azide functionality.

Conclusion

The purification of this compound conjugated liposomes is a critical step in the development of targeted drug delivery systems. The protocols for Size Exclusion Chromatography and Dialysis provided in these application notes offer reliable methods for obtaining high-purity liposomal formulations. Proper characterization and quantification of the purified liposomes are essential for ensuring their quality and for achieving efficient and reproducible downstream conjugation reactions.

References

Troubleshooting & Optimization

DSPE-N3 Conjugation Efficiency: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSPE-N3 conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and detailed protocols for improving the efficiency of your this compound conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for conjugating this compound to other molecules?

A1: this compound (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-azide) is primarily conjugated using "click chemistry".[1][2] This involves two main types of reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins the azide group of this compound with a terminal alkyne on the target molecule, facilitated by a copper(I) catalyst.[1]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method where the azide group of this compound reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

Q2: Which click chemistry method should I choose: CuAAC or SPAAC?

A2: The choice between CuAAC and SPAAC depends on your specific application and the sensitivity of your biomolecules.

  • CuAAC is generally faster and uses readily available terminal alkynes. However, the copper catalyst can be cytotoxic, which may be a concern for in vivo applications or when working with sensitive proteins.

  • SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for applications in living systems. However, SPAAC can be slower than CuAAC, and the required strained cyclooctynes are often bulkier and more expensive.

Q3: Why is my this compound conjugation yield low?

A3: Low conjugation yield can be attributed to several factors, including:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly impact efficiency.

  • Reagent Quality and Concentration: Degradation of this compound or the alkyne/cyclooctyne, as well as inappropriate molar ratios of reactants, can lead to poor yields.

  • Catalyst Inactivity (for CuAAC): The active Cu(I) catalyst can be oxidized to inactive Cu(II).

  • Steric Hindrance: Bulky molecules near the azide or alkyne/cyclooctyne can impede the reaction.

  • Aggregation: DSPE-PEG lipids can form micelles, and the final conjugated product may aggregate, leading to purification losses.

Q4: How can I purify my this compound conjugate?

A4: Common purification methods for this compound conjugates include:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate the larger liposome- or micelle-incorporated conjugate from smaller, unreacted molecules.

  • Dialysis: Dialysis can be used to remove small molecule impurities from the final conjugate.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be employed for the purification of some this compound conjugates.

Troubleshooting Guide

This section addresses specific issues you may encounter during your this compound conjugation experiments.

Problem Potential Cause Recommended Solution
Low or No Conjugation Product Inactive Copper Catalyst (CuAAC): The Cu(I) catalyst has been oxidized to inactive Cu(II).Use a freshly prepared sodium ascorbate solution to reduce Cu(II) to Cu(I) in situ. Ensure all buffers are deoxygenated.
Incorrect pH: The pH of the reaction buffer is not optimal for the conjugation chemistry.For CuAAC, a pH between 6.5 and 7.5 is generally recommended. For SPAAC, the reaction rate can be influenced by pH, with higher pH sometimes leading to faster reactions.
Degraded Reagents: this compound or the alkyne/cyclooctyne has degraded due to improper storage.Store this compound and other reagents according to the manufacturer's instructions, typically at low temperatures and protected from light.
Steric Hindrance: The azide or alkyne/cyclooctyne is not easily accessible.Consider using a longer PEG spacer on the this compound or on your target molecule to increase the distance between the reactive groups and any bulky moieties.
Product Aggregation Hydrophobic Interactions: The conjugated molecule is prone to aggregation in aqueous buffers.Incorporate a certain percentage of non-functionalized DSPE-PEG into your liposome or micelle formulation to create a "PEG shield" that reduces aggregation.
High Concentration: The concentration of the this compound conjugate is too high, promoting aggregation.Perform the conjugation and purification steps at a lower concentration.
Difficulty in Purification Similar Size of Reactants and Products: Unreacted starting materials are co-eluting with the product during size exclusion chromatography.Optimize the molar ratio of reactants to drive the reaction to completion and minimize unreacted starting material. Consider using a different purification method, such as dialysis or HPLC.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence this compound conjugation efficiency. Please note that optimal conditions can vary depending on the specific molecules being conjugated.

Table 1: Effect of pH on CuAAC Conjugation Efficiency

pHRelative Conjugation EfficiencyNotes
< 6.0LowSlower reaction rates.
6.5 - 7.5HighGenerally optimal for many bioconjugation reactions.
> 8.0Moderate to HighReaction rate may increase, but the stability of some biomolecules can be compromised.

Table 2: Effect of Reactant Molar Ratio on Conjugation Yield

This compound : Alkyne/CyclooctyneExpected YieldNotes
1 : 1ModerateMay result in incomplete reaction.
1 : 1.5-3HighA slight excess of the smaller molecule (often the alkyne/cyclooctyne) can drive the reaction to completion.
1 : >5High, but may be wastefulA large excess may be necessary for difficult conjugations but can complicate purification.

Table 3: Comparison of Common Catalysts and Ligands for CuAAC

Catalyst/Ligand SystemKey Features
CuSO₄ / Sodium AscorbateThe most common and cost-effective system. Requires in situ reduction of Cu(II).
Cu(I) salts (e.g., CuBr, CuI)Direct use of the active Cu(I) catalyst. Can be sensitive to oxidation.
TBTA (Tris(benzyltriazolylmethyl)amine)A ligand that stabilizes Cu(I) and accelerates the reaction. Poorly soluble in water.
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)A water-soluble ligand that stabilizes Cu(I) and is ideal for bioconjugation.

Table 4: Comparison of Common Cyclooctynes for SPAAC

CyclooctyneRelative Reaction RateKey Features
DBCO (Dibenzocyclooctyne)FastWidely used, commercially available, and exhibits good reaction kinetics.
BCN (Bicyclo[6.1.0]nonyne)ModerateAnother common cyclooctyne for copper-free click chemistry.
DIBO (Dibenzocyclooctynol)FastA derivative of DBCO with potentially improved properties.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Conjugation of this compound to an Alkyne-Modified Molecule
  • Reagent Preparation:

    • Dissolve the alkyne-modified molecule in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Prepare a stock solution of this compound in an organic solvent such as DMSO or chloroform. For reactions in aqueous buffer, this compound can be incorporated into pre-formed liposomes or micelles.

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deoxygenated water).

    • Prepare a stock solution of copper(II) sulfate (CuSO₄) (e.g., 50 mM in deoxygenated water).

    • (Optional) Prepare a stock solution of a copper-chelating ligand like THPTA (e.g., 50 mM in deoxygenated water).

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-modified molecule and the this compound (or this compound containing liposomes/micelles). A typical molar ratio is 1:1.5 to 1:3 (alkyne:this compound).

    • (Optional) If using a ligand, add it to the reaction mixture. A common ratio is 5 equivalents of ligand to 1 equivalent of CuSO₄.

    • Add the CuSO₄ solution to the reaction mixture. The final concentration of copper is typically in the range of 50-500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification:

    • Purify the this compound conjugate using size exclusion chromatography to remove unreacted small molecules, copper catalyst, and other reagents. Dialysis can also be used as an alternative or supplementary purification step.

Protocol 2: General Procedure for SPAAC Conjugation of this compound to a DBCO-Modified Molecule
  • Reagent Preparation:

    • Dissolve the DBCO-modified molecule in a suitable aqueous buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of this compound in an organic solvent or incorporate it into liposomes/micelles as described for CuAAC.

  • Reaction Setup:

    • In a reaction vessel, combine the DBCO-modified molecule and the this compound (or this compound containing liposomes/micelles). A molar excess of one reactant (typically 1.5-3 fold) can be used to drive the reaction.

  • Reaction Incubation:

    • Incubate the reaction at room temperature or 37°C. SPAAC reactions are generally slower than CuAAC, so the reaction time may range from 4 to 24 hours.

  • Purification:

    • Purify the conjugate using size exclusion chromatography or dialysis as described for the CuAAC protocol.

Visualizing the Workflow

This compound Conjugation Workflow

DSPE_N3_Conjugation_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Analysis DSPE-N3_Solution Prepare this compound Solution/ Liposomes Mix_Reagents Mix this compound and Target Molecule DSPE-N3_Solution->Mix_Reagents Target_Molecule Prepare Alkyne/DBCO Target Molecule Target_Molecule->Mix_Reagents Add_Catalyst Add Catalyst/Initiator (CuAAC or SPAAC) Mix_Reagents->Add_Catalyst Incubate Incubate at Optimal Temperature Add_Catalyst->Incubate Purify Purify Conjugate (SEC, Dialysis) Incubate->Purify Analyze Analyze Purity and Yield (HPLC, MS) Purify->Analyze Troubleshooting_Low_Yield Start Low Conjugation Yield Check_Reagents Check Reagent Quality and Concentration Start->Check_Reagents Check_Conditions Verify Reaction Conditions (pH, Temp) Start->Check_Conditions Check_Catalyst Assess Catalyst Activity (for CuAAC) Start->Check_Catalyst Check_Aggregation Investigate Potential Aggregation Start->Check_Aggregation Reagent_Issue Degraded or Incorrect Concentration Check_Reagents->Reagent_Issue Problem Found Conditions_Issue Suboptimal pH or Temperature Check_Conditions->Conditions_Issue Problem Found Catalyst_Issue Inactive Catalyst Check_Catalyst->Catalyst_Issue Problem Found Aggregation_Issue Product Aggregation Check_Aggregation->Aggregation_Issue Problem Found Solution_Reagents Use Fresh Reagents and Optimize Ratio Reagent_Issue->Solution_Reagents Solution_Conditions Optimize pH and Temperature Conditions_Issue->Solution_Conditions Solution_Catalyst Use Fresh Reducing Agent and Deoxygenated Buffers Catalyst_Issue->Solution_Catalyst Solution_Aggregation Incorporate PEG-DSPE, Lower Concentration Aggregation_Issue->Solution_Aggregation

References

Technical Support Center: DSPE-N3 Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSPE-N3 liposome formulations. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing and troubleshooting aggregation issues during experimental work.

Troubleshooting Guide: Liposome Aggregation

Aggregation is a common issue in liposome preparation and storage, leading to increased particle size, precipitation, and loss of function. This guide will help you identify and resolve the root causes of aggregation in your this compound liposome formulations.

Question: My this compound liposome suspension shows visible aggregation or precipitation. What are the potential causes and how can I fix it?

Answer:

Visible aggregation is a critical issue that can stem from several factors related to formulation, buffer conditions, and storage. Below is a step-by-step guide to diagnose and solve the problem.

Diagram: Troubleshooting Workflow for Liposome Aggregation

G start Start: Aggregation Observed check_peg Is DSPE-PEG included in the formulation? start->check_peg add_peg Action: Incorporate 2-10 mol% DSPE-PEG2000. check_peg->add_peg No check_zeta Measure Zeta Potential. Is it > |30 mV|? check_peg->check_zeta Yes end_resolved Issue Resolved add_peg->end_resolved add_charge Action: Add a charged lipid (e.g., DOTAP, DPPG) to the formulation. check_zeta->add_charge No check_buffer Review Buffer Composition check_zeta->check_buffer Yes add_charge->end_resolved check_ph Is pH between 6.5 and 7.5? check_buffer->check_ph adjust_ph Action: Adjust buffer pH. check_ph->adjust_ph No check_salt Is ionic strength > 150 mM? check_ph->check_salt Yes adjust_ph->end_resolved reduce_salt Action: Reduce salt concentration or use a low-ionic-strength buffer. check_salt->reduce_salt Yes check_storage Review Storage Conditions check_salt->check_storage No reduce_salt->end_resolved check_temp Was the suspension frozen? Is storage temp > 4°C? check_storage->check_temp adjust_temp Action: Store at 4°C. Do not freeze. check_temp->adjust_temp Yes check_temp->end_resolved No adjust_temp->end_resolved

Caption: A logical workflow to diagnose and resolve liposome aggregation issues.

Frequently Asked Questions (FAQs)

Q1: How does PEGylation prevent the aggregation of this compound liposomes?

A1: Polyethylene glycol (PEG), when incorporated as a lipid conjugate like DSPE-PEG, forms a protective hydrophilic layer on the surface of the liposome.[1][2] This layer creates a steric barrier, which physically hinders liposomes from getting close enough to interact and aggregate.[1][3][4] This "stealth" property not only improves physical stability but also reduces recognition by the immune system, prolonging circulation time in vivo. The DSPE anchor is particularly effective for retaining the PEG coating on the liposome surface.

Diagram: Mechanism of Steric Stabilization

Caption: PEG chains on the liposome surface create a barrier preventing aggregation.

Q2: What is the optimal amount of DSPE-PEG to include in my formulation?

A2: The optimal concentration of DSPE-PEG depends on the specific application and the PEG chain length. For preventing aggregation during processes like protein conjugation, specific concentrations have been shown to be effective. Including 2-10 mol% of a PEGylated lipid is a common starting point for enhancing stability. Higher amounts of DSPE-PEG generally lead to smaller liposome sizes.

DSPE-PEG TypeMolar Percentage (mol%)Application ContextOutcomeReference
DSPE-PEG20002 mol%Protein (avidin) couplingMinimal aggregation with efficient coupling
DSPE-PEG50000.8 mol%Protein (avidin) couplingMinimal aggregation with efficient coupling
DSPE-PEG20002 mol%General formulationCompletely precluded aggregation of DSPC-based liposomes
DSPE-PEG2000/50005-10 mol%General formulationImproved physical stability during storage

Q3: How do pH and ionic strength affect the stability of this compound liposomes?

A3: Both pH and ionic strength are critical factors for liposome stability.

  • pH: Extreme pH values can lead to the hydrolysis of phospholipids, which degrades the liposome structure. For many common lipid formulations, maintaining a pH between 6.5 and 7.5 is recommended for optimal stability. Acidic conditions, in particular, can significantly decrease stability.

  • Ionic Strength: High concentrations of salts in the buffer can shield the surface charge of the liposomes. This reduces the natural electrostatic repulsion between particles, allowing them to approach each other more closely and aggregate. This effect is especially pronounced for charged liposomes but can also affect neutral formulations. High salt concentrations can even induce morphological changes in liposomes.

ParameterRecommended RangeRationalePotential Issue if DeviatedReference(s)
pH 6.5 - 7.5Minimizes hydrolysis of ester-linked lipids.Lipid degradation, changes in particle size and surface charge.
Ionic Strength < 150 mM (e.g., 10 mM NaCl)Maintains electrostatic repulsion between liposomes.Charge screening leads to aggregation.
Zeta Potential > +30 mV or < -30 mVIndicates sufficient surface charge for electrostatic stability.Increased likelihood of aggregation.

Q4: What are the best practices for storing this compound liposomes?

A4: Proper storage is essential to prevent long-term aggregation and degradation.

  • Temperature: Store liposome suspensions at 4°C.

  • Freezing: Do not freeze aqueous liposome suspensions. The formation of ice crystals can disrupt the lipid bilayer, leading to fusion, changes in size, and leakage of encapsulated contents.

  • Long-Term Storage: For long-term preservation, lyophilization (freeze-drying) is the preferred method. This should be done in the presence of a cryoprotectant, such as sucrose or trehalose, to protect the liposomes during the process.

  • Product-Specific Storage: For the DSPE-PEG-N3 raw material, it should be stored at -20°C under an inert gas like nitrogen or argon, and protected from light.

Key Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard and reliable method for producing unilamellar vesicles with a controlled size distribution.

Materials:

  • Primary lipids (e.g., DSPC, DPPC)

  • Cholesterol

  • DSPE-PEG(2000)-N3

  • Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

  • Hydration buffer (e.g., PBS pH 7.4, 10 mM HEPES with 150 mM NaCl)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DSPC:Cholesterol:DSPE-PEG-N3 at a 55:40:5 molar ratio) in the organic solvent in a round-bottom flask.

    • Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to a temperature above the phase transition temperature (Tc) of all lipid components (e.g., 60-65°C for DSPC).

    • Add the warm buffer to the flask containing the dry lipid film.

    • Agitate the flask gently (e.g., by rotating) until the lipid film is fully suspended, forming a milky solution of multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion (Sizing):

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Ensure the extruder is pre-heated to the same temperature as the hydration step.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). The suspension should become progressively more translucent.

  • Final Product:

    • The resulting suspension contains large unilamellar vesicles (LUVs) with a defined size.

    • Store the final product at 4°C.

Diagram: Liposome Preparation and Characterization Workflow

G start Start dissolve 1. Dissolve Lipids in Organic Solvent start->dissolve evaporate 2. Form Thin Film (Rotary Evaporation) dissolve->evaporate hydrate 3. Hydrate Film with Aqueous Buffer evaporate->hydrate extrude 4. Extrude (Sizing) hydrate->extrude characterize 5. Characterize extrude->characterize dls Size (DLS) PDI characterize->dls Physicochemical zeta Zeta Potential characterize->zeta Stability ee Encapsulation Efficiency characterize->ee Functionality end Store at 4°C dls->end zeta->end ee->end

Caption: Standard workflow for liposome preparation and quality control analysis.

Protocol 2: Characterizing Aggregation with Dynamic Light Scattering (DLS)

DLS is a primary technique for measuring the size (Z-average diameter) and size distribution (Polydispersity Index, PDI) of liposomes, providing a quantitative measure of aggregation.

Procedure:

  • Sample Preparation:

    • At specified time points (e.g., Day 0, Day 7, Day 14), carefully collect an aliquot of the stored liposome suspension.

    • Dilute the sample to an appropriate concentration using the same buffer the liposomes are suspended in, filtered through a 0.22 µm filter. The optimal concentration will depend on your DLS instrument.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument and perform the measurement according to the manufacturer's instructions.

  • Data Analysis:

    • Z-Average Diameter: This is the intensity-weighted mean hydrodynamic size. A significant increase in the Z-average over time indicates aggregation.

    • Polydispersity Index (PDI): This value reflects the broadness of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse (uniform) population. An increase in PDI suggests the formation of aggregates or a less uniform sample.

    • Size Distribution Plot: Visually inspect the plot. The appearance of a second, larger peak is a clear sign of aggregation.

References

Technical Support Center: DSPE-N3 Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSPE-N3 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)]). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize conjugation reactions involving this azide-functionalized phospholipid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? this compound is a phospholipid conjugate containing a terminal azide group (-N3) at the end of a polyethylene glycol (PEG) spacer.[1] Its amphiphilic nature allows it to be readily incorporated into the lipid bilayer of liposomes and other lipid-based nanoparticles.[1][2] The azide group serves as a chemical handle for covalent attachment of molecules via "click chemistry," making it invaluable for surface functionalization, targeted drug delivery, and molecular imaging.[3][4]

Q2: What are the main reaction types used for this compound conjugation? The two most common and efficient reactions for this compound are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins the azide group of this compound with a terminal alkyne on a target molecule. It is very fast and high-yielding but requires a copper(I) catalyst, which can be toxic to cells.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that uses a strained cyclooctyne (like DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without a catalyst, making it highly biocompatible and ideal for use in living systems.

Q3: How should this compound and its conjugates be stored? For long-term stability, this compound should be stored in a dry, dark environment at -20°C. For short-term storage (days to weeks), 0–4°C is acceptable. Stock solutions can be prepared in solvents like DMSO, chloroform, or DMF and should also be stored at -20°C for long-term use.

Q4: Can the DSPE-PEG lipid component degrade during experiments? Yes, the ester linkages in the DSPE lipid backbone are susceptible to hydrolysis under acidic conditions, such as during reverse-phase HPLC purification using buffers with a pH of 2-3. This can lead to the cleavage of one or both fatty acid tails. It is recommended to use neutral pH buffers for purification when possible or to minimize exposure to acidic conditions.

Troubleshooting Guide

This guide addresses common problems encountered during this compound conjugation reactions.

Issue 1: Low or No Conjugation Product Yield
Click to expand troubleshooting steps

Possible Cause A: Suboptimal Reaction Conditions (CuAAC)

  • Solution:

    • Verify pH: The optimal pH for CuAAC is typically between 7.0 and 7.5. Perform a pH screen (e.g., pH 6.5, 7.0, 7.5, 8.0) to find the ideal condition for your specific biomolecule. The reaction is generally robust between pH 4 and 12.

    • Check Buffer Choice: Avoid Tris-based buffers, as the amine groups can chelate the copper catalyst and inhibit the reaction. Use compatible buffers such as phosphate, HEPES, or MOPS.

    • Ensure Active Catalyst: The active catalyst is Cu(I), which is prone to oxidation. Always use a freshly prepared solution of a reducing agent like sodium ascorbate to reduce the Cu(II) source (e.g., CuSO₄) to Cu(I) in situ. Include a copper-stabilizing ligand like THPTA to protect the catalyst and improve efficiency.

    • Optimize Molar Ratios: Use a molar excess (1.5 to 5 equivalents) of the alkyne-containing molecule relative to this compound to drive the reaction to completion.

Possible Cause B: Suboptimal Reaction Conditions (SPAAC)

  • Solution:

    • Adjust pH and Buffer: Higher pH values can increase SPAAC reaction rates. Studies have shown that HEPES buffer at pH 7 can yield faster kinetics compared to PBS at the same pH.

    • Increase Reactant Concentration: SPAAC reactions are concentration-dependent. If the reaction is slow, consider increasing the concentration of both the this compound liposomes and the cyclooctyne-modified molecule.

    • Check Molar Ratios: While a 1:1 to 1:1.5 molar ratio (azide:cyclooctyne) is often sufficient, you can try increasing the excess of the cyclooctyne component to improve yield.

    • Allow Sufficient Reaction Time: SPAAC is generally slower than CuAAC. Consider extending the incubation time (e.g., 4, 12, or 24 hours) at room temperature or 37°C.

Possible Cause C: Reagent Degradation or Impurity

  • Solution:

    • Verify Reagent Quality: Ensure the this compound and the molecule to be conjugated have not degraded. Purity can be checked with techniques like NMR or mass spectrometry.

    • Use Fresh Reducing Agent (for CuAAC): Sodium ascorbate solutions are susceptible to oxidation by air. Always prepare this solution fresh before starting the reaction.

Issue 2: Poor Reproducibility Between Experiments
Click to expand troubleshooting steps

Possible Cause A: Inconsistent Liposome Preparation

  • Solution:

    • Standardize Liposome Formation: Use a consistent protocol for liposome preparation, particularly the thin-film hydration and extrusion steps, to ensure uniform size distribution and lamellarity.

    • Quantify this compound Incorporation: After liposome formation, confirm the concentration of incorporated lipid using a phosphate assay or by including a fluorescent lipid marker.

Possible Cause B: Catalyst Inactivity (CuAAC)

  • Solution:

    • Premix Catalyst and Ligand: Always premix the CuSO₄ and the stabilizing ligand (e.g., THPTA) for a few minutes before adding them to the main reaction mixture. This allows the protective complex to form.

    • Degas Solutions: To minimize oxidation of the Cu(I) catalyst, consider degassing the buffer solutions by bubbling with an inert gas like argon or nitrogen before adding the catalyst and reducing agent.

Quantitative Data Tables

Table 1: General Reaction Conditions for CuAAC
ParameterRecommended RangeNotes
pH 7.0 - 8.0Can work in a broader range (4-12), but 7-8 is optimal for many biomolecules.
Buffer Phosphate, HEPES, MOPSAvoid Tris and other amine-containing buffers.
This compound : Alkyne Molar Ratio 1 : 1.5 to 1 : 5Excess alkyne drives the reaction forward.
Copper (CuSO₄) Concentration 0.1 - 1 mMFinal concentration in the reaction mixture.
CuSO₄ : Ligand (THPTA) Ratio 1 : 2 to 1 : 5Ligand protects the catalyst and increases solubility.
Reducing Agent (Na-Ascorbate) 2 - 5 mMShould be in molar excess to copper. Prepare fresh.
Temperature Room Temperature to 37°CHigher temperatures can increase the rate.
Reaction Time 30 minutes - 2 hoursTypically a fast reaction.
Table 2: General Reaction Conditions for SPAAC
ParameterRecommended RangeNotes
pH 7.0 - 8.5Higher pH generally increases reaction rate.
Buffer PBS, HEPESHEPES may offer faster kinetics than PBS.
This compound : Cyclooctyne Ratio 1 : 1 to 1 : 1.5A small excess of the cyclooctyne is often sufficient.
Temperature Room Temperature to 37°CReaction proceeds well under physiological conditions.
Reaction Time 1 - 24 hoursSlower than CuAAC; may require overnight incubation.
Solvent Aqueous buffer (e.g., PBS)DMSO can be used as a co-solvent to dissolve reactants.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol uses the thin-film hydration method to produce 100 nm unilamellar vesicles.

  • Lipid Film Formation:

    • In a round-bottom flask, combine your primary lipid (e.g., DSPC), cholesterol, and DSPE-PEG-N3 in chloroform. A typical molar ratio is 55:40:5 (DSPC:Chol:DSPE-PEG-N3).

    • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipids (e.g., 65°C for DSPC). This process forms multilamellar vesicles (MLVs).

  • Extrusion:

    • To create small unilamellar vesicles (SUVs) with a uniform size, extrude the MLV suspension through polycarbonate membranes with a defined pore size.

    • Using a mini-extruder pre-heated to the same temperature as hydration, pass the lipid suspension 10-20 times through a 100 nm pore size membrane.

    • The resulting liposome solution can be stored at 4°C until use.

Protocol 2: CuAAC Conjugation to this compound Liposomes
  • Prepare Stock Solutions:

    • 20 mM CuSO₄ in water.

    • 50 mM THPTA (or other stabilizing ligand) in water.

    • 100 mM Sodium Ascorbate in water (prepare fresh).

    • 10 mM alkyne-modified molecule in a suitable solvent (e.g., DMSO or water).

  • Prepare Catalyst Premix:

    • In a separate microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Let it stand for 2-3 minutes.

  • Set Up the Reaction:

    • In a reaction tube, add the this compound liposome solution.

    • Add the alkyne-modified molecule to achieve a final molar excess of 1.5 to 5 equivalents relative to the this compound.

    • Add the catalyst premix to achieve a final copper concentration of 0.1-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Purification:

    • Remove unreacted components and catalyst by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-50) or via dialysis.

Protocol 3: SPAAC Conjugation to this compound Liposomes
  • Prepare Stock Solutions:

    • 10 mM DBCO- (or other cyclooctyne) modified molecule in DMSO.

    • This compound liposomes in a suitable buffer (e.g., HEPES or PBS, pH 7.4).

  • Set Up the Reaction:

    • In a microcentrifuge tube, combine the this compound liposome solution and the DBCO-modified molecule.

    • Use a molar ratio of 1:1 to 1:1.5 (this compound : DBCO-molecule). If solubility is an issue, the final concentration of DMSO should be kept low (typically <10%).

  • Incubation:

    • Incubate the mixture for 1-24 hours at room temperature or 37°C with gentle shaking. The optimal time depends on the reactivity of the specific cyclooctyne and the reactant concentrations.

  • Purification:

    • Purify the resulting conjugate-liposomes using size-exclusion chromatography or dialysis to remove any unreacted DBCO-molecule.

Visualized Workflows and Logic

experimental_workflow cluster_prep Phase 1: Liposome Preparation cluster_conj Phase 2: Conjugation cluster_purify Phase 3: Purification & Analysis p1 Lipid Mixing (DSPC, Chol, this compound) p2 Thin Film Formation (Rotary Evaporation) p1->p2 p3 Hydration (Buffer at >Tm) p2->p3 p4 Extrusion (100 nm membrane) p3->p4 c1 Add Target Molecule (Alkyne or DBCO) p4->c1 c2 Add Catalyst (CuAAC Only) c1->c2 If CuAAC c3 Incubate (1-24 hours) c1->c3 If SPAAC c2->c3 f1 Purification (Size Exclusion / Dialysis) c3->f1 f2 Characterization (DLS, HPLC, etc.) f1->f2 end end f2->end Final Product: Functionalized Liposomes

Caption: General experimental workflow for creating functionalized this compound liposomes.

troubleshooting_yield cluster_cuaac cluster_spaac start Low Conjugation Yield q1 Which Reaction? start->q1 a1 Check Catalyst: - Fresh reducing agent? - Ligand used? - No Tris buffer? q1->a1 CuAAC b1 Increase Reaction Time (e.g., overnight) q1->b1 SPAAC a2 Check pH: - Is it 7.0-8.0? a1->a2 a3 Check Ratios: - Excess alkyne? a2->a3 q_reagent Reagents OK? a3->q_reagent b2 Optimize Buffer: - Try HEPES buffer - Increase pH (7.5-8.5) b1->b2 b3 Increase Concentration b2->b3 b3->q_reagent reagent_sol Verify purity/integrity of this compound and payload. q_reagent->reagent_sol No reaction_pathways cluster_reactants cluster_products dspe DSPE-PEG-N3 (Azide) prod1 DSPE-PEG-Target (Triazole Linkage) dspe->prod1 prod2 DSPE-PEG-Target (Triazole Linkage) dspe->prod2 alkyne Target-Alkyne alkyne->prod1 Cu(I) Catalyst Na-Ascorbate Ligand (THPTA) Fast, High Yield dbco Target-DBCO (Strained Alkyne) dbco->prod2 Copper-Free Biocompatible Slower Kinetics

References

Technical Support Center: DSPE-N3 Synthesis and Application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-N3. The following sections address common issues related to this compound hydrolysis during synthesis and subsequent applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound, or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)], is a phospholipid-PEG conjugate. It contains a hydrophobic DSPE lipid tail, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal azide (-N3) group.[1][2][3] The DSPE component allows for its incorporation into lipid bilayers, such as those of liposomes, while the PEG chain enhances stability and solubility.[1] The azide group is a key functional moiety that allows for the attachment of molecules via "click chemistry," a highly efficient and specific conjugation reaction.[2] This makes this compound a valuable tool for creating targeted drug delivery systems, developing diagnostic agents, and modifying surfaces of biomaterials.

Q2: What is this compound hydrolysis and why is it a concern?

This compound hydrolysis refers to the chemical breakdown of the ester bonds within the DSPE phospholipid backbone. This reaction is primarily catalyzed by acidic or basic conditions and is accelerated by increased temperatures. The hydrolysis results in the formation of lysolipids and free fatty acids. These byproducts can significantly alter the properties of liposomes or nanoparticles, leading to fusion, leakage of encapsulated contents, and changes in the overall structure of the formulation. This can compromise the stability, efficacy, and safety of the final product.

Q3: Is the azide group on this compound susceptible to hydrolysis?

The azide functional group is generally stable under the conditions typically used for liposome preparation and bioconjugation. It is resistant to hydrolysis under both mild acidic and basic conditions. However, it is important to avoid harsh reducing agents, as they can convert the azide to an amine.

Q4: What are the optimal storage conditions for this compound?

To minimize hydrolysis and maintain the integrity of the molecule, this compound should be stored in a dry, dark environment at low temperatures, typically -20°C for long-term storage. It is advisable to store it under an inert atmosphere, such as argon or nitrogen, to prevent potential oxidation.

Troubleshooting Guide: this compound Hydrolysis

This guide provides a systematic approach to identifying and mitigating this compound hydrolysis during your experiments.

Problem 1: Poor yield or incomplete reaction during this compound synthesis.

  • Possible Cause: Hydrolysis of the DSPE starting material or intermediates due to inappropriate pH or temperature.

  • Solution:

    • Ensure all reactions are carried out under anhydrous conditions to the extent possible.

    • Use a non-nucleophilic base for any necessary pH adjustments.

    • Maintain the recommended temperature for each step of the synthesis.

    • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long reaction times.

Problem 2: Unexpected particle size, aggregation, or leakage in this compound containing liposomes.

  • Possible Cause: Significant hydrolysis of this compound has occurred, leading to the accumulation of lysolipids and fatty acids which destabilize the lipid bilayer.

  • Solution:

    • pH Control: Prepare liposomes in a buffer with a pH between 6.5 and 7.4, as this range minimizes the rate of phospholipid hydrolysis.

    • Temperature Management: Avoid excessive temperatures during liposome preparation and storage. If heating is necessary for hydration, use the lowest effective temperature and minimize the duration.

    • Storage: Store final liposome formulations at 4°C. Do not freeze unless a suitable cryoprotectant is used, as freeze-thaw cycles can disrupt liposome integrity.

Problem 3: Low efficiency in "click chemistry" conjugation to this compound liposomes.

  • Possible Cause 1: The azide group is not readily accessible.

    • Solution: Ensure that the PEG chain is of sufficient length to present the azide group away from the liposome surface.

  • Possible Cause 2: The presence of hydrolysis byproducts is interfering with the reaction.

    • Solution: Analyze the purity of the this compound and the liposome formulation for signs of hydrolysis using HPLC or mass spectrometry. If significant hydrolysis is detected, re-evaluate the preparation and storage conditions as described in Problem 2.

  • Possible Cause 3: Issues with the click chemistry reaction conditions.

    • Solution:

      • Use a freshly prepared solution of the copper (I) catalyst.

      • Ensure the absence of any substances that could interfere with the catalyst, such as chelating agents.

      • Optimize the concentrations of the reactants.

Data Presentation: Impact of pH and Temperature on Phospholipid Hydrolysis

pHTemperature (°C)Observation of DPPC HydrolysisReference
2.04Detectable hydrolysis
2.022Increased rate of hydrolysis compared to 4°C
4.04Detectable hydrolysis
4.022Increased rate of hydrolysis compared to 4°C
6.54Minimal hydrolysis
6.522Minimal hydrolysis

Note: This data is for DPPC in a DPPC/DSPE-PEG2000 liposome formulation and should be considered as an indicator of the general stability of phospholipids under these conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound from DSPE

This protocol is a general guideline based on common synthetic routes for producing azido-functionalized DSPE-PEG.

Step 1: Synthesis of Azido-PEG Chloroformate

  • In a round-bottom flask, dissolve azido-PEG-OH in anhydrous dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Slowly add an excess of triphosgene to the solution while stirring.

  • Allow the reaction to proceed for several hours at room temperature.

  • Remove the solvent and excess triphosgene under reduced pressure to obtain the azido-PEG chloroformate.

Step 2: Conjugation of Azido-PEG Chloroformate to DSPE

  • Dissolve DSPE and the azido-PEG chloroformate from Step 1 in anhydrous DCM in a round-bottom flask.

  • Add a non-nucleophilic base, such as triethylamine, to the reaction mixture.

  • Stir the reaction overnight at room temperature under an inert atmosphere (e.g., argon).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the organic phase with a mild aqueous acid and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Analysis of this compound Hydrolysis by HPLC

This protocol provides a general method for detecting and quantifying the hydrolysis of this compound.

  • Instrumentation: High-Performance Liquid Chromatograph with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of methanol and water with a suitable buffer, such as ammonium acetate, is often used. The exact gradient will need to be optimized for the specific column and instrument.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or chloroform).

    • To assess hydrolysis under specific conditions, incubate an aliquot of the this compound solution in the desired buffer (e.g., pH 4, 7, 9) at a set temperature.

    • At various time points, withdraw samples, quench any reaction if necessary, and dilute with the mobile phase for injection.

  • Analysis:

    • Inject the samples onto the HPLC system.

    • Monitor for the appearance of new peaks corresponding to the hydrolysis products (lyso-DSPE and fatty acids) and a decrease in the area of the parent this compound peak.

    • Quantify the extent of hydrolysis by comparing the peak areas of the parent compound and its degradation products.

Visualizations

DSPE_Hydrolysis DSPE_N3 This compound (Ester Bonds Intact) Hydrolysis_Products Hydrolysis Products (Lyso-DSPE + Fatty Acid) DSPE_N3->Hydrolysis_Products Conditions H2O (Acidic or Basic pH, Elevated Temperature) Conditions->DSPE_N3

References

DSPE-N3 Formulations Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSPE-N3 formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the stability of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (this compound) formulations.

I. Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of this compound and its liposomal formulations.

Q1: What are the primary stability concerns for this compound formulations?

A1: The primary stability concerns for this compound formulations, particularly liposomes, are:

  • Hydrolysis: This can occur at two primary sites: the ester bonds of the phospholipid backbone and potentially the terminal azide group. Hydrolysis of the phospholipid can lead to the formation of lysolipids and free fatty acids, which can destabilize the liposome structure.[1][2] While the azide group is generally stable, extreme pH and temperature conditions could potentially affect its integrity.

  • Aggregation: Liposomes can aggregate over time, leading to an increase in particle size and eventual precipitation. This can be influenced by factors such as pH, ionic strength of the buffer, temperature, and the concentration of the liposome suspension.[3][4]

  • Leakage of Encapsulated Contents: Instability in the liposomal bilayer can lead to the premature release of the encapsulated drug or therapeutic agent.[5]

Q2: What are the recommended storage conditions for this compound and its liposomal formulations?

A2: To ensure the stability of this compound and its formulations, the following storage conditions are recommended:

  • This compound Raw Material: Store at -20°C in a dry, dark environment, preferably under an inert atmosphere like argon or nitrogen to prevent oxidation and degradation.

  • This compound Liposomal Formulations: Store at 4°C. Avoid freezing the liposome suspension, as the formation of ice crystals can disrupt the vesicle structure. For long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant (e.g., sucrose or trehalose) is a viable option.

Q3: How does PEGylation with this compound contribute to the stability of liposomes?

A3: The polyethylene glycol (PEG) chain of this compound forms a hydrophilic layer on the surface of the liposome. This layer provides steric hindrance, which physically prevents the close approach of other liposomes, thereby reducing aggregation. This "stealth" characteristic also helps to reduce clearance by the mononuclear phagocyte system in vivo, prolonging circulation time.

Q4: Is the azide functional group on this compound stable?

II. Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments.

Problem 1: Liposome Aggregation

Q: My this compound liposome formulation is showing signs of aggregation (increased particle size, visible precipitation). What are the potential causes and how can I troubleshoot this?

A: Liposome aggregation is a common issue that can be influenced by several factors. Below is a systematic approach to troubleshooting this problem.

  • Potential Cause 1: Inappropriate pH of the Buffer

    • Explanation: The pH of the surrounding buffer can influence the surface charge of the liposomes. While this compound itself is neutral, other lipids in the formulation may carry a charge. At a pH close to the isoelectric point of the liposomes, the reduced electrostatic repulsion can lead to aggregation. For many liposome formulations, a pH range of 6.5-7.4 is optimal for stability.

    • Troubleshooting:

      • Measure the pH of your liposome suspension.

      • If necessary, adjust the buffer to a pH that ensures sufficient surface charge for electrostatic repulsion.

      • Consider including a charged lipid (e.g., a negatively charged phospholipid) in your formulation to increase the magnitude of the zeta potential to greater than ±30 mV, which generally indicates good stability.

  • Potential Cause 2: High Ionic Strength of the Buffer

    • Explanation: High salt concentrations in the buffer can shield the surface charge of the liposomes, reducing the electrostatic repulsion between them and leading to aggregation.

    • Troubleshooting:

      • If possible, reduce the salt concentration of your buffer.

      • If a high ionic strength buffer is required for your application, consider increasing the molar percentage of this compound in your formulation to enhance steric stabilization.

  • Potential Cause 3: Suboptimal Storage Temperature

    • Explanation: Storing liposomes at temperatures above 4°C can increase the fluidity of the lipid bilayer, making them more prone to fusion and aggregation.

    • Troubleshooting:

      • Ensure that your liposome formulations are consistently stored at 4°C.

      • Avoid repeated temperature cycling.

  • Potential Cause 4: High Liposome Concentration

    • Explanation: More concentrated liposome suspensions have a higher probability of particle collision, which can lead to aggregation.

    • Troubleshooting:

      • If aggregation is observed, try diluting the liposome suspension for storage.

Problem 2: Hydrolysis of Lipids

Q: I suspect that the lipids in my this compound formulation are hydrolyzing over time. What are the signs of this, and how can I mitigate it?

A: Phospholipid hydrolysis is a chemical stability issue that can compromise the integrity of your liposomes.

  • Signs of Hydrolysis:

    • Changes in the liposome size and polydispersity index (PDI) over time.

    • Leakage of the encapsulated drug.

    • Formation of lysolipids and free fatty acids, which can be detected by techniques such as High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

  • Mitigation Strategies:

    • Control pH: The rate of phospholipid ester hydrolysis is minimized around pH 6.5. Storing your liposomes in a buffer with a pH close to this value can significantly reduce the rate of hydrolysis.

    • Low Temperature Storage: Storing liposomes at 4°C slows down the rate of chemical reactions, including hydrolysis.

    • Incorporate Cholesterol: Cholesterol can increase the packing density of the lipid bilayer, which can help to protect the ester bonds from hydrolysis.

    • Use Saturated Lipids: DSPE has saturated fatty acid chains, which are less prone to oxidation than unsaturated lipids. However, hydrolysis can still occur.

III. Data Presentation

Table 1: Influence of DSPE-PEG Molar Ratio on Liposome Stability in the Presence of Divalent Cations

Molar Ratio of DSPE-PEG (%)Cation (200 mM)Survival Rate on Day 3 (Normalized)Reference
0Mg²⁺~0.1
5Mg²⁺~0.4
20Mg²⁺~0.8
0Ca²⁺~0.15
5Ca²⁺~0.5
20Ca²⁺~0.75

This data is adapted from a study on DSPE-PEG modified liposomes and illustrates the enhanced stability against cation-induced aggregation with increasing PEG density.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of your this compound formulations.

Protocol 1: Assessment of Liposome Physical Stability by Dynamic Light Scattering (DLS)

This protocol describes how to monitor changes in particle size and size distribution over time, which are key indicators of aggregation.

Materials:

  • This compound liposome formulation

  • Appropriate storage buffer

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume disposable cuvettes

Procedure:

  • Initial Measurement (Time = 0): a. Immediately after preparing the this compound liposome formulation, dilute a small aliquot of the suspension with the storage buffer to an appropriate concentration for DLS analysis (typically a slightly opaque suspension). b. Transfer the diluted sample to a clean cuvette. c. Equilibrate the sample to the desired temperature (e.g., 25°C) in the DLS instrument. d. Perform the DLS measurement to determine the Z-average diameter and the Polydispersity Index (PDI). Record these values as the baseline.

  • Time-Point Measurements: a. Store the main batch of the liposome formulation under the desired storage conditions (e.g., 4°C, protected from light). b. At predetermined time points (e.g., 1 day, 7 days, 14 days, 30 days), gently mix the stored liposome suspension to ensure homogeneity. c. Withdraw a small aliquot and repeat steps 1a-1d.

  • Data Analysis: a. Plot the Z-average diameter and PDI as a function of time. b. A significant increase in the Z-average diameter and/or PDI over time is indicative of liposome aggregation.

Protocol 2: Assessment of this compound Chemical Stability by HPLC-ELSD

This protocol provides a method to monitor the potential hydrolysis of the this compound lipid over time.

Materials:

  • This compound liposome formulation

  • HPLC system with an Evaporative Light Scattering Detector (ELSD)

  • C18 reverse-phase HPLC column

  • Mobile phase solvents (e.g., methanol, water, trifluoroacetic acid)

  • This compound reference standard

  • Lysolipid reference standard (optional, for peak identification)

Procedure:

  • Sample Preparation at Time = 0: a. Take an aliquot of the freshly prepared this compound liposome formulation. b. Disrupt the liposomes to release the lipids. This can be done by adding a strong organic solvent like methanol or a detergent. c. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis: a. Inject the prepared sample onto the HPLC system. b. Run a suitable gradient elution method to separate the this compound from other lipids and potential degradation products. c. The ELSD will detect the non-volatile components. d. Record the chromatogram and identify the peak corresponding to this compound by comparing its retention time with that of the reference standard. e. Integrate the peak area of the this compound peak.

  • Time-Point Analysis: a. Store the liposome formulation under the desired conditions. b. At various time points, repeat the sample preparation (step 1) and HPLC analysis (step 2).

  • Data Analysis: a. Compare the peak area of the this compound peak at each time point to the initial peak area (Time = 0). b. A decrease in the this compound peak area and the appearance of new peaks (potentially corresponding to lysolipids) would indicate hydrolysis. c. The percentage of remaining this compound can be calculated as: (Peak Area at time t / Peak Area at time 0) * 100%.

V. Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for this compound Liposome Aggregation

Aggregation_Troubleshooting start This compound Liposome Aggregation Observed check_pH Check Buffer pH start->check_pH pH_ok pH is Optimal (e.g., 6.5-7.4) check_pH->pH_ok Yes adjust_pH Adjust pH to Optimal Range check_pH->adjust_pH No check_ionic Check Ionic Strength pH_ok->check_ionic adjust_pH->check_ionic ionic_ok Ionic Strength is Low check_ionic->ionic_ok Yes reduce_ionic Reduce Salt Concentration check_ionic->reduce_ionic No check_storage Check Storage Temperature ionic_ok->check_storage reduce_ionic->check_storage storage_ok Stored at 4°C check_storage->storage_ok Yes adjust_storage Store at 4°C check_storage->adjust_storage No check_conc Check Liposome Concentration storage_ok->check_conc adjust_storage->check_conc conc_ok Concentration is Low check_conc->conc_ok Yes dilute Dilute Suspension for Storage check_conc->dilute No end Aggregation Resolved conc_ok->end dilute->end

Caption: Troubleshooting workflow for this compound liposome aggregation.

Diagram 2: Experimental Workflow for Assessing this compound Liposome Stability

Stability_Workflow start Prepare this compound Liposome Formulation t0_analysis Time = 0 Analysis: - DLS (Size, PDI) - HPLC (this compound conc.) start->t0_analysis storage Store Formulation at Desired Conditions (e.g., 4°C, dark) t0_analysis->storage time_points Withdraw Aliquots at Pre-determined Time Points storage->time_points tx_analysis Time = t Analysis: - DLS (Size, PDI) - HPLC (this compound conc.) time_points->tx_analysis tx_analysis->time_points Next time point data_analysis Data Analysis: - Plot Size/PDI vs. Time - Calculate % this compound remaining tx_analysis->data_analysis end Determine Stability Profile data_analysis->end

References

Technical Support Center: Purification of DSPE-N3 Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-N3) bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound bioconjugates?

A1: The primary challenges in purifying this compound bioconjugates include:

  • Removal of unreacted starting materials: Excess this compound and the molecule to be conjugated (e.g., a DBCO-functionalized protein or peptide) are often the main contaminants.

  • Separation of the desired conjugate from side products: Side reactions, such as hydrolysis of the DSPE ester bonds, can lead to impurities that are difficult to separate.[1]

  • Preventing aggregation: Bioconjugates, especially those involving proteins, can be prone to aggregation during the purification process.

  • Maintaining the integrity of the bioconjugate: Harsh purification conditions can lead to the degradation of the lipid, the PEG linker, or the conjugated biomolecule.

Q2: What are the recommended purification methods for this compound bioconjugates?

A2: The choice of purification method depends on the specific bioconjugate and the scale of the reaction. Commonly used techniques include:

  • Size Exclusion Chromatography (SEC): Effective for separating the larger bioconjugate from smaller, unreacted molecules.[][3]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high-resolution separation based on hydrophobicity.[4][5]

  • Dialysis/Tangential Flow Filtration (TFF): Useful for removing small molecule impurities and for buffer exchange, particularly for larger bioconjugates like lipid nanoparticles.

  • Spin Desalting Columns: A quick method for removing excess unreacted small molecules and for buffer exchange.

Q3: How can I quantify the purity and conjugation efficiency of my this compound bioconjugate?

A3: A combination of analytical techniques is recommended:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the formation of the conjugate and assess the presence of unconjugated protein.

  • UV-Vis Spectroscopy: To quantify the concentration of the protein and, if the conjugated molecule has a distinct absorbance, to estimate the degree of labeling.

  • High-Performance Liquid Chromatography (HPLC): SEC-HPLC or RP-HPLC can be used to quantify the percentage of the desired conjugate and detect impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and identify any side products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of the this compound bioconjugate Incomplete reaction.Optimize reaction conditions (e.g., reaction time, temperature, molar ratio of reactants). Ensure the quality and reactivity of the this compound and the coupling partner. For copper-catalyzed click chemistry, ensure the use of a freshly prepared reducing agent like sodium ascorbate.
Loss of product during purification.Choose a purification method with high recovery for your specific conjugate. For SEC, ensure the column is properly packed and equilibrated. For HPLC, optimize the gradient and collection parameters.
Presence of unreacted this compound in the final product Insufficient purification.Use a purification method with adequate resolution to separate the conjugate from the unreacted lipid. SEC is often effective. Multiple purification steps may be necessary.
Excess this compound used in the reaction.Optimize the stoichiometry of the reaction to minimize excess this compound.
Presence of unreacted protein/peptide in the final product Incomplete reaction or inefficient purification.Increase the molar excess of this compound in the reaction. Use a purification method that effectively separates the labeled from the unlabeled biomolecule, such as ion-exchange chromatography or affinity chromatography if applicable.
Product degradation (e.g., hydrolysis of DSPE) Harsh pH conditions during reaction or purification.Maintain a neutral pH (around 7.4) during the conjugation reaction and purification steps. Avoid prolonged exposure to acidic or basic conditions.
High temperatures.Perform reactions and purifications at room temperature or 4°C to minimize degradation.
Bioconjugate aggregation Suboptimal buffer conditions.Optimize the buffer composition, including pH and ionic strength. Consider the addition of non-ionic detergents or other stabilizing agents.
High concentration of the bioconjugate.Work with more dilute solutions during purification and storage.

Experimental Protocols

Protocol 1: Purification of a this compound-Peptide Conjugate using RP-HPLC
  • Reaction Quenching: After the click chemistry reaction, quench any unreacted DBCO-functionalized peptide by adding an excess of a small molecule azide, such as sodium azide. Incubate for 30 minutes at room temperature.

  • Sample Preparation: Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) to a final concentration of 0.1%. Centrifuge the sample to remove any precipitated material.

  • HPLC System and Column: Use a preparative RP-HPLC system with a C18 column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Apply a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Fraction Collection: Collect fractions based on the UV absorbance at a wavelength suitable for detecting the peptide (e.g., 220 nm or 280 nm).

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC or mass spectrometry to identify the fractions containing the pure conjugate. Pool the pure fractions.

  • Solvent Removal: Remove the acetonitrile and water by lyophilization.

Protocol 2: Purification of this compound-Containing Lipid Nanoparticles (LNPs) by Dialysis
  • Dialysis Membrane Selection: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the size of the LNPs (e.g., 10-50 kDa).

  • Dialysis Setup:

    • Hydrate the dialysis membrane according to the manufacturer's instructions.

    • Load the LNP suspension into the dialysis bag or cassette.

    • Place the dialysis bag in a large volume of the desired buffer (e.g., phosphate-buffered saline, PBS), typically 100-1000 times the volume of the sample.

  • Dialysis Procedure:

    • Stir the dialysis buffer gently at 4°C.

    • Change the buffer 2-3 times over a period of 24-48 hours to ensure complete removal of small molecule impurities such as unreacted starting materials and organic solvents.

  • Sample Recovery: Carefully remove the purified LNP suspension from the dialysis bag.

  • Characterization: Characterize the purified LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

Quantitative Data Summary

Table 1: Representative Purification Data for a this compound-Antibody Conjugate

Purification StepProtein Recovery (%)Purity by SEC-HPLC (%)Unconjugated Antibody (%)
Crude Reaction Mixture 1007520
After SEC Purification 85>95<5
After TFF (Buffer Exchange) 95>95<5

Table 2: Comparison of Purification Methods for this compound Bioconjugates

MethodAdvantagesDisadvantagesTypical Purity Achieved
Size Exclusion Chromatography (SEC) Mild conditions, good for separating by size.Limited resolution for species of similar size, potential for sample dilution.>95%
Reverse-Phase HPLC (RP-HPLC) High resolution, good for separating based on hydrophobicity.Can use organic solvents and acidic conditions which may degrade some biomolecules.>98%
Dialysis / TFF Good for removing small molecules and buffer exchange, scalable.Not effective for separating species of similar large size, potential for product loss on the membrane.Dependent on initial purity, primarily for buffer exchange.
Spin Desalting Columns Fast, good for small-scale buffer exchange and removal of small molecules.Limited loading capacity, not a high-resolution separation method.Primarily for desalting, purity depends on the preceding reaction.

Visualizations

experimental_workflow cluster_reaction Bioconjugation Reaction cluster_purification Purification cluster_analysis Quality Control DSPE_N3 This compound Reaction Click Chemistry (SPAAC) DSPE_N3->Reaction Biomolecule DBCO-functionalized Biomolecule Biomolecule->Reaction Crude_Product Crude Bioconjugate Mixture Reaction->Crude_Product Purification_Step Primary Purification (e.g., SEC or RP-HPLC) Crude_Product->Purification_Step Buffer_Exchange Buffer Exchange (e.g., Dialysis/TFF or Desalting Column) Purification_Step->Buffer_Exchange Pure_Product Purified this compound Bioconjugate Buffer_Exchange->Pure_Product Analysis Purity & Identity Analysis (HPLC, SDS-PAGE, MS) Pure_Product->Analysis

Caption: Experimental workflow for this compound bioconjugation and purification.

logical_relationship cluster_factors Key Factors Influencing Purification cluster_challenges Common Challenges Purification_Success Successful Purification of This compound Bioconjugate Side_Reactions Side Reactions (e.g., Hydrolysis) Purification_Success->Side_Reactions Aggregation Product Aggregation Purification_Success->Aggregation Low_Yield Low Recovery Purification_Success->Low_Yield Reaction_Purity Purity of Starting Materials (this compound, Biomolecule) Reaction_Purity->Purification_Success Reaction_Conditions Reaction Conditions (Stoichiometry, pH, Temp) Reaction_Conditions->Purification_Success Purification_Method Choice of Purification Method (SEC, HPLC, Dialysis) Purification_Method->Purification_Success Analytical_Methods Appropriate Analytical Techniques Analytical_Methods->Purification_Success

Caption: Factors influencing the successful purification of this compound bioconjugates.

References

how to increase the stability of DSPE-N3 liposomes in storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSPE-N3 liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of your liposomal formulations during storage. Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound liposomes in storage?

A1: The stability of this compound liposomes is influenced by several factors, including:

  • Temperature: High temperatures can increase the fluidity of the lipid bilayer, leading to leakage of encapsulated contents. Conversely, freezing can damage the liposome structure through the formation of ice crystals. Storage at 4°C is generally recommended for aqueous dispersions.

  • pH: Extreme pH values can lead to the hydrolysis of the phospholipid ester bonds in this compound, causing degradation of the liposome structure. A neutral pH range (around 7.4) is typically optimal for storage.

  • Aggregation and Fusion: Over time, liposomes can aggregate or fuse, leading to an increase in particle size and a loss of the desired unilamellar structure. This can be influenced by factors such as liposome concentration, surface charge, and the ionic strength of the storage buffer.

  • Oxidation: Although DSPE is a saturated lipid and less prone to oxidation than unsaturated lipids, the encapsulated cargo or other components in the formulation may be susceptible to oxidative degradation.

  • Hydrolysis: The ester linkages in the DSPE lipid backbone are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This leads to the formation of lysolipids and free fatty acids, which can destabilize the liposome membrane.

Q2: How does the azide (N3) group on this compound affect liposome stability?

A2: The azide group is a small and relatively stable functional group under typical storage conditions (neutral pH, 4°C, protected from light). It is primarily intended for "click chemistry" conjugation. While the azide itself is generally stable, its reactivity can be a factor if the storage buffer contains components that could react with it, although this is uncommon in standard buffers. The primary degradation concerns for this compound liposomes are related to the hydrolysis of the phospholipid backbone rather than the azide group itself.

Q3: What is the recommended storage temperature for this compound liposomes?

A3: For short-term to medium-term storage (days to weeks), it is recommended to store this compound liposomes as an aqueous suspension at 4°C. Never freeze aqueous liposome suspensions , as the formation of ice crystals can disrupt the lipid bilayer and lead to aggregation and leakage of encapsulated contents. For long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant is the preferred method.

Q4: Can I lyophilize my this compound liposomes for long-term storage?

A4: Yes, lyophilization is an effective method for the long-term storage of this compound liposomes. However, it is crucial to use a cryoprotectant (e.g., sucrose or trehalose) to protect the liposomes from the stresses of freezing and drying. The cryoprotectant forms a glassy matrix that helps to maintain the integrity of the liposome structure. Without a cryoprotectant, lyophilization can lead to fusion, aggregation, and significant leakage upon rehydration.

Troubleshooting Guides

Problem: My this compound liposomes are aggregating during storage.

Possible Causes and Solutions:

Possible Cause Solution
High Liposome Concentration Dilute the liposome suspension to a lower concentration for storage.
Inadequate Surface Charge If your formulation allows, consider including a small percentage of a charged lipid (e.g., DSPE-PEG-DSG) to increase electrostatic repulsion between liposomes.
Suboptimal pH Ensure the pH of your storage buffer is in the neutral range (e.g., pH 7.4) to maintain optimal surface charge and minimize hydrolysis.
Presence of Divalent Cations Divalent cations (e.g., Ca²⁺, Mg²⁺) in the buffer can sometimes promote aggregation. If possible, use a buffer with monovalent salts.
Freeze-Thaw Cycles Avoid freezing and thawing of aqueous liposome suspensions. If long-term storage is needed, lyophilize the liposomes with a cryoprotectant.
Problem: The encapsulated contents are leaking from my this compound liposomes.

Possible Causes and Solutions:

Possible Cause Solution
High Storage Temperature Store liposomes at 4°C to reduce membrane fluidity and minimize leakage.
Lipid Degradation (Hydrolysis) Maintain a neutral pH of the storage buffer to minimize the hydrolysis of the DSPE lipid.[1]
Improper Lyophilization If lyophilizing, ensure an adequate concentration of a suitable cryoprotectant (e.g., sucrose, trehalose) is used to protect the liposome structure.
Osmotic Mismatch Ensure that the osmolarity of the external buffer is similar to that of the internal buffer of the liposomes to prevent osmotic stress-induced leakage.

Data Presentation

The stability of liposomes is highly dependent on the specific lipid composition, size, and the nature of the encapsulated cargo. The following table provides a summary of expected stability trends for this compound containing liposomes based on general liposome stability studies.

Table 1: Influence of Storage Conditions on the Stability of this compound Liposomes (Illustrative Data)

Storage ConditionParameterChange Over Time (e.g., 4 weeks)Recommendation
Aqueous Suspension at 4°C, pH 7.4 Particle Size (Z-average) Minimal increase (<10%)Recommended for short to medium-term storage
Polydispersity Index (PDI) Slight increase (<0.1)
Encapsulation Efficiency Gradual decrease (<15% leakage)
Aqueous Suspension at 25°C, pH 7.4 Particle Size (Z-average) Moderate to significant increase (>20%)Not recommended for storage
Polydispersity Index (PDI) Significant increase (>0.2)
Encapsulation Efficiency Significant decrease (>30% leakage)
Aqueous Suspension at 4°C, pH 5.0 Particle Size (Z-average) Moderate increaseNot recommended; risk of hydrolysis
Polydispersity Index (PDI) Moderate increase
Encapsulation Efficiency Moderate to significant leakage
Lyophilized with Cryoprotectant, stored at 4°C Particle Size (upon rehydration) Minimal change compared to pre-lyophilizationRecommended for long-term storage
Polydispersity Index (PDI) (upon rehydration) Minimal change
Encapsulation Efficiency (upon rehydration) Minimal loss of encapsulated content (<10%)
Lyophilized without Cryoprotectant, stored at 4°C Particle Size (upon rehydration) Significant increase (aggregation/fusion)Not recommended
Polydispersity Index (PDI) (upon rehydration) Significant increase
Encapsulation Efficiency (upon rehydration) Significant loss of encapsulated content (>50%)

Experimental Protocols

Protocol 1: Measurement of Particle Size and Zeta Potential using Dynamic Light Scattering (DLS)

This protocol outlines the procedure for monitoring the physical stability of this compound liposomes by measuring changes in their size and zeta potential over time.

Materials:

  • This compound liposome suspension

  • Appropriate storage buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability

  • Disposable cuvettes

Procedure:

  • Sample Preparation:

    • Before each measurement, gently mix the liposome suspension by inverting the vial several times. Avoid vigorous vortexing, which can disrupt the liposomes.

    • Dilute a small aliquot of the liposome suspension in the storage buffer to a suitable concentration for DLS measurement (this will depend on the instrument's sensitivity).

  • Instrument Setup:

    • Set the instrument to the desired temperature (e.g., 25°C).

    • Input the correct parameters for the dispersant (e.g., viscosity and refractive index of the buffer).

  • Particle Size Measurement:

    • Transfer the diluted liposome sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.

    • Perform the measurement to obtain the Z-average particle size and the Polydispersity Index (PDI).

  • Zeta Potential Measurement:

    • For zeta potential measurement, transfer the diluted sample to a specific zeta potential cell.

    • Perform the measurement to determine the surface charge of the liposomes.

  • Data Analysis:

    • Record the Z-average, PDI, and zeta potential at each time point (e.g., day 0, day 7, day 14, day 28).

    • An increase in Z-average and PDI over time indicates aggregation or fusion of the liposomes. A significant change in zeta potential may also indicate changes in the liposome surface.

Protocol 2: Assessment of Encapsulated Content Leakage using a Fluorescence Dequenching Assay

This protocol describes a common method to assess the integrity of liposomes by measuring the leakage of an encapsulated fluorescent dye. Carboxyfluorescein (CF) is often used for this purpose, as its fluorescence is self-quenched at high concentrations inside the liposomes. Upon leakage and dilution in the external buffer, the fluorescence increases.

Materials:

  • This compound liposomes encapsulating a self-quenching concentration of a fluorescent dye (e.g., 50 mM Carboxyfluorescein).

  • Storage buffer (e.g., HEPES buffered saline, pH 7.4).

  • Triton X-100 solution (e.g., 10% v/v).

  • 96-well black microplate.

  • Plate reader with fluorescence detection capabilities.

Procedure:

  • Sample Preparation:

    • At each time point of the stability study, take an aliquot of the CF-loaded liposome suspension.

  • Measurement of Baseline Fluorescence:

    • In a 96-well black microplate, add a small volume of the liposome suspension (e.g., 10 µL) to a larger volume of the storage buffer (e.g., 190 µL).

    • Measure the fluorescence intensity (F_t) at the appropriate excitation and emission wavelengths for the dye (e.g., for CF: excitation ~490 nm, emission ~520 nm). This represents the fluorescence from any dye that has leaked out during storage.

  • Measurement of Total Fluorescence:

    • To the same well, add a small volume of Triton X-100 solution (e.g., 10 µL of 10% Triton X-100) to lyse the liposomes and release all the encapsulated dye.

    • After a short incubation period, measure the fluorescence intensity again (F_max). This represents the total fluorescence of the encapsulated dye.

  • Calculation of Leakage:

    • The percentage of leakage can be calculated using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_0 is the fluorescence of the buffer alone (background).

  • Data Analysis:

    • Plot the % Leakage as a function of storage time to determine the leakage kinetics.

Visualizations

Caption: Degradation pathways of this compound liposomes.

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_solutions Potential Solutions Issue Liposome Instability (Aggregation or Leakage) Check_Storage Review Storage Conditions (Temp, pH, Time) Issue->Check_Storage Check_Formulation Review Formulation (Concentration, Buffer) Issue->Check_Formulation Optimize_Temp Store at 4°C Check_Storage->Optimize_Temp If Temp is high Optimize_pH Adjust to Neutral pH Check_Storage->Optimize_pH If pH is not neutral Lyophilize Lyophilize with Cryoprotectant Check_Storage->Lyophilize Dilute Dilute Suspension Check_Formulation->Dilute If concentration is high Add_Charge Incorporate Charged Lipids Check_Formulation->Add_Charge If aggregation persists Re-evaluate Re-evaluate Optimize_Temp->Re-evaluate Optimize_pH->Re-evaluate Dilute->Re-evaluate Add_Charge->Re-evaluate Lyophilize->Re-evaluate For long-term storage

Caption: Troubleshooting workflow for this compound liposome instability.

References

solving solubility problems with DSPE-N3 conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DSPE-N3 Conjugates

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting common solubility issues encountered with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Azido(Polyethylene Glycol)] (this compound) conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can its solubility be challenging?

This compound is an amphiphilic lipid-PEG conjugate. It consists of a hydrophobic (water-repelling) DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor and a hydrophilic (water-attracting) polyethylene glycol (PEG) chain terminated with an azide (-N3) group.[1][2][3] This structure makes it ideal for forming liposomes and micelles for drug delivery, as the DSPE part integrates into the lipid bilayer while the PEG chain provides a protective hydrophilic shield.[2][4]

The challenge arises from its dual nature. The long, saturated DSPE tails favor dissolution in nonpolar organic solvents, while the polar PEG chain enhances solubility in aqueous solutions. Achieving a stable, clear solution often requires careful selection of solvents or the use of specific preparation techniques.

Q2: What are the generally recommended solvents for this compound?

This compound and its derivatives are typically soluble in a range of organic solvents. Common choices include:

  • Chlorinated Solvents: Chloroform, Dichloromethane (DCM)

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

  • Other Organics: Acetone, Ethanol

For certain applications, DSPE-PEG conjugates can also be dissolved directly in hot water or aqueous buffers, particularly those with longer PEG chains (e.g., PEG-2000).

Q3: How does the molecular weight (PEG chain length) of this compound affect its solubility?

The length of the PEG chain significantly influences solubility. A longer PEG chain (e.g., 2000, 3400, 5000 g/mol ) increases the hydrophilic character of the molecule. This generally improves solubility in aqueous solutions and can reduce the tendency of the lipid to aggregate. Conversely, conjugates with shorter PEG chains will behave more like the parent DSPE lipid, showing a stronger preference for organic solvents.

Q4: Can I dissolve this compound directly in an aqueous buffer?

Direct dissolution in aqueous buffers can be difficult and may result in a cloudy suspension or micelles rather than a true solution. However, it is possible, especially for DSPE-PEG conjugates with higher molecular weight PEG chains (e.g., DSPE-PEG-2000 can be dissolved in water up to ~10 mg/mL). Gentle warming and vortexing can aid this process. For most applications involving liposome formation, a hydration method is recommended (see Protocol 2).

Q5: How should I store this compound powder and stock solutions?

  • Powder: The solid form should be stored in a dry, dark environment. For short-term storage (days to weeks), 0–4°C is suitable. For long-term storage (months to years), -20°C is recommended.

  • Stock Solutions: If prepared in an organic solvent, stock solutions can be stored at 0–4°C for short periods or at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem 1: My this compound powder is not dissolving in an organic solvent (e.g., chloroform, DMSO).

  • Initial Check: Ensure the solvent is of high purity and anhydrous, as moisture can interfere with the dissolution of lipids.

  • Increase Temperature: Gently warm the solution to 30-40°C. The solubility of lipids often increases with temperature. Avoid excessive heat, which could degrade the molecule.

  • Use Sonication: Place the vial in a bath sonicator for 5-10 minute intervals. This uses ultrasonic waves to break apart clumps of powder and enhance solvent interaction.

  • Try a Co-Solvent System: A mixture of solvents can be more effective than a single one. For DSPE lipids, a chloroform/methanol mixture (e.g., 3:1 v/v) is often very effective.

  • Verify the Compound: If solubility issues persist across multiple recommended solvents, confirm the identity and purity of the this compound conjugate via appropriate analytical methods.

Problem 2: After adding my this compound organic solution to an aqueous phase, the solution turned cloudy or formed a precipitate.

This indicates that the lipid has crashed out of solution due to the abrupt change in polarity, a common issue in nanoparticle formulation.

  • Slow Down the Addition: Introduce the lipid solution to the aqueous phase slowly and with vigorous stirring or vortexing. This allows for more controlled self-assembly into nanoparticles or micelles.

  • Use the Lipid Film Hydration Method: This is the standard and most reliable method for forming liposomes. It avoids the direct mixing of incompatible bulk solvents (See Protocol 2).

  • Increase PEG-Lipid Concentration: In mixed lipid formulations, increasing the molar percentage of the PEGylated lipid (like this compound) can improve the stability of the resulting nanoparticles in suspension.

  • Optimize Solvents for Microfluidics: If using a microfluidic system, ensure the organic solvent is fully miscible with the aqueous phase (e.g., ethanol, isopropanol).

Problem 3: My this compound conjugate precipitated out of solution during storage.

  • Check Storage Temperature: Ensure the solution is stored at the recommended temperature (-20°C for long-term). Some lipids can come out of solution at lower temperatures if their concentration is near the solubility limit.

  • Prevent Solvent Evaporation: Ensure the container is sealed tightly. Evaporation of the solvent will increase the lipid concentration, potentially beyond its solubility limit.

  • Re-dissolve Before Use: If a precipitate is observed, gently warm the solution and vortex or sonicate until it becomes clear again before use. Always ensure the lipid is fully dissolved before taking an aliquot.

Quantitative Data Summary

The solubility of DSPE and its PEGylated conjugates can vary based on the exact molecular weight of the PEG chain, temperature, and solvent purity. The table below provides approximate solubility values found in technical datasheets.

CompoundSolventApprox. SolubilityNotes
DSPE (unconjugated)Chloroform/Methanol (3:1)~20 mg/mLForms a clear, colorless solution.
DSPE (unconjugated)Ethanol< 1 mg/mL (Insoluble)May require pH adjustment and sonication.
DSPE (unconjugated)DMSO< 1 mg/mL (Slightly soluble)Often forms a suspension.
DSPE-PEG(2000)-AmineEthanol~20 mg/mLA close analog to DSPE-PEG-N3.
DSPE-PEG(2000)-AmineDimethylformamide (DMF)~11 mg/mLPurge with inert gas recommended.
DSPE-PEG-N3Chloroform, DCM, DMSO, DMFSolubleSpecific quantitative data is often lot-dependent.
DSPE-PEG-N3Hot WaterSolubleSolubility increases with PEG chain length.

Experimental Protocols

Protocol 1: Basic Solubilization of this compound in an Organic Solvent

  • Preparation: Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh the desired amount of this compound in a clean glass vial under an inert atmosphere (e.g., argon or nitrogen) if possible.

  • Solvent Addition: Add the appropriate volume of high-purity organic solvent (e.g., chloroform) to the vial to achieve the target concentration.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Aid Dissolution (If Needed): If the powder is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes or warm it gently to 30-40°C with intermittent vortexing until a clear solution is obtained.

  • Storage: Once fully dissolved, store the stock solution at -20°C under an inert atmosphere.

Protocol 2: Lipid Film Hydration for Liposome/Micelle Formation

This is the preferred method for transferring this compound from an organic solvent into an aqueous buffer to form lipid nanoparticles.

  • Dissolve Lipids: Dissolve this compound and any other lipid components in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Create Lipid Film: Remove the organic solvent using a rotary evaporator. This will deposit a thin, uniform film of lipid on the inner surface of the flask. Alternatively, a gentle stream of nitrogen gas can be used for smaller volumes in a vial.

  • Dry the Film: Place the flask/vial under high vacuum for at least 2-4 hours (or overnight) to remove any residual organic solvent. This step is critical for forming stable vesicles.

  • Hydration: Add the desired aqueous buffer (e.g., PBS, HBS) to the dried lipid film. The volume will determine the final lipid concentration.

  • Vesicle Formation: Agitate the flask to suspend the lipids in the buffer. This is typically done by vortexing. The temperature of the hydrating buffer should be above the phase transition temperature (Tc) of the lipids. For DSPE (Tc ~74°C), hydrating with a buffer pre-warmed to ~60-65°C can be effective, though this is less critical for PEGylated lipids.

  • Size Extrusion (Optional): To obtain vesicles with a uniform size distribution, the resulting suspension can be extruded through polycarbonate membranes with a defined pore size using a mini-extruder device.

Visual Guides

This compound Amphiphilic Structure DSPE DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) PEG_N3 PEG-N3 (Polyethylene Glycol - Azide) DSPE->PEG_N3 exp_dspe Favors Organic Solvents (e.g., Chloroform) DSPE->exp_dspe exp_peg Favors Aqueous Solvents (e.g., Water, Buffers) PEG_N3->exp_peg

Caption: Molecular structure of this compound highlighting its amphiphilic nature.

start This compound Fails to Dissolve solvent_q What type of solvent? start->solvent_q organic Organic Solvent (e.g., Chloroform, DMSO) solvent_q->organic Organic aqueous Aqueous Buffer (e.g., PBS, Water) solvent_q->aqueous Aqueous action1 Action 1: Gently warm solution to 30-40°C organic->action1 action2 Action 2: Use bath sonication for 5-10 minutes action1->action2 action3 Action 3: Try a co-solvent system (e.g., Chloroform:Methanol) action2->action3 success1 Success: Clear Solution action3->success1 If still fails, verify compound purity warning Warning: Direct dissolution is difficult. Cloudiness indicates micelle formation, not true solution. aqueous->warning action4 Recommended Action: Use Lipid Film Hydration Method (See Protocol 2) aqueous->action4 success2 Success: Stable Liposome/Micelle Suspension action4->success2

References

Technical Support Center: DSPE-N3 Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSPE-N3 click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions related to the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-N3) in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no yield in my this compound click chemistry reaction?

A1: Low or no product yield in a CuAAC reaction with DSPE-PEG-N3 can be attributed to several factors:

  • Inactive Catalyst: The active catalyst in CuAAC is Cu(I). If the Cu(I) is oxidized to Cu(II) by dissolved oxygen in the reaction mixture, the reaction will not proceed efficiently. This can be caused by insufficient reducing agent (e.g., sodium ascorbate) or inadequate degassing of the reaction components.

  • Poor Reagent Quality: Degradation of the DSPE-PEG-N3 or the alkyne-containing molecule can prevent a successful reaction. It is crucial to use high-purity reagents and store them under the recommended conditions (typically at -20°C, protected from light and moisture).

  • Suboptimal Reaction Conditions: Incorrect stoichiometry of reactants, improper solvent choice, non-optimal pH, or unsuitable temperature can all negatively impact the reaction yield.

  • Steric Hindrance: The bulky nature of the DSPE-PEG moiety or the molecule it is being conjugated to can sterically hinder the azide and alkyne groups from coming into close enough proximity for the reaction to occur.[1]

  • Micelle Formation: DSPE-PEG-N3 can form micelles in aqueous solutions, which may affect the accessibility of the azide group for the click reaction. The reaction kinetics can be influenced by whether the reaction occurs with individual DSPE-PEG-N3 molecules or with micelles.[2]

Q2: I observe a precipitate in my reaction mixture. What could be the cause and how can I resolve it?

A2: Precipitation during a CuAAC reaction can be due to several reasons:

  • Poor Solubility of Reagents: The alkyne-containing molecule or the final conjugate may have poor solubility in the chosen reaction solvent. Adding a co-solvent such as DMSO or DMF can often help to improve solubility.

  • Copper Catalyst Precipitation: Certain copper(I) sources or complexes may not be fully soluble in the reaction medium. Using a stabilizing ligand like THPTA or TBTA can help to keep the copper in solution.

  • Protein Aggregation: When conjugating to proteins, the reaction conditions (e.g., presence of copper, pH) can sometimes lead to protein denaturation and aggregation. Optimizing the reaction buffer and using a copper-chelating ligand can mitigate this.

Q3: My final product is difficult to purify. What are the common impurities and how can I remove them?

A3: Common impurities in this compound click chemistry reactions include:

  • Excess Reagents: Unreacted DSPE-PEG-N3 and alkyne-containing molecules are the most common impurities.

  • Copper Catalyst: Residual copper can be toxic to cells and can interfere with downstream applications.

  • Side Products: Byproducts from side reactions such as the oxidative homocoupling of terminal alkynes (Glaser coupling) can also be present.

Purification can typically be achieved using techniques like size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to separate the larger conjugate from smaller impurities. To remove residual copper, washing with a solution containing a chelating agent like EDTA is often effective.

Q4: Can the DSPE or PEG components of DSPE-PEG-N3 degrade during the click reaction?

A4: Yes, degradation is a possibility under certain conditions:

  • DSPE Hydrolysis: The ester bonds in the DSPE lipid are susceptible to hydrolysis, particularly under acidic or basic conditions. While standard CuAAC reactions are typically performed at neutral pH, prolonged reaction times or exposure to non-optimal pH can lead to the cleavage of the fatty acid chains.

  • PEG Oxidation: The polyethylene glycol (PEG) chain can be susceptible to oxidative degradation, especially in the presence of reactive oxygen species (ROS) which can be generated by the Cu(I)/ascorbate system.[3] The use of a copper-stabilizing ligand can help to minimize the generation of ROS and protect the integrity of the PEG chain.[4][5]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during this compound click chemistry experiments.

Problem Possible Cause Recommended Solution
Low or No Product Formation Inactive Cu(I) catalyst due to oxidation.Degas all solutions thoroughly before use. Prepare the sodium ascorbate solution fresh. Use a copper-chelating ligand (e.g., THPTA, TBTA) to stabilize the Cu(I) state.
Poor quality or degraded DSPE-PEG-N3 or alkyne reagent.Use fresh, high-purity reagents. Store reagents as recommended by the supplier (typically at -20°C, protected from light and moisture).
Suboptimal reaction stoichiometry.Optimize the molar ratio of alkyne to azide. A slight excess of the smaller molecule is often beneficial.
Steric hindrance.If possible, introduce a longer spacer on the alkyne-containing molecule. Optimize reaction temperature and time to favor the reaction.
Micelle formation interfering with reactivity.Try performing the reaction in a solvent system that disrupts micelles, such as a mixture of an organic solvent (e.g., DMSO, DMF) and an aqueous buffer.
Reaction Mixture Turns Green/Blue and Precipitates Oxidation of Cu(I) to Cu(II) and precipitation of copper salts.Ensure an adequate amount of reducing agent is present. Use a copper-stabilizing ligand.
Difficulty in Product Purification Residual copper catalyst.Wash the product with an aqueous solution of a chelating agent like EDTA. Use a purification method that effectively separates small molecules, such as dialysis or size-exclusion chromatography.
Presence of alkyne homodimer byproduct.Maintain anaerobic conditions during the reaction by thoroughly degassing all solutions. Use a sufficient excess of the reducing agent.
Product Instability/Degradation Hydrolysis of DSPE ester bonds.Maintain a neutral pH during the reaction and purification. Avoid prolonged exposure to acidic or basic conditions.
Oxidative degradation of the PEG chain.Use a copper-stabilizing ligand to minimize the formation of reactive oxygen species. Keep reaction times as short as possible.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of DSPE-PEG-N3

This protocol provides a starting point for the conjugation of an alkyne-containing molecule to DSPE-PEG-N3. Optimization of reactant concentrations, solvent, and reaction time may be necessary for specific applications.

Materials:

  • DSPE-PEG-N3

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF), if needed

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of DSPE-PEG-N3 and the alkyne-containing molecule in a suitable solvent (e.g., degassed buffer or a mixture of buffer and organic co-solvent).

    • Prepare a stock solution of CuSO₄ in water (e.g., 10 mM).

    • Prepare a stock solution of the copper ligand (THPTA or TBTA) in water or DMSO (e.g., 50 mM).

    • Crucially, prepare a stock solution of sodium ascorbate in water (e.g., 100 mM) immediately before use, as it is prone to oxidation.

  • Reaction Setup:

    • In a reaction vessel, combine the DSPE-PEG-N3 and the alkyne-containing molecule in the desired molar ratio (a common starting point is a 1:1.5 to 1:3 ratio of DSPE-PEG-N3 to the alkyne-containing molecule).

    • Add the copper ligand to the reaction mixture. A 5-fold molar excess of ligand to copper is often recommended.

    • Add the CuSO₄ solution to the reaction mixture. A final concentration of 50-100 µM is a good starting point.

  • Reaction Initiation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM is typical.

    • Gently mix the reaction and allow it to proceed at room temperature. Reaction times can range from 1 to 24 hours, depending on the reactants.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by techniques such as HPLC, LC-MS, or by using a fluorescently-labeled alkyne or azide and measuring the increase in fluorescence upon triazole formation.

  • Purification:

    • Once the reaction is complete, remove unreacted small molecules, copper, and byproducts using an appropriate purification method such as size-exclusion chromatography, dialysis against a buffer containing EDTA, or tangential flow filtration.

Visualizations

DSPE_N3_Click_Chemistry_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification DSPE_N3 DSPE-PEG-N3 Solution Reaction_Vessel Combine Reagents & Initiate DSPE_N3->Reaction_Vessel Alkyne Alkyne-Molecule Solution Alkyne->Reaction_Vessel Catalyst_Mix CuSO4 + Ligand Catalyst_Mix->Reaction_Vessel Reducer Fresh Sodium Ascorbate Reducer->Reaction_Vessel Initiation Monitoring Reaction Monitoring (HPLC/LC-MS) Reaction_Vessel->Monitoring Sampling Purification Purification (SEC/Dialysis) Monitoring->Purification Completion Final_Product Purified DSPE-PEG-Conjugate Purification->Final_Product

Caption: Experimental workflow for this compound click chemistry.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_reagents Reagent Problems cluster_conditions Reaction Conditions Start Low/No Product Yield Oxidation Cu(I) Oxidized? Start->Oxidation Degradation Reagents Degraded? Start->Degradation Stoichiometry Incorrect Stoichiometry? Start->Stoichiometry Steric_Hindrance Steric Hindrance? Start->Steric_Hindrance Micelles Micelle Interference? Start->Micelles Degas Degas Solutions Oxidation->Degas Fresh_Ascorbate Use Fresh Ascorbate Oxidation->Fresh_Ascorbate Ligand Add Stabilizing Ligand Oxidation->Ligand Check_Purity Verify Purity & Storage Degradation->Check_Purity Optimize_Ratio Optimize Molar Ratios Stoichiometry->Optimize_Ratio Modify_Linker Modify Linker Length Steric_Hindrance->Modify_Linker Change_Solvent Alter Solvent System Micelles->Change_Solvent

Caption: Troubleshooting logic for low yield in this compound click reactions.

References

Technical Support Center: Optimizing DSPE-N3 to Alkyne Molar Ratios

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the molar ratio of DSPE-N3 to alkyne in bioconjugation experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and clear protocols for successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to alkyne for a conjugation reaction?

A1: For initial experiments, a molar excess of the less complex or more readily available reactant is recommended. If the alkyne-containing molecule is your valuable substrate, starting with a 1.5 to 5-fold molar excess of this compound is a common starting point. Conversely, if the this compound is the limiting reagent, a similar excess of the alkyne molecule should be used.

Q2: My conjugation yield is consistently low. What are the potential causes?

A2: Low conjugation yield can be attributed to several factors:

  • Suboptimal Molar Ratio: The ratio of this compound to alkyne may need further optimization.

  • Reagent Quality: Degradation of this compound or the alkyne starting material can significantly impact efficiency. Ensure proper storage and handling.

  • Catalyst Inactivity (for CuAAC): In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.

  • Reaction Conditions: Factors such as pH, temperature, solvent, and reaction time can all influence the outcome.

  • Steric Hindrance: The azide or alkyne functional groups may be sterically hindered, preventing efficient reaction.

Q3: How does the formation of micelles by DSPE-PEG-N3 affect the conjugation reaction?

A3: DSPE-PEG-N3 is an amphiphilic molecule and can form micelles in aqueous solutions. This can either be advantageous or detrimental. Micelle formation can sequester the this compound, potentially hindering its reaction with a hydrophobic alkyne. Conversely, it might help to solubilize a hydrophobic alkyne partner. It is crucial to consider the critical micelle concentration (CMC) of your specific DSPE-PEG-N3 and the solubility of your alkyne partner when setting up the reaction.

Q4: Can I perform this conjugation without a copper catalyst?

A4: Yes, if you are using a strained alkyne such as dibenzocyclooctyne (DBCO), you can perform a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). This is often preferred for applications involving live cells or other systems where copper toxicity is a concern.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Incorrect Molar Ratio Systematically vary the molar ratio of this compound to alkyne (e.g., 1:1, 1:2, 1:5, 2:1, 5:1) to find the optimal condition for your specific reactants.
Degraded Reagents Use fresh this compound and alkyne. Store reagents as recommended by the supplier, typically at -20°C and protected from light and moisture.[1][2]
Inactive Copper Catalyst (CuAAC) Prepare the Cu(I) catalyst solution fresh. Use a stabilizing ligand like THPTA or TBTA.[3] Ensure all buffers are deoxygenated.
Suboptimal Reaction Conditions Optimize pH (typically 7-8.5 for SPAAC, 4-12 for CuAAC), temperature (room temperature to 37°C), and reaction time (1-24 hours).[4]
Precipitation in Reaction Poor Solubility of Reactants Add a co-solvent like DMSO or DMF to improve solubility.[2] The final concentration of the organic solvent should be optimized to avoid denaturation of biomolecules.
Aggregation of DSPE-PEG-N3 Ensure the concentration of DSPE-PEG-N3 is appropriate for the chosen solvent system to avoid aggregation. Sonication may help to disperse aggregates.
Inconsistent Results Variability in Reagent Preparation Prepare stock solutions of all reagents carefully and consistently. Use calibrated pipettes for accurate measurements.
Oxygen Contamination (CuAAC) Degas all solutions thoroughly before initiating the reaction. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of DSPE-PEG-N3

This protocol is a general guideline for the conjugation of DSPE-PEG-N3 to a terminal alkyne using a copper catalyst.

Materials:

  • DSPE-PEG-N3

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4, deoxygenated

  • DMSO or DMF (if needed)

Procedure:

  • Prepare Stock Solutions:

    • DSPE-PEG-N3: Prepare a 10 mM stock solution in deoxygenated PBS. If solubility is an issue, a small amount of DMSO can be used.

    • Alkyne: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO, water).

    • CuSO4: Prepare a 100 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution should be made fresh.

    • THPTA: Prepare a 200 mM stock solution in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of DSPE-PEG-N3 from the stock solution.

    • Add the alkyne-functionalized molecule to achieve the desired molar ratio (e.g., 1:2 DSPE-PEG-N3:alkyne).

    • Add deoxygenated PBS to bring the reaction to the desired final volume.

  • Catalyst Preparation:

    • In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio. Let it stand for a few minutes to form the complex.

  • Initiate the Reaction:

    • Add the Cu(I)/THPTA complex to the reaction mixture. A typical final concentration for the copper catalyst is 25-100 µM.

    • Add sodium ascorbate to the reaction mixture. A 5 to 10-fold molar excess of sodium ascorbate to CuSO4 is recommended.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the DSPE-PEG-conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of DSPE-PEG-N3

This protocol is for the copper-free conjugation of DSPE-PEG-N3 to a strained alkyne (e.g., DBCO).

Materials:

  • DSPE-PEG-N3

  • Strained alkyne-functionalized molecule (e.g., DBCO-functionalized)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Stock Solutions:

    • DSPE-PEG-N3: Prepare a 10 mM stock solution in PBS.

    • Strained Alkyne: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO, water).

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of DSPE-PEG-N3 from the stock solution.

    • Add the strained alkyne-functionalized molecule to achieve the desired molar ratio (e.g., 1:1.5 DSPE-PEG-N3:strained alkyne).

    • Add PBS to bring the reaction to the desired final volume.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 4-24 hours. The reaction can also be performed at 37°C to increase the rate.

  • Purification:

    • Purify the DSPE-PEG-conjugate using methods such as dialysis, size-exclusion chromatography, or HPLC.

Quantitative Data Summary

Parameter CuAAC SPAAC
Molar Ratio (this compound:Alkyne) 1:1 to 1:10 (can be inverted)1:1 to 1:5 (can be inverted)
Temperature Room Temperature (20-25°C)Room Temperature to 37°C
pH 4-127-8.5
Reaction Time 1 - 4 hours4 - 24 hours
Catalyst Cu(I) salt (e.g., CuSO4 with a reducing agent)None
Ligand Recommended (e.g., THPTA, TBTA)Not Applicable

Visualizations

G cluster_0 CuAAC Workflow Prepare this compound Prepare this compound Mix this compound and Alkyne Mix this compound and Alkyne Prepare this compound->Mix this compound and Alkyne Prepare Alkyne Prepare Alkyne Prepare Alkyne->Mix this compound and Alkyne Prepare Catalyst (CuSO4 + Ligand) Prepare Catalyst (CuSO4 + Ligand) Add Catalyst Add Catalyst Prepare Catalyst (CuSO4 + Ligand)->Add Catalyst Prepare Reducing Agent (NaAsc) Prepare Reducing Agent (NaAsc) Add Reducing Agent Add Reducing Agent Prepare Reducing Agent (NaAsc)->Add Reducing Agent Mix this compound and Alkyne->Add Catalyst Add Catalyst->Add Reducing Agent Incubate Incubate Add Reducing Agent->Incubate Purify Purify Incubate->Purify

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

G cluster_1 SPAAC Workflow Prepare this compound Prepare this compound Mix Reactants Mix Reactants Prepare this compound->Mix Reactants Prepare Strained Alkyne Prepare Strained Alkyne Prepare Strained Alkyne->Mix Reactants Incubate Incubate Mix Reactants->Incubate Purify Purify Incubate->Purify

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

G This compound This compound Triazole Linkage Triazole Linkage This compound->Triazole Linkage Click Reaction Alkyne Alkyne Alkyne->Triazole Linkage DSPE-Conjugate DSPE-Conjugate Triazole Linkage->DSPE-Conjugate

Caption: Logical relationship of the this compound to alkyne conjugation.

References

Validation & Comparative

Validating DSPE-N3 Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the creation of advanced drug delivery systems, lipid nanoparticles, and bioconjugates, the successful covalent linkage of molecules to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-N3) is a critical step. The azide functional group of this compound allows for highly specific and efficient conjugation, typically through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry."[1][2][3] Verifying the successful formation of the resulting triazole linkage is paramount to ensure the quality, efficacy, and safety of the final product.

This guide provides an objective comparison of mass spectrometry—the gold standard for molecular characterization—with alternative analytical techniques for validating this compound conjugation. We will delve into the experimental data each method provides, present detailed protocols, and offer a clear comparison to aid in selecting the most appropriate validation strategy for your research needs.

Mass Spectrometry: The Definitive Approach

Mass spectrometry (MS) offers unparalleled precision and detail in the analysis of molecular structures.[4][5] It directly measures the mass-to-charge ratio (m/z) of ions, providing unambiguous confirmation of a successful conjugation event by detecting the mass of the final product. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose.

Performance Comparison of this compound Conjugation Validation Techniques

FeatureMass Spectrometry (MALDI-TOF & LC-MS)Fourier-Transform Infrared (FTIR) SpectroscopyNuclear Magnetic Resonance (NMR) SpectroscopyFluorescence Spectroscopy
Primary Information Precise mass measurement of the final conjugate, confirming successful ligation.Disappearance of the azide (-N3) functional group from the starting material.Change in the chemical environment of protons and other nuclei upon triazole ring formation.Indirect detection of conjugation through a fluorescence signal change.
Sample Requirement Low (pmol to fmol range).Higher (µg to mg range).High (mg range).Very Low (nmol to pmol range).
Throughput High (MALDI) to Medium (LC-MS).High.Low.High.
Quantitative Capability Yes, with appropriate standards.Semi-quantitative (reaction monitoring).Yes, with internal standards.Yes, with a calibration curve.
Key Advantage Unambiguous confirmation of the final product's identity.Real-time reaction monitoring and simplicity.Detailed structural information of the final product.High sensitivity.
Key Limitation Destructive technique.Indirect evidence of conjugation (disappearance of starting material).Lower sensitivity and complex data analysis.Requires a fluorescently labeled conjugation partner.

Experimental Protocols

Mass Spectrometry (MALDI-TOF) Protocol for this compound Conjugate Validation

This protocol outlines the general steps for analyzing a this compound conjugate using MALDI-TOF MS.

1. Materials:

  • This compound conjugate (analyte)

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution: A saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).

  • Solvent for analyte dissolution (e.g., chloroform, methanol).

2. Sample Preparation (Dried-Droplet Method):

  • Dissolve the this compound conjugate in a suitable solvent to a concentration of approximately 1-10 pmol/µL.

  • On the MALDI target plate, spot 1 µL of the matrix solution.

  • On top of the matrix spot, add 1 µL of the analyte solution and mix gently with the pipette tip.

  • Allow the spot to air-dry completely at room temperature. The sample and matrix will co-crystallize.

3. Instrument Setup and Data Acquisition:

  • Insert the MALDI plate into the mass spectrometer.

  • Operate the instrument in positive ion reflectron mode for higher resolution.

  • Calibrate the instrument using a standard peptide mixture with masses in the expected range of the this compound conjugate.

  • Acquire mass spectra by firing the laser at the sample spot. Average multiple laser shots to improve the signal-to-noise ratio.

4. Data Analysis:

  • Process the raw data to obtain the mass spectrum.

  • Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺) of the this compound conjugate.

  • Compare the experimentally determined mass with the theoretical mass of the expected conjugate. A close match confirms the successful conjugation.

mass_spectrometry_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve this compound Conjugate mix Mix with Matrix Solution dissolve->mix spot Spot on MALDI Plate mix->spot dry Air-Dry spot->dry load Load Plate into Mass Spectrometer dry->load acquire Acquire Mass Spectrum load->acquire process Process Raw Data acquire->process compare Compare Experimental vs. Theoretical Mass process->compare confirm Confirm Conjugation compare->confirm

Caption: Workflow for this compound conjugate validation by MALDI-TOF MS.

Alternative Validation Methods

While mass spectrometry provides definitive proof of conjugation, other techniques can offer valuable, often complementary, information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that can monitor the progress of the conjugation reaction in real-time. The azide group in this compound has a strong, characteristic absorption peak around 2100 cm⁻¹. As the click chemistry reaction proceeds, this peak diminishes and eventually disappears, indicating the consumption of the starting material.

ATR-FTIR Protocol for Real-Time Reaction Monitoring:

1. Materials:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe.

  • Reaction vessel.

  • This compound, alkyne-modified molecule, and reaction solvent.

2. Procedure:

  • Set up the reaction vessel with the this compound and the alkyne-modified molecule in a suitable solvent.

  • Immerse the ATR probe into the reaction mixture.

  • Record a background spectrum of the reaction mixture before initiating the reaction.

  • Initiate the reaction (e.g., by adding the copper catalyst).

  • Continuously collect FTIR spectra at regular time intervals.

3. Data Analysis:

  • Monitor the intensity of the azide peak at ~2100 cm⁻¹.

  • The disappearance of this peak over time confirms that the this compound has reacted.

ftir_workflow cluster_reaction_setup Reaction Setup cluster_monitoring Real-Time Monitoring cluster_analysis Data Analysis mix_reactants Mix this compound and Alkyne Molecule insert_probe Insert ATR Probe mix_reactants->insert_probe initiate_reaction Initiate Reaction insert_probe->initiate_reaction collect_spectra Collect FTIR Spectra Over Time initiate_reaction->collect_spectra monitor_peak Monitor Disappearance of Azide Peak (~2100 cm⁻¹) collect_spectra->monitor_peak confirm_reaction Confirm Reaction Completion monitor_peak->confirm_reaction

Caption: Workflow for real-time monitoring of this compound conjugation using ATR-FTIR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the conjugated product. By comparing the NMR spectra of the starting materials and the final product, the formation of the triazole ring can be confirmed.

  • ¹H NMR: The formation of the 1,2,3-triazole ring results in a new characteristic singlet peak for the triazole proton, typically appearing between δ 7.5 and 8.5 ppm. Additionally, the protons on the carbon adjacent to the newly formed triazole ring will show a downfield shift.

  • ³¹P NMR: As the phosphorus atom in the DSPE headgroup is sensitive to its chemical environment, a change in its chemical shift upon conjugation can also be indicative of a successful reaction.

¹H NMR Protocol for Conjugation Validation:

1. Materials:

  • NMR spectrometer.

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • This compound, alkyne starting material, and purified this compound conjugate.

2. Procedure:

  • Dissolve a sufficient amount of each sample (starting materials and final product) in the deuterated solvent.

  • Transfer the solutions to NMR tubes.

  • Acquire ¹H NMR spectra for all samples.

3. Data Analysis:

  • Compare the spectra of the starting materials with that of the final product.

  • Look for the appearance of the characteristic triazole proton peak and shifts in the signals of neighboring protons to confirm conjugation.

Conclusion

Validating the successful conjugation of this compound is a non-negotiable step in the development of lipid-based nanoparticles and bioconjugates. Mass spectrometry stands out as the most definitive method, providing direct evidence of the final product's mass. However, alternative techniques like FTIR and NMR spectroscopy offer valuable and often complementary information. FTIR is excellently suited for real-time reaction monitoring, while NMR provides detailed structural confirmation. The choice of the most appropriate technique will depend on the specific requirements of the project, available instrumentation, and the desired level of detail in the validation process. For comprehensive characterization, a combination of these methods is often the most robust approach.

References

A Head-to-Head Comparison of DSPE-N3 and Other Azide Lipids for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of functionalized lipids is paramount in the design of targeted drug delivery systems and diagnostic tools. Among the various bioconjugation strategies, "click chemistry," particularly the azide-alkyne cycloaddition, has emerged as a robust and versatile method for attaching molecules to the surface of liposomes and nanoparticles. At the forefront of this technology is 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-N3), a widely utilized azide-functionalized lipid. This guide provides an objective comparison of this compound with other azide lipids, supported by experimental data and detailed protocols to inform the selection of the most suitable lipid for specific research applications.

This comparison will delve into the performance characteristics of this compound and its alternatives, focusing on conjugation efficiency, the influence of the lipid anchor on the stability and properties of the resulting nanoparticles, and the practical aspects of experimental execution.

Performance Comparison of Azide Lipids

The choice of an azide-functionalized lipid extends beyond the presence of the reactive azide group. The physicochemical properties of the lipid anchor, such as the length and saturation of the acyl chains and the nature of the headgroup, can significantly impact the performance of the final bioconjugate.

A key consideration is the efficiency of the bioconjugation reaction. While direct head-to-head kinetic studies comparing a wide range of azide lipids are not extensively documented in a single source, existing research allows for a comparative analysis of different lipid anchors. For instance, studies comparing DSPE-PEG-functionalized lipids with cholesterol-PEG anchors in liposome surface modification have shown that the choice of the hydrophobic anchor influences ligand grafting density and the stability of the liposomes.[1]

Table 1: Comparison of DSPE-PEG and Cholesterol-PEG Anchor Lipids for Liposome Functionalization (via Staudinger Ligation) [1]

ParameterDSPE-PEG2000-TPChol-PEG2000-TP
Mean Diameter (nm) SmallerLarger
Encapsulation Efficiency (%) HigherLower
Lectin Binding (Arbitrary Units) HigherLower

This table is adapted from a study using a triphenylphosphine (TP) moiety for Staudinger ligation, not a direct azide-alkyne click chemistry reaction. However, it provides valuable insight into how the anchor lipid (DSPE vs. Cholesterol) can influence the resulting liposome properties.

The data suggests that DSPE-based anchors may lead to smaller, more stable liposomes with higher encapsulation efficiencies compared to cholesterol-based anchors. The higher lectin binding observed with the DSPE-PEG anchor could imply a better presentation of the conjugated ligand on the liposome surface.

Another critical factor is the stability of the functionalized liposomes. The incorporation of functionalized lipids can potentially disrupt the lipid bilayer, leading to leakage of encapsulated contents. Studies have shown that copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be performed on liposomes without causing significant vesicle leakage, particularly when using appropriate catalysts and reaction conditions.[2]

Experimental Protocols

Reproducibility and success in bioconjugation are highly dependent on meticulous experimental execution. Below are detailed protocols for key experiments related to the use of this compound and other azide lipids.

Experimental Protocol 1: Preparation of Azide-Functionalized Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating DSPE-PEG-N3 using the thin-film hydration and extrusion method.

Materials:

  • Main structural lipid (e.g., DSPC or POPC)

  • Cholesterol

  • DSPE-PEG-N3

  • Chloroform

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • In a round-bottom flask, dissolve the main structural lipid, cholesterol, and DSPE-PEG-N3 in chloroform at the desired molar ratio (e.g., 55:40:5).

  • Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing for 30 minutes at a temperature above the phase transition temperature (Tc) of the main lipid.

  • Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.

  • Extrude the liposome suspension through the membrane 11-21 times to obtain unilamellar vesicles of a defined size.

  • Store the prepared liposomes at 4°C until use.

Experimental Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Liposome Surfaces

This protocol outlines a general procedure for conjugating an alkyne-containing molecule to the surface of azide-functionalized liposomes.[3]

Materials:

  • Azide-functionalized liposomes (from Protocol 1)

  • Alkyne-containing molecule (e.g., peptide, fluorescent dye)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a microcentrifuge tube, prepare a premix of CuSO₄ and the copper-chelating ligand in the reaction buffer.

  • To a separate tube containing the azide-functionalized liposomes, add the alkyne-containing molecule.

  • Add the CuSO₄/ligand premix to the liposome/alkyne mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.

  • Purify the conjugated liposomes from unreacted components and the copper catalyst using a suitable method such as size-exclusion chromatography (e.g., Sepharose CL-4B column) or dialysis.

Experimental Protocol 3: Quantification of Conjugation Efficiency

Determining the extent of conjugation is crucial for characterizing the final product. This can be achieved by quantifying the amount of conjugated ligand and relating it to the total amount of lipid.

Procedure:

  • Quantify the Lipid Concentration: Determine the phospholipid concentration of the purified conjugated liposomes using a phosphate assay (e.g., Bartlett assay).

  • Quantify the Conjugated Ligand:

    • For fluorescently labeled ligands: Use fluorescence spectroscopy to measure the fluorescence intensity of the liposome sample and compare it to a standard curve of the free fluorescent ligand.

    • For protein/peptide ligands: Use a protein quantification assay (e.g., BCA or micro-BCA assay) after solubilizing the liposomes with a suitable detergent (e.g., 1% Triton X-100).

  • Calculate Conjugation Efficiency: Express the conjugation efficiency as the molar ratio of the conjugated ligand to the total lipid.

Visualizing Experimental Workflows and Pathways

To further clarify the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_conjugation Bioconjugation (CuAAC) cluster_analysis Analysis lipid_mixing Lipid Mixing (DSPC, Chol, this compound) film_formation Thin Film Formation lipid_mixing->film_formation hydration Hydration film_formation->hydration extrusion Extrusion hydration->extrusion azide_liposomes Azide-Functionalized Liposomes extrusion->azide_liposomes reaction Click Reaction (Cu(I), Ascorbate, Ligand) azide_liposomes->reaction alkyne_molecule Alkyne-Molecule alkyne_molecule->reaction purification Purification reaction->purification characterization Characterization (Size, Zeta Potential) purification->characterization quantification Quantification of Conjugation Efficiency purification->quantification

Figure 1: Experimental workflow for liposome preparation and bioconjugation.

click_chemistry_pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle azide Liposome-N3 product Liposome-Triazole-Molecule azide->product alkyne Molecule-Alkyne alkyne->product cu_ii Cu(II) ascorbate Sodium Ascorbate cu_i Cu(I) ascorbate->cu_i Reduction cu_i->product Catalysis

Figure 2: Simplified pathway of copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Conclusion

This compound remains a cornerstone for the surface functionalization of liposomes and nanoparticles due to its commercial availability and the well-established protocols for its use in click chemistry. However, for specialized applications, researchers should consider the potential benefits of alternative azide lipids. The choice of the lipid anchor can influence critical parameters such as particle size, stability, and the biological activity of the final conjugate. While comprehensive comparative data is still emerging, the available evidence suggests that factors like acyl chain length and the nature of the hydrophobic anchor (e.g., phospholipid vs. cholesterol) are important variables to consider in the design of experiments. The detailed protocols and workflows provided in this guide serve as a starting point for researchers to develop and optimize their bioconjugation strategies, ultimately leading to more effective and well-characterized drug delivery systems.

References

Assessing the Biocompatibility of DSPE-N3 Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of functionalized nanoparticles has opened new frontiers in targeted drug delivery and diagnostics. Among these, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azide(polyethylene glycol)] (DSPE-N3) nanoparticles are gaining attention for their potential in "click" chemistry applications, allowing for the straightforward conjugation of targeting ligands, imaging agents, and therapeutic molecules. However, a thorough assessment of their biocompatibility is paramount before their translation into preclinical and clinical settings. This guide provides a comparative overview of the biocompatibility of this compound nanoparticles, juxtaposed with commonly used alternatives such as DSPE-PEG nanoparticles, conventional liposomes, and poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Executive Summary

While direct comparative studies on the biocompatibility of this compound nanoparticles are limited in publicly available literature, an assessment can be extrapolated from the well-documented biocompatibility of its components, DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) and PEG (polyethylene glycol), and from studies on other azide-functionalized nanoparticles. DSPE-PEG, the backbone of this compound, is widely regarded as a biocompatible and non-toxic entity that enhances the stability and circulation time of nanoparticles. The introduction of the azide (-N3) group for "click" chemistry applications is generally considered to have minimal impact on the overall biocompatibility, as suggested by studies on other azide-functionalized systems which have shown them to be non-toxic in various cell lines.

This guide will delve into the standard assays for evaluating nanoparticle biocompatibility—cytotoxicity, hemolysis, and in vivo toxicity—providing both experimental protocols and a comparative analysis based on available data for this compound and its counterparts.

In Vitro Cytotoxicity Assessment

Cytotoxicity assays are fundamental in determining the potential of a nanoparticle to induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Table 1: Comparative In Vitro Cytotoxicity of Nanoparticles (Illustrative Data)

Nanoparticle FormulationCell LineIC50 (µg/mL)Reference (Illustrative)
This compound Nanoparticles HEK293> 100 (Estimated)Hypothetical
DSPE-PEG NanoparticlesHEK293> 100[1]
Conventional Liposomes (DSPC/Chol)HeLa> 150[2]
PLGA NanoparticlesA54950 - 200 (Varies with formulation)[3]

Note: The IC50 value for this compound is an estimation based on the high biocompatibility of DSPE-PEG and the generally low cytotoxicity associated with azide functionalization. Direct experimental data is needed for confirmation.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cells (e.g., HEK293, HeLa, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Nanoparticle Treatment: Prepare serial dilutions of the nanoparticle suspensions (this compound, DSPE-PEG, Liposomes, PLGA) in a complete cell culture medium. Replace the existing medium with 100 µL of the nanoparticle-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value, the concentration of nanoparticles that causes 50% inhibition of cell growth, is then determined.

Hemocompatibility: Hemolysis Assay

The hemolytic potential of intravenously administered nanoparticles is a critical safety parameter. The hemolysis assay measures the ability of a substance to damage red blood cells (RBCs), leading to the release of hemoglobin.

Table 2: Comparative Hemolytic Activity of Nanoparticles

Nanoparticle FormulationConcentration (µg/mL)Hemolysis (%)Reference
This compound Nanoparticles 100< 2 (Estimated)Hypothetical
DSPE-PEG Liposomes160< 2[4]
Conventional Liposomes100< 5[5]
PLGA Nanoparticles200< 5

Note: The hemolysis percentage for this compound is an estimation. It is anticipated to be very low, in line with DSPE-PEG nanoparticles. According to ASTM F756-00 standard, hemolysis percentages below 2% are considered non-hemolytic, 2-5% slightly hemolytic, and above 5% hemolytic.

Experimental Protocol: Hemolysis Assay
  • Blood Collection: Obtain fresh human or animal blood in tubes containing an anticoagulant (e.g., EDTA).

  • RBC Isolation: Centrifuge the blood at 1000 x g for 10 minutes to pellet the RBCs. Wash the RBC pellet three times with phosphate-buffered saline (PBS).

  • RBC Suspension: Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Nanoparticle Incubation: In microcentrifuge tubes, mix 100 µL of the RBC suspension with 100 µL of various concentrations of the nanoparticle suspensions.

  • Controls: Use PBS as a negative control (0% hemolysis) and deionized water or Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Incubate the tubes at 37°C for 2 hours with gentle shaking.

  • Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes.

  • Hemoglobin Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

In Vivo Toxicity Assessment

In vivo studies in animal models are essential to evaluate the systemic toxicity, biodistribution, and overall safety profile of nanoparticles. These studies typically involve monitoring for signs of toxicity, analyzing blood chemistry and hematology, and performing histopathological examination of major organs.

Table 3: Comparative In Vivo Toxicity Profile (General Observations)

Nanoparticle FormulationAcute ToxicityChronic ToxicityKey Findings
This compound Nanoparticles Expected to be lowData not availableBased on DSPE-PEG biocompatibility, low toxicity is anticipated.
DSPE-PEG NanoparticlesLowGenerally well-toleratedNo significant organ damage or inflammation reported in multiple studies.
Conventional LiposomesGenerally lowCan be immunogenic depending on compositionBiodegradable and generally safe, but can be cleared by the reticuloendothelial system.
PLGA NanoparticlesLow to moderateCan induce inflammationBiodegradable, but acidic degradation byproducts can cause localized inflammation.
Experimental Protocol: Acute In Vivo Toxicity Study (Rodent Model)
  • Animal Model: Use healthy mice or rats of a specific strain, age, and weight.

  • Administration: Administer a single dose of the nanoparticle suspension (e.g., via intravenous injection) at various concentrations. A control group should receive the vehicle solution.

  • Observation: Monitor the animals for a period of 14 days for any signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Blood Analysis: At the end of the study period, collect blood samples for hematological and serum biochemical analysis to assess organ function (liver, kidneys, etc.).

  • Histopathology: Euthanize the animals and perform a gross necropsy. Collect major organs (liver, spleen, kidneys, lungs, heart, brain) for histopathological examination to identify any signs of tissue damage or inflammation.

Visualizing the Workflow and Pathways

To better illustrate the experimental processes and the underlying biological rationale, the following diagrams are provided.

Experimental_Workflow_for_Biocompatibility_Assessment cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Hemolysis Assay Hemolysis Assay Acute Toxicity Study Acute Toxicity Study Biodistribution Biodistribution Acute Toxicity Study->Biodistribution Histopathology Histopathology Acute Toxicity Study->Histopathology This compound Nanoparticle This compound Nanoparticle This compound Nanoparticle->Cytotoxicity Assay (MTT) Cell Viability This compound Nanoparticle->Hemolysis Assay RBC Lysis This compound Nanoparticle->Acute Toxicity Study Systemic Effects

Biocompatibility assessment workflow for this compound nanoparticles.

Signaling_Pathway_of_Nanoparticle_Induced_Cytotoxicity Nanoparticle Interaction with Cell Membrane Nanoparticle Interaction with Cell Membrane Internalization (Endocytosis) Internalization (Endocytosis) Nanoparticle Interaction with Cell Membrane->Internalization (Endocytosis) Lysosomal Escape/Damage Lysosomal Escape/Damage Internalization (Endocytosis)->Lysosomal Escape/Damage Mitochondrial Dysfunction Mitochondrial Dysfunction Lysosomal Escape/Damage->Mitochondrial Dysfunction ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Apoptosis Signaling Cascade Apoptosis Signaling Cascade ROS Production->Apoptosis Signaling Cascade Cell Death Cell Death Apoptosis Signaling Cascade->Cell Death

Potential signaling pathway for nanoparticle-induced cytotoxicity.

Conclusion

Based on the available evidence for its constituent components and related azide-functionalized systems, this compound nanoparticles are anticipated to exhibit a favorable biocompatibility profile, characterized by low in vitro cytotoxicity and minimal hemolytic activity. Their in vivo toxicity is also expected to be low, comparable to that of DSPE-PEG nanoparticles. However, it is crucial to emphasize that these are extrapolations, and rigorous, direct comparative studies are necessary to definitively establish the safety profile of this compound nanoparticles. Researchers and drug developers should conduct comprehensive biocompatibility assessments as outlined in this guide before advancing this compound-based formulations into further preclinical and clinical development. The detailed protocols and comparative framework provided herein serve as a valuable resource for designing and interpreting such critical safety studies.

References

Stability Showdown: DSPE-N3 vs. DSPE-Maleimide Linkages in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A critical comparison for researchers in drug development reveals the stability profiles of DSPE-N3 and DSPE-maleimide linkages, highlighting the inherent reactivity of maleimides and the robust nature of the azide functional group. This guide provides a comprehensive analysis of their in vitro and in vivo stability, supported by experimental data, to inform the selection of the optimal linker for therapeutic applications.

In the realm of targeted drug delivery and bioconjugation, the choice of linkage chemistry is paramount to ensure the stability and efficacy of the final product. Among the various strategies, distal cholestenyl-polyethylene glycol with a terminal functional group (DSPE-PEG) has emerged as a popular choice for anchoring targeting ligands or drugs to nanocarriers like liposomes. Two commonly employed reactive handles on the terminus of DSPE-PEG are azide (N3) and maleimide. While both serve to conjugate biomolecules, their stability under physiological conditions can differ significantly, impacting the in vivo fate of the therapeutic agent.

In Vitro Stability: A Tale of Two Chemistries

The stability of a linker in a biological milieu is a critical determinant of a drug conjugate's performance. In vitro studies in environments mimicking physiological conditions, such as varying pH and the presence of serum, are crucial for predicting in vivo behavior.

DSPE-Maleimide: Susceptibility to Degradation

Maleimide chemistry is widely used for its rapid and specific reaction with thiols, such as those found in cysteine residues of proteins. However, the resulting thioether bond is susceptible to two primary degradation pathways:

  • Retro-Michael Reaction: This reversible reaction can lead to the cleavage of the maleimide-thiol adduct, resulting in the detachment of the conjugated molecule. This is a significant concern in the presence of other thiols, such as glutathione, which is abundant in the cytoplasm and in blood plasma.

  • Hydrolysis: The thiosuccinimide ring of the maleimide adduct can undergo hydrolysis, which, while preventing the retro-Michael reaction, alters the structure of the linker.

Quantitative data from studies on antibody-drug conjugates (ADCs) using maleimide-based linkers indicate that a significant portion of the conjugate can degrade over time in plasma. For instance, some studies have shown that approximately 50% of a conventional maleimide-based ADC can be cleaved in human plasma over a seven-day period[1]. The rate of these degradation reactions is influenced by factors such as pH and the specific chemical environment of the linkage[2][3].

This compound: A More Robust Alternative

In contrast, the azide functional group is generally considered to be highly stable under a wide range of biological conditions. It does not readily react with endogenous functional groups found in the body, making it a bioorthogonal handle. The primary reaction of interest for this compound is the "click chemistry" reaction with an alkyne, which forms a highly stable triazole ring.

While direct quantitative studies comparing the stability of this compound to DSPE-maleimide under identical in vitro conditions are not abundant in the public literature, the inherent chemical properties of the azide group suggest superior stability. Studies on click chemistry applications consistently highlight the stability of the azide and the resulting triazole linkage[1].

In Vivo Stability: Implications for Therapeutic Efficacy

The in vivo stability of the linker directly impacts the pharmacokinetic profile and therapeutic index of a drug conjugate. Premature cleavage of the drug from its carrier can lead to off-target toxicity and reduced efficacy.

The instability of maleimide-thiol linkages observed in vitro translates to challenges in vivo. The retro-Michael reaction can lead to the transfer of the drug-linker to other proteins in the blood, most notably albumin, which has a free cysteine residue. This can alter the biodistribution of the drug and lead to unintended side effects.

Conversely, the high stability of the this compound linkage is expected to result in a more stable conjugate in vivo. Once the click reaction has been performed to attach a targeting ligand or drug, the resulting triazole linkage is exceptionally robust and resistant to cleavage in the biological environment. This ensures that the therapeutic payload remains attached to the nanocarrier until it reaches the target site.

Quantitative Stability Comparison

While direct head-to-head quantitative comparisons are limited, the available data on maleimide stability provides a benchmark.

Linkage TypeConditionStability MetricObservation
DSPE-Maleimide (Thioether) Human Plasma% Intact ConjugateApproximately 50% degradation over 7 days for some ADCs[1].
DSPE-Maleimide (Thioether) Reducing Environment (e.g., with glutathione)Half-life of conversionCan range from 3.1 to 258 hours depending on the specific maleimide and thiol.
This compound Biological MediaGeneral ObservationConsidered highly stable and bioorthogonal. The resulting triazole from click chemistry is also very stable.

Table 1: Summary of In Vitro Stability Data for Maleimide Linkages.

Experimental Protocols for Stability Assessment

To aid researchers in evaluating the stability of their DSPE-PEG conjugates, the following experimental workflows are provided.

In Vitro Stability Assessment in Serum

This protocol outlines a general method for determining the stability of a DSPE-PEG conjugate in serum.

InVitro_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_quant Quantification prep Prepare DSPE-PEG conjugate solution mix Incubate conjugate in serum at 37°C prep->mix serum Obtain fresh serum serum->mix tp0 Time = 0 mix->tp0 t=0 sample tp_x Time = x hours/days mix->tp_x analyze Analyze by HPLC, LC-MS, or ELISA tp0->analyze stop_rxn Quench reaction (e.g., precipitation) tp_x->stop_rxn stop_rxn->analyze quantify Quantify intact conjugate analyze->quantify plot Plot % intact conjugate vs. time quantify->plot

Caption: Workflow for in vitro stability assessment in serum.

Methodology:

  • Incubation: The DSPE-PEG conjugate is incubated in serum (e.g., human or mouse) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Analysis: The amount of intact conjugate is quantified at each time point using a suitable analytical method.

    • For DSPE-Maleimide: Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to separate the intact conjugate from cleaved products. Mass spectrometry (LC-MS) can confirm the identity of the species.

    • For this compound: If the conjugate is fluorescently labeled, fluorescence spectroscopy can be used. Alternatively, if the conjugated molecule can be detected, HPLC or LC-MS can be employed.

  • Data Analysis: The percentage of intact conjugate is plotted against time to determine the stability profile and calculate the half-life.

In Vivo Stability Assessment

This protocol provides a general workflow for assessing the in vivo stability of DSPE-PEG conjugates.

InVivo_Stability_Workflow cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis cluster_pk Pharmacokinetics admin Administer conjugate to animal model blood Collect blood samples at various time points admin->blood process Process blood to obtain plasma blood->process extract Extract conjugate from plasma process->extract analyze Quantify intact conjugate (e.g., LC-MS/MS, ELISA) extract->analyze pk_analysis Determine pharmacokinetic parameters analyze->pk_analysis

Caption: Workflow for in vivo stability assessment.

Methodology:

  • Administration: The DSPE-PEG conjugate is administered to an appropriate animal model (e.g., mouse, rat) via the intended route (e.g., intravenous).

  • Blood Sampling: Blood samples are collected at predetermined time points.

  • Plasma Processing: Plasma is isolated from the blood samples.

  • Quantification: The concentration of the intact conjugate in the plasma is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).

  • Pharmacokinetic Analysis: The data is used to determine pharmacokinetic parameters, including the half-life of the intact conjugate in circulation.

Conclusion and Recommendations

The choice between this compound and DSPE-maleimide linkages has significant implications for the stability and in vivo performance of drug conjugates. While maleimide chemistry offers a straightforward approach for thiol-specific conjugation, the inherent instability of the resulting thioether bond, primarily due to the retro-Michael reaction, is a critical drawback. This can lead to premature drug release and off-target effects.

For applications requiring high in vivo stability and a long circulation half-life, the this compound linkage, coupled with click chemistry for conjugation, presents a more robust and reliable option. The bioorthogonal nature of the azide group and the exceptional stability of the resulting triazole linkage minimize the risk of premature cleavage.

Researchers and drug development professionals are encouraged to carefully consider the stability requirements of their specific application and to conduct thorough in vitro and in vivo stability studies to select the most appropriate linker chemistry. For long-circulating nanocarriers and targeted therapeutics, the superior stability of the this compound linkage makes it a highly attractive choice for ensuring that the therapeutic payload remains securely attached until it reaches its intended target.

References

A Comparative Guide to Liposome Functionalization: Alternatives to DSPE-PEG-N3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The surface functionalization of liposomes is a critical step in the development of targeted drug delivery systems and advanced nanomedicines. For years, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-N3) has been a cornerstone for attaching targeting ligands, imaging agents, and other functional moieties to the liposome surface via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." However, the potential cytotoxicity of the copper catalyst has driven the exploration of alternative bioorthogonal and biocompatible conjugation strategies.

This guide provides an objective comparison of prominent alternatives to DSPE-PEG-N3 for liposome functionalization, supported by experimental data and detailed protocols. We will delve into various chemistries, evaluating their performance in terms of efficiency, stability, and biocompatibility to aid researchers in selecting the optimal strategy for their specific application.

Comparison of Liposome Functionalization Chemistries

The choice of conjugation chemistry is paramount and depends on factors such as the nature of the ligand, the desired stability of the linkage, and the intended in vitro or in vivo application. Below is a summary of key performance indicators for various alternatives to the traditional CuAAC reaction with DSPE-PEG-N3.

Conjugation Chemistry Lipid Anchor Example Reaction Partners Typical Reaction Time Conjugation Efficiency Linkage Stability Key Advantages Key Disadvantages
CuAAC DSPE-PEG-N3Azide + Terminal Alkyne1-4 hoursHighVery Stable (Triazole)Fast, high yielding, wide availability of reagents.Requires cytotoxic copper catalyst.
SPAAC DSPE-PEG-DBCO/BCNAzide + Strained Alkyne1-12 hoursHigh (typically >80%)[1]Very Stable (Triazole)Copper-free, highly bioorthogonal, suitable for in vivo applications.[2][3]Strained alkynes can be expensive and sometimes less stable.[4]
Staudinger Ligation DSPE-PEG-TriphenylphosphineAzide + Triphenylphosphine6-12 hoursHighStable (Amide)Catalyst-free, bioorthogonal.[5]Slower kinetics, phosphine reagents can be prone to oxidation.
Oxime Ligation DSPE-PEG-AminooxyAldehyde/Ketone + Aminooxy1-4 hoursHighStable (Oxime)Highly chemoselective, catalyst-free, stable linkage.Can be slower at neutral pH without a catalyst like aniline.
Thiol-Maleimide DSPE-PEG-MaleimideThiol + Maleimide1-2 hoursHighModerately StableFast, efficient, widely used.Maleimide can undergo hydrolysis; linkage can be reversible via retro-Michael addition.
IEDDA DSPE-PEG-Tetrazine/TCOTetrazine + Trans-cycloocteneMinutesVery HighStableExtremely fast kinetics, highly bioorthogonal.Reagents can be complex to synthesize and may have stability issues.
Hydrazone Ligation DSPE-PEG-HydrazideAldehyde/Ketone + Hydrazide1-4 hoursHighpH-Sensitive (Labile at acidic pH)pH-responsive release.Linkage is generally less stable than other covalent bonds at neutral pH.
NHS Ester-Amine Coupling DSPE-PEG-NHSAmine + NHS Ester1-2 hoursModerate to HighStable (Amide)Well-established, readily available reagents.NHS esters are prone to hydrolysis, potential for side reactions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful liposome functionalization. Below are representative protocols for several of the discussed alternative chemistries.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-containing ligand to liposomes functionalized with a dibenzocyclooctyne (DBCO) group.

Materials:

  • Pre-formed liposomes containing DSPE-PEG-DBCO (1-5 mol%)

  • Azide-functionalized ligand (e.g., peptide, antibody)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction vessel (e.g., microcentrifuge tube)

  • Incubator or shaker

Procedure:

  • Prepare a solution of the azide-functionalized ligand in PBS.

  • Add the ligand solution to the pre-formed DBCO-liposome suspension. A typical molar ratio of DBCO groups on the liposome surface to the azide-ligand is 1:1 to 1:5.

  • Incubate the reaction mixture at room temperature for 4-12 hours with gentle agitation. For larger molecules like proteins, the reaction may be slower.

  • Monitor the conjugation progress using a suitable analytical technique (e.g., HPLC, SDS-PAGE for protein ligands).

  • Purify the functionalized liposomes from unreacted ligand using size exclusion chromatography (SEC) or dialysis.

Staudinger Ligation

This protocol outlines the conjugation of an azide-containing ligand to triphenylphosphine-functionalized liposomes.

Materials:

  • Pre-formed liposomes containing DSPE-PEG-Triphenylphosphine (1-5 mol%)

  • Azide-functionalized ligand

  • Phosphate-buffered saline (PBS), pH 7.4, deoxygenated

  • Inert gas (e.g., argon or nitrogen)

  • Reaction vessel

Procedure:

  • Prepare a solution of the azide-functionalized ligand in deoxygenated PBS.

  • In a reaction vessel under an inert atmosphere, add the ligand solution to the triphenylphosphine-liposome suspension.

  • Incubate the mixture at room temperature for 6-12 hours with gentle stirring.

  • The reaction progress can be monitored by HPLC or other appropriate methods.

  • Purify the conjugated liposomes using SEC or dialysis to remove excess reactants.

Oxime Ligation

This protocol describes the reaction between an aminooxy-functionalized liposome and an aldehyde-containing ligand.

Materials:

  • Pre-formed liposomes containing DSPE-PEG-Aminooxy (1-5 mol%)

  • Aldehyde-functionalized ligand

  • Acetate buffer (pH 4.5-5.5) or PBS (pH 7.4)

  • Aniline (optional, as a catalyst)

  • Reaction vessel

Procedure:

  • Dissolve the aldehyde-functionalized ligand in the chosen buffer. For faster kinetics, an acidic buffer and the addition of a catalyst like aniline (10-100 mM) can be used, though the reaction proceeds at neutral pH as well.

  • Add the ligand solution to the aminooxy-liposome suspension.

  • Incubate the reaction mixture at room temperature for 1-4 hours.

  • Monitor the formation of the oxime bond via a suitable analytical method.

  • Purify the functionalized liposomes by SEC or dialysis.

Thiol-Maleimide Michael Addition

This protocol details the conjugation of a thiol-containing ligand to maleimide-functionalized liposomes.

Materials:

  • Pre-formed liposomes containing DSPE-PEG-Maleimide (1-5 mol%)

  • Thiol-containing ligand (e.g., cysteine-containing peptide)

  • HEPES or phosphate buffer, pH 6.5-7.5

  • EDTA (optional, to prevent disulfide bond formation)

  • Reaction vessel

Procedure:

  • Dissolve the thiol-containing ligand in the reaction buffer. If the ligand has disulfide bonds, they may need to be reduced prior to conjugation.

  • Add the ligand solution to the maleimide-liposome suspension. A slight molar excess of the thiol-ligand may be used.

  • Incubate the reaction at room temperature for 1-2 hours.

  • The reaction can be quenched by adding a small molecule thiol like cysteine or β-mercaptoethanol.

  • Purify the conjugated liposomes using SEC or dialysis. It is important to note that the maleimide group can hydrolyze, so the liposomes should be used relatively quickly after preparation.

Visualizing the Pathways and Workflows

To better understand the chemical transformations and experimental processes, the following diagrams have been generated using Graphviz.

cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_staudinger Staudinger Ligation cluster_oxime Oxime Ligation cluster_thiol Thiol-Maleimide Addition Liposome_DBCO Liposome-PEG-DBCO Functionalized_Liposome_SPAAC Functionalized Liposome (Triazole Linkage) Liposome_DBCO->Functionalized_Liposome_SPAAC + Azide_Ligand Azide-Ligand Azide_Ligand->Functionalized_Liposome_SPAAC Liposome_TPP Liposome-PEG-PPh2 Functionalized_Liposome_S Functionalized Liposome (Amide Linkage) Liposome_TPP->Functionalized_Liposome_S + Azide_Ligand_S Azide-Ligand Azide_Ligand_S->Functionalized_Liposome_S Liposome_Aminooxy Liposome-PEG-ONH2 Functionalized_Liposome_O Functionalized Liposome (Oxime Linkage) Liposome_Aminooxy->Functionalized_Liposome_O + Aldehyde_Ligand Aldehyde-Ligand Aldehyde_Ligand->Functionalized_Liposome_O Liposome_Mal Liposome-PEG-Maleimide Functionalized_Liposome_T Functionalized Liposome (Thioether Linkage) Liposome_Mal->Functionalized_Liposome_T + Thiol_Ligand Thiol-Ligand Thiol_Ligand->Functionalized_Liposome_T

Caption: Overview of alternative liposome functionalization chemistries.

start Start: Pre-formed Liposomes with Reactive Lipid prepare_ligand Prepare Ligand Solution in Reaction Buffer start->prepare_ligand mix Mix Liposomes and Ligand Solution prepare_ligand->mix incubate Incubate under Optimized Conditions (Time, Temp) mix->incubate monitor Monitor Reaction Progress (e.g., HPLC, SDS-PAGE) incubate->monitor monitor->incubate Continue Incubation purify Purify Functionalized Liposomes (SEC, Dialysis) monitor->purify Reaction Complete characterize Characterize Final Product (Size, Zeta, Conjugation Efficiency) purify->characterize end End: Purified Functionalized Liposomes characterize->end

Caption: General experimental workflow for liposome functionalization.

Conclusion

The field of liposome functionalization has moved beyond a reliance on DSPE-PEG-N3 and copper-catalyzed click chemistry. A diverse toolkit of bioorthogonal and chemoselective reactions is now available to researchers, each with its own set of advantages and disadvantages. Copper-free click chemistries like SPAAC and IEDDA offer high efficiency and biocompatibility, making them ideal for in vivo applications. Staudinger and oxime ligations provide stable, catalyst-free alternatives, while thiol-maleimide chemistry remains a rapid and efficient, albeit potentially less stable, option. The choice of a pH-sensitive linker like a hydrazone can be strategically employed for triggered release in acidic environments such as tumors or endosomes.

By carefully considering the factors outlined in this guide and tailoring the chosen methodology to the specific research question, scientists and drug developers can effectively design and synthesize functionalized liposomes for a new generation of targeted therapies and diagnostics.

References

Evaluating the Targeting Efficiency of DSPE-N3 Modified Liposomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted drug delivery systems has revolutionized the therapeutic landscape, offering the potential to enhance efficacy while minimizing off-target side effects. Among the various nanocarriers, liposomes have emerged as a clinically established platform. The functionalization of liposomes with targeting ligands is a key strategy to improve their therapeutic index. Distearoylphosphatidylethanolamine-Poly(ethylene glycol) with a terminal azide group (DSPE-PEG-N3) has become a popular choice for creating targeted liposomes due to its role in "click chemistry." This highly efficient and specific conjugation method allows for the attachment of a wide array of targeting moieties to the liposome surface.

This guide provides an objective comparison of the targeting efficiency of DSPE-N3 modified liposomes against non-targeted counterparts, supported by experimental data from peer-reviewed studies. We delve into the in vitro and in vivo performance of these targeted vesicles, offering a comprehensive overview for researchers and developers in the field of nanomedicine.

Comparative Analysis of Targeting Efficiency

The efficacy of a targeted liposomal system is primarily assessed by its ability to selectively recognize and interact with target cells, leading to enhanced cellular uptake and accumulation at the desired site of action, such as a tumor. Below, we present a summary of quantitative data from studies evaluating the targeting efficiency of liposomes functionalized with ligands via DSPE-PEG linkers, a strategy readily achievable with DSPE-PEG-N3.

In Vitro Cellular Uptake

Cellular uptake studies are fundamental in demonstrating the enhanced interaction of targeted liposomes with specific cell lines. These experiments typically involve incubating cells with fluorescently labeled liposomes and quantifying the uptake using techniques like flow cytometry or fluorescence microscopy.

Liposome FormulationTargeting LigandCell LineCellular Uptake Enhancement (vs. Non-Targeted)Reference
cRGD-Lipo-PEGCyclic RGD peptideHCT116Significantly higher[1]
cRGD-CLCyclic RGD peptideMCF-7Significantly enhanced binding[2][3]
Anti-HER2 ImmunoliposomesAnti-HER2 mAbHER2-positive cancer cellsIncreased cytotoxicity and binding[4]
Aptamer-functionalized liposomesAS1411 aptamerBreast cancer cellsIncreased cellular internalization[4]
In Vivo Tumor Accumulation

The ultimate goal of targeted delivery is to increase the concentration of the therapeutic agent at the disease site. In vivo biodistribution studies in animal models are critical for evaluating this parameter. The data below compares the tumor accumulation of targeted liposomes versus non-targeted liposomes.

Liposome FormulationTargeting LigandAnimal ModelTumor Accumulation (%ID/g) - TargetedTumor Accumulation (%ID/g) - Non-TargetedReference
cRGD-Lipo-PEG/DiRCyclic RGD peptideHCT116 xenograft mice0.87 x 10⁹ (fluorescence intensity)0.18 x 10⁹ (fluorescence intensity)
Functionalized Liposomes (¹¹¹In)Anti-CEA x Anti-DTPA-In BsMAbLS174T xenograft mice7.5 ± 2.44.5 ± 0.45
f-QD-L (DOPC:Chol:DSPE-PEG2000)-C57BL6 mice with tumors-Lower liver uptake compared to cationic f-QD-L

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the targeting efficiency of this compound modified liposomes.

Preparation of cRGD-Targeted Liposomes via DSPE-PEG-N3

This protocol outlines the general steps for preparing targeted liposomes using DSPE-PEG-N3 and a cRGD peptide functionalized with a terminal alkyne group for click chemistry.

Materials:

  • DSPE-PEG-N3

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Alkyne-functionalized cRGD peptide

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Chloroform and Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Film Hydration:

    • Dissolve DPPC, cholesterol, and DSPE-PEG-N3 in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Size Extrusion:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of the lipids.

    • Subject the resulting multilamellar vesicles (MLVs) to several freeze-thaw cycles.

    • Extrude the liposome suspension through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a mini-extruder to obtain unilamellar vesicles (LUVs) of a defined size.

  • Click Chemistry Conjugation:

    • To the liposome suspension, add the alkyne-functionalized cRGD peptide.

    • Add freshly prepared solutions of CuSO₄ and sodium ascorbate to catalyze the azide-alkyne cycloaddition reaction.

    • Allow the reaction to proceed for a specified time (e.g., 4-24 hours) at room temperature with gentle stirring.

  • Purification:

    • Remove unreacted peptide and catalyst by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against PBS.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the final liposomal formulation using dynamic light scattering (DLS).

    • Quantify the amount of conjugated peptide using a suitable assay (e.g., HPLC or a colorimetric assay).

In Vitro Cellular Uptake Assay

This protocol describes how to quantify the cellular uptake of targeted liposomes using flow cytometry.

Materials:

  • Targeted and non-targeted liposomes labeled with a fluorescent dye (e.g., Rhodamine-PE).

  • Target cancer cell line (e.g., MCF-7, HCT116).

  • Cell culture medium and supplements.

  • Trypsin-EDTA.

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed the target cells in 24-well plates at a density that allows for approximately 70-80% confluency on the day of the experiment.

  • Incubation:

    • Remove the culture medium and wash the cells with PBS.

    • Add fresh medium containing the fluorescently labeled targeted or non-targeted liposomes at a specific concentration.

    • Incubate the cells for a defined period (e.g., 4 hours) at 37°C in a CO₂ incubator.

  • Cell Harvesting and Staining:

    • After incubation, wash the cells three times with cold PBS to remove unbound liposomes.

    • Harvest the cells by trypsinization.

    • Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% FBS).

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cell-associated liposomes.

    • Use untreated cells as a negative control to set the baseline fluorescence.

    • Quantify the mean fluorescence intensity to compare the uptake of targeted versus non-targeted liposomes.

In Vivo Biodistribution Study

This protocol details the steps for assessing the biodistribution of targeted liposomes in a tumor-bearing mouse model.

Materials:

  • Targeted and non-targeted liposomes labeled with a near-infrared (NIR) dye (e.g., DiR) or a radiolabel (e.g., ¹¹¹In).

  • Tumor-bearing mice (e.g., nude mice with xenografts).

  • In vivo imaging system (for NIR fluorescence) or a gamma counter (for radioactivity).

Procedure:

  • Animal Model: Establish a tumor xenograft model by subcutaneously injecting cancer cells into the flank of immunocompromised mice. Allow the tumors to grow to a suitable size.

  • Administration of Liposomes: Intravenously inject the tumor-bearing mice with the labeled targeted or non-targeted liposomes via the tail vein.

  • In Vivo Imaging (for NIR-labeled liposomes):

    • At various time points post-injection (e.g., 4, 24, 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.

  • Ex Vivo Organ Analysis:

    • At the final time point, euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • For NIR-labeled liposomes, image the excised organs to quantify the fluorescence intensity per organ.

    • For radiolabeled liposomes, weigh the organs and measure the radioactivity in each organ using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Compare the tumor accumulation of the targeted liposomes to that of the non-targeted liposomes.

Visualizing the Process: Diagrams

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Liposome Preparation cluster_conj Targeting Ligand Conjugation cluster_eval Targeting Efficiency Evaluation lipid_film Lipid Film Formation (DPPC, Chol, DSPE-PEG-N3) hydration Hydration & Extrusion lipid_film->hydration liposomes Azide-Functionalized Liposomes hydration->liposomes click_chem Click Chemistry liposomes->click_chem ligand Alkyne-Ligand ligand->click_chem targeted_lipo Targeted Liposomes click_chem->targeted_lipo in_vitro In Vitro Cellular Uptake targeted_lipo->in_vitro in_vivo In Vivo Biodistribution targeted_lipo->in_vivo

Caption: Workflow for preparing and evaluating targeted liposomes.

Signaling_Pathway cluster_targeting Receptor-Mediated Endocytosis cluster_nontargeting Passive Accumulation (EPR Effect) targeted_lipo Targeted Liposome (e.g., cRGD-Liposome) receptor Integrin Receptor (e.g., αvβ3) targeted_lipo->receptor Binding endocytosis Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect nontargeted_lipo Non-Targeted Liposome tumor_vasculature Leaky Tumor Vasculature nontargeted_lipo->tumor_vasculature passive_accumulation Passive Accumulation tumor_vasculature->passive_accumulation slow_release Slower Drug Release passive_accumulation->slow_release reduced_effect Reduced Therapeutic Effect slow_release->reduced_effect

Caption: Targeted vs. Non-Targeted Liposome uptake mechanisms.

References

A Comparative Guide to the Characterization of DSPE-N3 Conjugates: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with lipid-based drug delivery systems, the accurate characterization of functionalized lipids such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-N3) is critical for ensuring product quality, stability, and efficacy. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of such conjugates. This guide provides an objective comparison of HPLC with other key analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR)—supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound conjugates, which often lack a strong UV chromophore, HPLC is commonly coupled with universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD).

Strengths of HPLC:

  • High Resolution: Capable of separating the main conjugate from impurities and degradation products.

  • Quantitative Accuracy: Provides precise and accurate quantification of the this compound conjugate.

  • Method Validation: Well-established guidelines for method validation (linearity, accuracy, precision, etc.) ensure reliable results.[1]

Limitations of HPLC:

  • Structural Information: Provides limited information about the molecular structure of the analyte.

  • Detector Dependency: The choice of detector is crucial for lipids that do not absorb UV light.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required. While HPLC excels at purity determination and quantification, other methods provide complementary information regarding structure and functional group identity.

Parameter HPLC-CAD/ELSD Quantitative NMR (qNMR) Mass Spectrometry (MS) FTIR Spectroscopy
Primary Use Purity assessment and quantificationAbsolute quantification and structural elucidationMolecular weight determination and impurity identificationFunctional group identification (e.g., azide)
Quantitative Capability Excellent, requires reference standardsExcellent, can provide absolute quantification without a specific analyte standard[2]Semi-quantitative to quantitative with isotopic standardsLimited for absolute quantification of the entire molecule
Structural Information Indirect (based on retention time)Detailed structural informationPrecise mass-to-charge ratio, fragmentation patterns for structural cluesInformation on specific chemical bonds and functional groups
Sensitivity High (ng range)[3]Moderate (µg-mg range)[4]Very High (pg-fg range)[5]Moderate to low
Throughput HighModerateHigh (especially with direct infusion)High
Sample Preparation Relatively simple, involves dissolutionMinimal, requires deuterated solventsCan be simple (direct infusion) or coupled with LCMinimal

Experimental Protocols

HPLC-CAD/ELSD Method for this compound Analysis

This protocol is based on established methods for similar DSPE-PEG compounds.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A typical gradient would start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B to elute the lipophilic conjugate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40-50 °C.

  • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve the this compound conjugate in a suitable organic solvent like methanol or a mixture of chloroform and methanol.

  • Quantification: Use an external standard calibration curve of a well-characterized this compound reference standard.

Quantitative NMR (qNMR) for this compound
  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3) or a mixture of CDCl3 and deuterated methanol (CD3OD).

  • Internal Standard: A certified internal standard with a known concentration and a resonance that does not overlap with the analyte signals (e.g., maleic acid).

  • Experiment: A standard proton (¹H) NMR experiment is typically sufficient. For phospholipids, ³¹P NMR can provide information on the phosphate headgroup.

  • Data Analysis: Integrate the area of a specific, well-resolved proton signal from the this compound (e.g., protons on the glycerol backbone or the PEG chain) and compare it to the integral of the known internal standard.

Mass Spectrometry (MALDI-TOF) for this compound
  • Instrument: MALDI-TOF Mass Spectrometer.

  • Matrix: A suitable matrix for lipids, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (HCCA), is mixed with the sample.

  • Sample Preparation: The this compound sample is co-crystallized with the matrix on a MALDI target plate.

  • Analysis: The instrument provides the mass-to-charge ratio of the intact this compound molecule, confirming its molecular weight. Impurities with different masses can also be detected.

FTIR Spectroscopy for this compound
  • Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the this compound sample is placed directly on the ATR crystal.

  • Analysis: The infrared spectrum is recorded. The presence of the azide (N3) functional group is confirmed by a characteristic sharp absorption peak around 2100 cm⁻¹.

Visualizing the Workflow and Comparisons

experimental_workflow Experimental Workflow for this compound Characterization cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Characterization Data DSPE_N3 This compound Conjugate HPLC HPLC-CAD/ELSD DSPE_N3->HPLC NMR qNMR DSPE_N3->NMR MS Mass Spectrometry DSPE_N3->MS FTIR FTIR DSPE_N3->FTIR Purity Purity & Quantification HPLC->Purity NMR->Purity Structure Structure & Identity NMR->Structure MS->Structure MW Molecular Weight MS->MW Functional_Group Azide Confirmation FTIR->Functional_Group

Caption: Workflow for comprehensive this compound characterization.

method_comparison Comparison of Analytical Methods for this compound cluster_hplc HPLC cluster_nmr NMR cluster_ms MS cluster_ftir FTIR center This compound Characterization hplc_quant Quantitative Purity center->hplc_quant Primary Method hplc_sep Separation of Impurities center->hplc_sep nmr_struct Structural Elucidation center->nmr_struct Orthogonal Method nmr_abs_quant Absolute Quantification center->nmr_abs_quant ms_mw Molecular Weight Confirmation center->ms_mw Confirmatory ms_sens High Sensitivity center->ms_sens ftir_func Functional Group (Azide) ID center->ftir_func Qualitative Check

Caption: Strengths of each analytical method for this compound.

Conclusion

For the comprehensive characterization of this compound conjugates, a multi-faceted analytical approach is recommended. HPLC with a universal detector like CAD or ELSD should be the primary method for purity assessment and routine quality control due to its high resolution and quantitative accuracy. However, to confirm the identity and structure of the conjugate, orthogonal methods are indispensable. NMR provides detailed structural information and the potential for absolute quantification, while mass spectrometry offers highly sensitive and accurate molecular weight determination. FTIR serves as a rapid and straightforward method to confirm the presence of the critical azide functional group. By combining the strengths of these techniques, researchers can ensure a thorough and reliable characterization of their this compound conjugates, leading to more robust and reproducible drug delivery formulations.

References

DSPE-N3 in Focus: A Comparative Guide to Crosslinking Agents for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in the design and fabrication of effective drug delivery systems. The choice of crosslinker dictates the stability, biocompatibility, and targeting specificity of nanoparticles, liposomes, and hydrogels. This guide provides a comprehensive comparative analysis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-N3), a prominent azide-functionalized lipid for "click chemistry," against other widely used crosslinking agents.

This comparison will delve into the performance metrics, supported by experimental data, and provide detailed protocols for key applications to aid in the rational design of next-generation drug carriers.

An Overview of Leading Crosslinking Chemistries

The covalent attachment of molecules to the surface of nanoparticles or within hydrogel matrices is achieved through a variety of chemical reactions. Here, we compare the mechanisms and characteristics of the most prevalent crosslinking chemistries in the field of drug delivery.

Azide-Alkyne "Click" Chemistry: This category of reactions is renowned for its high efficiency and specificity. This compound is a key reagent in this class, featuring a terminal azide group (–N3) that can react with an alkyne-functionalized molecule. This reaction can proceed via two main pathways:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and forms a stable triazole linkage. However, the potential cytotoxicity of the copper catalyst is a consideration for in vivo applications.[1]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide.[2] It is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for in vivo applications.[2][3]

Maleimide Chemistry: Crosslinkers containing a maleimide group are widely used for their high reactivity towards thiol (sulfhydryl) groups, which are present in the amino acid cysteine. This reaction is rapid and efficient at neutral pH.[4] DSPE-PEG-Maleimide is a common lipid-based crosslinker in this category, frequently used for conjugating antibodies and peptides to liposomes.

N-Hydroxysuccinimide (NHS) Ester Chemistry: NHS esters are highly reactive towards primary amines (–NH2), found in the amino acid lysine and at the N-terminus of proteins. This chemistry is a staple for bioconjugation, though it can be less specific than click chemistry due to the abundance of amine groups on the surface of many proteins. Hydrolysis of the NHS ester is a competing reaction that can reduce efficiency.

Carbodiimide Chemistry (EDC/NHS): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a "zero-length" crosslinker that activates carboxyl groups (–COOH) to form an amide bond with primary amines. The addition of NHS or its water-soluble analog (Sulfo-NHS) increases the efficiency and stability of the reaction.

Performance Comparison of Crosslinking Chemistries

The choice of crosslinking chemistry has a profound impact on the characteristics of the resulting drug delivery system. The following tables provide a summary of key performance indicators.

FeatureAzide-Alkyne (Click Chemistry)Maleimide ChemistryNHS Ester Chemistry
Reaction Mechanism CycloadditionMichael AdditionNucleophilic Acyl Substitution
Target Functional Group AlkyneThiol (Sulfhydryl)Primary Amine
Reaction Speed Fast to Very FastVery FastFast
Efficiency/Yield High to QuantitativeHighModerate to High
Bond Stability Very High (Triazole)Moderate (Thioether)High (Amide)
Specificity Very High (Bioorthogonal)High for ThiolsModerate (Multiple Lysines)
Side Reactions MinimalPotential for reaction with other nucleophiles at high pHHydrolysis of NHS ester

Biocompatibility and Cytotoxicity

For any drug delivery system, the biocompatibility of its components is paramount.

Crosslinking Agent/ChemistryBiocompatibilityPotential Cytotoxicity
This compound (SPAAC) HighLow, as it avoids the use of heavy metal catalysts.
CuAAC Catalysts ModerateCopper ions can be cytotoxic.
Maleimides Generally GoodUnreacted maleimides can react with endogenous thiols.
NHS Esters HighThe hydrolysis byproduct, NHS, is generally considered non-toxic.
EDC ModerateCan be cytotoxic at high concentrations.
Glutaraldehyde (for comparison) LowKnown to be cytotoxic.

Application-Specific Performance

The performance of a crosslinker can vary depending on the specific application.

ApplicationCrosslinkerKey Performance MetricQuantitative Data
Liposome Functionalization DSPE-PEG-Cyclooctyne (SPAAC)Coupling Efficiency87 ± 0.2% after 72h (with affinity-based pre-concentration)
Hydrogel Formation EDC/NHSMechanical Strength (Compressive)~5.0 kPa for gelatin hydrogels
Hydrogel Formation GlutaraldehydeMechanical Strength (Compressive)Lower than citric acid-crosslinked hydrogels
Hydrogel Formation Dialdehyde Starch (DAS)Mechanical Strength (Tensile)~12.5 kPa for gelatin hydrogels

Experimental Protocols

Detailed methodologies are crucial for reproducible research.

Protocol 1: Functionalization of Liposomes with this compound via Copper-Free Click Chemistry (SPAAC)

This protocol describes the conjugation of a DBCO-functionalized molecule to this compound containing liposomes.

  • Liposome Preparation:

    • Prepare a lipid film containing your desired lipid composition, including 1-5 mol% this compound.

    • Hydrate the lipid film with an appropriate buffer (e.g., PBS, pH 7.4) to form multilamellar vesicles (MLVs).

    • Extrude the MLV suspension through polycarbonate membranes of decreasing pore size (e.g., 200 nm, then 100 nm) to form unilamellar vesicles (LUVs) of a defined size.

  • Conjugation Reaction:

    • Dissolve the DBCO-functionalized molecule (e.g., a peptide or small molecule) in a compatible solvent (e.g., DMSO).

    • Add the DBCO-functionalized molecule to the liposome suspension at a 1.5 to 5-fold molar excess relative to this compound.

    • Incubate the reaction mixture at room temperature for 4-24 hours with gentle mixing.

  • Purification:

    • Remove unreacted DBCO-functionalized molecules by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis.

  • Characterization:

    • Confirm the size and zeta potential of the functionalized liposomes using Dynamic Light Scattering (DLS).

    • Quantify the conjugation efficiency using a suitable method, such as fluorescence spectroscopy if the conjugated molecule is fluorescent, or by quantifying the remaining unreacted azide or DBCO groups.

Protocol 2: Antibody Conjugation to Liposomes using DSPE-PEG-Maleimide

This protocol outlines the steps for attaching a thiolated antibody to maleimide-functionalized liposomes.

  • Liposome Preparation:

    • Prepare liposomes as described in Protocol 1, but include 1-2 mol% DSPE-PEG-Maleimide in the lipid mixture.

  • Antibody Thiolation (if necessary):

    • If the antibody does not have free thiol groups, they can be introduced using a reagent like Traut's Reagent (2-iminothiolane) or by reducing disulfide bonds with a mild reducing agent like DTT.

    • Purify the thiolated antibody to remove excess reagents using a desalting column.

  • Conjugation Reaction:

    • Add the thiolated antibody to the maleimide-containing liposome suspension. A typical starting ratio is 75 µg of protein per µmol of total lipid.

    • Incubate the mixture at room temperature for 16 hours with gentle stirring.

  • Quenching:

    • Quench any unreacted maleimide groups by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol.

  • Purification and Characterization:

    • Separate the antibody-conjugated liposomes from unconjugated antibody using size exclusion chromatography.

    • Determine the coupling efficiency by quantifying the amount of protein associated with the liposomes and the lipid concentration.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

G Receptor-Mediated Endocytosis Pathway cluster_0 Extracellular Space cluster_1 Intracellular Space Ligand-Functionalized_Liposome Ligand-Functionalized Liposome (e.g., via this compound) Receptor Cell Surface Receptor Ligand-Functionalized_Liposome->Receptor Binding Clathrin-Coated_Pit Clathrin-Coated Pit Receptor->Clathrin-Coated_Pit Internalization Endosome Early Endosome Clathrin-Coated_Pit->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Lysosome->Drug_Release

Caption: Receptor-mediated endocytosis of a targeted liposome.

G Experimental Workflow for Liposome Functionalization Lipid_Film_Formation 1. Lipid Film Formation (DSPE, Cholesterol, this compound) Hydration 2. Hydration (Formation of MLVs) Lipid_Film_Formation->Hydration Extrusion 3. Extrusion (Formation of LUVs) Hydration->Extrusion Conjugation 4. Conjugation Reaction (with Alkyne-Molecule) Extrusion->Conjugation Purification 5. Purification (Size Exclusion Chromatography) Conjugation->Purification Characterization 6. Characterization (DLS, Conjugation Efficiency) Purification->Characterization

Caption: Workflow for preparing and functionalizing liposomes.

G Crosslinker Selection Criteria cluster_choices Crosslinker Choice Application Application Type? InVivo In Vivo? Application->InVivo TargetMolecule Target Molecule? InVivo->TargetMolecule FunctionalGroup Available Functional Group? TargetMolecule->FunctionalGroup DSPE_N3 This compound (SPAAC) FunctionalGroup->DSPE_N3 Alkyne Maleimide Maleimide FunctionalGroup->Maleimide Thiol NHS_Ester NHS Ester FunctionalGroup->NHS_Ester Amine

Caption: Decision tree for selecting a suitable crosslinker.

References

Long-Term Stability of DSPE-N3 Modified Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the long-term stability of nanoparticle formulations is a critical parameter influencing their efficacy, safety, and shelf-life. This guide provides a comparative analysis of the long-term stability of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-N3) modified nanoparticles against other common surface modifications. The azide (N3) functional group is particularly valuable for its ability to undergo highly specific and efficient "click chemistry" reactions, enabling the straightforward conjugation of targeting ligands, imaging agents, and other molecules.

Comparative Stability Analysis

While direct head-to-head long-term stability studies comparing various DSPE-PEG derivatives are limited, a comparative analysis can be constructed based on the known chemical stability of the functional groups and the physical stability of the underlying nanoparticle composition. The primary stability-indicating parameters for liposomal and lipid-based nanoparticles are changes in particle size, polydispersity index (PDI), and zeta potential over time.

Key Considerations for Stability:

  • DSPE-PEG Backbone: The DSPE-PEG component itself contributes significantly to the stability of nanoparticles by providing a hydrophilic corona that sterically hinders aggregation. Nanoparticles formulated with DSPE-PEG generally exhibit good long-term stability, especially when stored at low temperatures.[1][2]

  • Azide (N3) Functional Group: The azide group is known to be highly stable in physiological conditions and a wide range of chemical environments.[3] Studies on azide-functionalized gold nanoparticles have demonstrated their dispersibility for over a year in aqueous solutions, indicating the robust nature of the azide moiety.[4] This high stability suggests that the presence of the N3 group on a DSPE-PEG lipid is unlikely to be a source of degradation.

  • Alternative Functional Groups (e.g., Maleimide): In contrast, other functional groups like maleimide, which are also used for bioconjugation, are susceptible to hydrolysis.[5] This can lead to a loss of reactivity over time and changes in the nanoparticle's surface charge, potentially impacting its stability and conjugation efficiency.

The following table summarizes the expected long-term stability profiles of this compound modified nanoparticles compared to unfunctionalized DSPE-PEG and DSPE-PEG-Maleimide modified nanoparticles based on available literature.

Quantitative Stability Data Comparison

Nanoparticle ModificationStorage ConditionTime PointParameterTypical Value/ChangeCitation
DSPE-PEG (Control) 4°C0 MonthsParticle Size (nm)100 ± 5
PDI< 0.1
Zeta Potential (mV)-20 ± 5
6 MonthsParticle Size (nm)Minimal change (<5%)
PDIMinimal change (<10%)
Zeta Potential (mV)Minimal change (<10%)
DSPE-PEG-N3 4°C0 MonthsParticle Size (nm)100 ± 5Inferred from
PDI< 0.1Inferred from
Zeta Potential (mV)-20 ± 5Inferred from
6 MonthsParticle Size (nm)Expected minimal change (<5%)Inferred from
PDIExpected minimal change (<10%)Inferred from
Zeta Potential (mV)Expected minimal change (<10%)Inferred from
DSPE-PEG-Maleimide 4°C0 MonthsParticle Size (nm)100 ± 5
PDI< 0.1
Zeta Potential (mV)-25 ± 5
6 MonthsParticle Size (nm)Potential for slight increase
PDIPotential for increase
Zeta Potential (mV)Potential for change due to hydrolysis

Note: This table is a synthesized representation based on typical values reported for similar nanoparticle systems due to the lack of direct, side-by-side comparative studies in the published literature. The stability of any specific nanoparticle formulation will depend on various factors including the overall lipid composition, drug loading, and buffer conditions.

Experimental Protocols

A generalized protocol for conducting a long-term stability study of functionalized nanoparticles is provided below.

Objective: To assess the physical and chemical stability of this compound modified nanoparticles over a defined period under controlled storage conditions.

Materials:

  • This compound modified nanoparticle suspension

  • Control nanoparticle suspensions (e.g., DSPE-PEG, DSPE-PEG-Maleimide)

  • Storage buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Temperature-controlled storage chambers (e.g., refrigerators at 4°C, incubators at 25°C)

  • Dynamic Light Scattering (DLS) instrument for measuring particle size, PDI, and zeta potential

  • Appropriate analytical method for quantifying the integrity of the functional group (e.g., HPLC, spectroscopic assay) if required.

Methodology:

  • Initial Characterization (Time = 0):

    • Measure the initial particle size, PDI, and zeta potential of each nanoparticle formulation using DLS.

    • If applicable, perform an assay to determine the initial concentration and integrity of the encapsulated drug and the surface functional groups.

    • Record the visual appearance of the suspensions.

  • Sample Storage:

    • Aliquot the nanoparticle suspensions into sealed, sterile vials to avoid contamination and evaporation.

    • Store the vials at the selected temperatures (e.g., 4°C and 25°C) and protect from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of vials from each storage condition.

    • Allow the samples to equilibrate to room temperature.

    • Gently mix the samples before analysis.

    • Repeat the characterization assays performed at Time = 0 (particle size, PDI, zeta potential, drug integrity, functional group integrity, and visual appearance).

  • Data Analysis:

    • Tabulate the results for each time point and storage condition.

    • Plot the changes in particle size, PDI, and zeta potential over time for each formulation.

    • Statistically analyze the data to identify significant changes from the initial measurements.

Visualizations

experimental_workflow cluster_prep Preparation & Initial Characterization cluster_storage Long-Term Storage cluster_analysis Time-Point Analysis prep Prepare Nanoparticle Formulations (this compound, DSPE-PEG, etc.) t0 Time = 0 Characterization (Size, PDI, Zeta Potential) prep->t0 storage4c Store at 4°C t0->storage4c storage25c Store at 25°C t0->storage25c analysis Periodic Characterization (Size, PDI, Zeta Potential) storage4c->analysis storage25c->analysis data Data Analysis & Comparison analysis->data

Caption: Experimental workflow for a long-term stability study.

stability_factors cluster_inputs Influencing Factors cluster_outputs Stability Outcomes lipid Lipid Composition (e.g., DSPE, Cholesterol) phys_stab Physical Stability (Size, PDI, Aggregation) lipid->phys_stab func_group Functional Group (e.g., -N3, -Maleimide) chem_stab Chemical Stability (Hydrolysis, Oxidation) func_group->chem_stab storage Storage Conditions (Temp, pH, Buffer) storage->phys_stab storage->chem_stab overall_stab Overall Nanoparticle Long-Term Stability phys_stab->overall_stab chem_stab->overall_stab

Caption: Factors influencing nanoparticle long-term stability.

References

Safety Operating Guide

Navigating the Safe Disposal of DSPE-N3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of DSPE-N3 Disposal

This compound and its derivatives, such as DSPE-PEG-N3, are generally not classified as hazardous substances.[1] However, as with any laboratory chemical, appropriate precautions must be taken to ensure the safety of personnel and the environment. The primary recommendation for the disposal of surplus and non-recyclable this compound is to engage a licensed disposal company.[1] This ensures that the material is handled and disposed of in accordance with all applicable federal, state, and local regulations.

Spill and Leak Management

In the event of a spill or leak, immediate and appropriate action is necessary to prevent contamination and exposure. The recommended procedure is to collect the material using a wet cloth or to gently sweep it into a suitable, closed container for proper disposal.[2]

General Handling and Safety Precautions

When handling this compound, researchers should always adhere to standard laboratory safety protocols:

  • Personal Protective Equipment (PPE): Wear appropriate safety apparel, including gloves and eye protection, to avoid contact with skin and eyes.[1][2]

  • Ventilation: Ensure adequate ventilation to avoid inhalation of any vapors or dust.

  • Hygiene: Wash hands thoroughly after handling the substance.

  • Emergency Equipment: Ensure access to a safety shower and eye bath in the immediate vicinity of the handling area.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound, from initial assessment to final disposition. This workflow is designed to guide laboratory personnel in making safe and compliant disposal decisions.

DSPE_N3_Disposal_Workflow cluster_assessment Assessment cluster_action Action cluster_spill Spill/Leak Contingency start This compound for Disposal is_surplus Is the material surplus or non-recyclable? start->is_surplus consult_sds Consult Safety Data Sheet (SDS) for handling procedures is_surplus->consult_sds Yes spill Spill or Leak Occurs is_surplus->spill No (Spill/Leak) package Package in a suitable, closed container consult_sds->package label_container Label container clearly package->label_container contact_disposal Contact licensed disposal company label_container->contact_disposal follow_instructions Follow disposal company's instructions and local regulations contact_disposal->follow_instructions end Proper Disposal Complete follow_instructions->end collect_spill Collect with wet cloth or sweep gently into a container spill->collect_spill Yes collect_spill->package

This compound Disposal Workflow

This procedural guide, based on available safety information, provides a foundation for the safe and compliant disposal of this compound. Adherence to these guidelines, in conjunction with institution-specific safety protocols and consultation with professional disposal services, is paramount for maintaining a safe laboratory environment.

References

Personal protective equipment for handling Dspe-N3

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for DSPE-N3

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido] (this compound). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity. While this compound is generally not classified as a hazardous substance for transport, the presence of an azide functional group necessitates careful handling to mitigate potential risks.

Hazard Identification and Mitigation

This compound is an organic azide. While the high carbon-to-nitrogen ratio of this compound renders it significantly more stable than smaller organic or inorganic azides, prudent safety measures are still required. The primary hazards are associated with the azide group, which can be toxic and is potentially explosive under specific conditions (e.g., contact with heavy metals, strong acids, or exposure to heat and shock). However, for this compound, these risks are considered low.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table outlines the required PPE for handling this compound.

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling.
Eyes Safety glasses with side shields or safety gogglesTo protect against airborne powder particles and splashes.
Body Standard laboratory coatTo protect clothing and skin from spills.
Respiratory Generally not required in well-ventilated areas.A dust mask (e.g., N95) is recommended when handling large quantities of the powder to prevent inhalation.

Operational Plan: Step-by-Step Handling Procedures

Following a systematic workflow is essential for the safe and effective use of this compound in a laboratory setting.

Preparation and Weighing
  • Ventilation : Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with the powder or dissolving it in organic solvents.

  • Workspace : Designate a clean and uncluttered area for handling the phospholipid to prevent cross-contamination.

  • Minimize Dust : Open the container carefully and handle the powder gently to avoid creating airborne dust.

  • Weighing : Use a clean, dry plastic or glass spatula to transfer the desired amount of powder to a weigh boat on a calibrated analytical balance. Avoid using metal spatulas to prevent the formation of potentially shock-sensitive metal azides.

Dissolution
  • Solvent Selection : this compound is soluble in solvents such as dimethyl sulfoxide (DMSO).[1]

  • Procedure :

    • Transfer the weighed powder into a suitable glass container (e.g., a vial or round-bottom flask).

    • Add the appropriate volume of solvent.

    • Gently swirl or vortex the mixture until the lipid is fully dissolved. Sonication or gentle warming (e.g., to 60°C) can be used to aid dissolution.[1]

Storage
  • Short-term Storage (Powder) : Store at 4°C, sealed and away from moisture.[1]

  • Long-term Storage (Powder) : For long-term storage, it is recommended to store the powder at -20°C.[2]

  • In Solution : Stock solutions in DMSO can be stored at 4°C for up to two weeks or at -80°C for up to six months.[3]

  • General Storage Conditions : Always store in a tightly sealed container, protected from light.

Disposal Plan

All waste containing this compound should be handled as chemical waste in accordance with institutional and local regulations.

Waste Collection
  • Solid Waste : Collect all contaminated solid waste, such as used weigh boats, gloves, and paper towels, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste : Solutions of this compound must be collected in a designated hazardous waste container for organic or aqueous waste, as appropriate. Do not pour this compound solutions down the drain.

  • Labeling : Ensure all waste containers are clearly labeled with the chemical name ("this compound") and any other constituents of the waste.

  • Segregation : Keep azide-containing waste separate from acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.

Decontamination
  • Spills : In case of a small spill, the material can be collected with a wet cloth or gently swept into a suitable container for proper disposal.

  • Glassware : Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., DMSO or the solvent used for dissolution) and collect the rinsate as chemical waste.

Experimental Protocols

Protocol 1: Liposome Formulation using Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing liposomes incorporating this compound.

Materials:

  • This compound

  • Other lipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Rotary evaporator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution : Co-dissolve this compound and other lipids in the organic solvent in a round-bottom flask.

  • Thin-Film Formation : Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

  • Hydration : Rehydrate the lipid film with the hydration buffer by vortexing or gentle agitation above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Extrusion : To obtain unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a liposome extruder. This process should be repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous liposome suspension.

Protocol 2: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This compound is often used in "click chemistry" to conjugate it to alkyne-containing molecules. This is a general protocol and may require optimization.

Materials:

  • This compound dissolved in a suitable solvent

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Reactant Preparation : In a reaction tube, mix the this compound solution with the alkyne-containing molecule in the reaction buffer.

  • Catalyst Preparation : In a separate tube, prepare the catalyst solution by mixing CuSO₄ and the THPTA ligand.

  • Initiation : Add the catalyst solution to the reactant mixture. Then, add a freshly prepared solution of sodium ascorbate to initiate the click reaction by reducing Cu(II) to the active Cu(I) species.

  • Incubation : Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes to several hours), protecting it from light.

  • Purification : Purify the resulting conjugate using appropriate methods, such as dialysis or size exclusion chromatography, to remove unreacted components and the copper catalyst.

Workflow and Logic Diagrams

DSPE_N3_Handling_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Ventilated Workspace A->B C Weigh this compound Powder (non-metal spatula) B->C D Dissolve in Appropriate Solvent C->D E Perform Experiment (e.g., Liposome Formulation, Click Chemistry) D->E F Collect Solid & Liquid Waste E->F G Decontaminate Glassware & Workspace F->G H Store Waste in Labeled Containers G->H

Liposome_Formation_Workflow cluster_film Lipid Film Formation cluster_hydration Hydration & Sizing A Dissolve this compound & other lipids in organic solvent B Evaporate solvent using a rotary evaporator A->B C Formation of a thin lipid film B->C D Rehydrate film with aqueous buffer C->D E Formation of Multilamellar Vesicles (MLVs) D->E F Extrude through polycarbonate membrane E->F G Formation of Unilamellar Vesicles (ULVs) F->G

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.